1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid
Description
Properties
IUPAC Name |
1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-7(11)6-5-8-1-3-9(6)4-2-8/h6H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCABINPROMHPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN1CC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20498824 | |
| Record name | 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
363191-14-4 | |
| Record name | 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Chiral Resolution of 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic Acid
Abstract
Enantiomerically pure 1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid (DABCO-2-COOH) and its structural analogs, such as quinuclidine-2-carboxylic acid, are pivotal chiral building blocks in modern drug discovery and asymmetric catalysis.[1][2] Their rigid bicyclic structure imparts unique conformational constraints, making them valuable scaffolds for designing ligands and pharmacologically active agents. However, their synthesis typically yields a racemic mixture, necessitating robust and scalable methods for chiral resolution. This technical guide provides an in-depth exploration of the primary strategies for resolving racemic DABCO-2-COOH, grounded in fundamental principles and field-proven methodologies. We will dissect three core techniques: classical diastereomeric salt crystallization, enzymatic kinetic resolution, and preparative chiral chromatography, offering detailed protocols and expert insights into the causality behind experimental choices.
Introduction: The Strategic Importance of a Chiral Scaffold
The 1,4-diazabicyclo[2.2.2]octane (DABCO) framework is a cornerstone in organic synthesis, widely recognized as a versatile catalyst and ligand.[3] When functionalized with a carboxylic acid at the C-2 position, it becomes a constrained, chiral bicyclic α-amino acid analog. The distinct three-dimensional orientation of the carboxyl group and the tertiary amines makes its individual enantiomers highly sought-after for applications including:
-
Asymmetric Catalysis: Chiral DABCO derivatives have been successfully employed as catalysts in reactions like the Baylis-Hillman reaction, demonstrating their potential to induce stereoselectivity.[4]
-
Medicinal Chemistry: The quinuclidine ring, a close structural relative, is a key component in numerous therapeutic agents.[2] The stereochemistry of these scaffolds is often critical for target binding and pharmacological activity.
The primary challenge lies in accessing the single enantiomers, (R)- and (S)-DABCO-2-COOH, from the racemic mixture produced during synthesis. The selection of a resolution strategy depends on factors such as scale, required purity, cost, and available equipment.
Method 1: Classical Resolution via Diastereomeric Salt Formation
This method, first demonstrated by Louis Pasteur, remains one of the most powerful and industrially viable techniques for large-scale resolutions.[5] It leverages the conversion of a pair of enantiomers into a pair of diastereomers, which possess different physical properties and can be separated by conventional means like fractional crystallization.[6][7]
Core Principle
The strategy involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base (the resolving agent). This acid-base reaction forms a pair of diastereomeric salts.
-
(R)-Acid + (R)-Base → (R,R)-Salt
-
(S)-Acid + (R)-Base → (S,R)-Salt
The (R,R) and (S,R) salts are diastereomers. Due to their different three-dimensional structures, they exhibit distinct solubilities in a given solvent system. By carefully selecting the solvent and controlling crystallization conditions (temperature, concentration), one diastereomeric salt can be induced to precipitate selectively while the other remains in the mother liquor.[5]
Experimental Protocol: Resolution with Tartaric Acid
For a bicyclic amino acid like DABCO-2-COOH, a chiral acid such as tartaric acid is an excellent and cost-effective choice for the resolving agent.[8][9][10] The following protocol is a representative workflow based on established procedures for analogous compounds.[11]
Step 1: Diastereomeric Salt Formation
-
Dissolve one equivalent of racemic DABCO-2-COOH in a minimal amount of a suitable hot solvent, such as ethanol or methanol.
-
In a separate flask, dissolve 0.5 equivalents of a single enantiomer of tartaric acid (e.g., L-(+)-tartaric acid) in the same hot solvent.
-
Causality: Using a sub-stoichiometric amount of the resolving agent often improves the purity of the first crop of crystals by ensuring that only the least soluble salt precipitates.
-
-
Slowly add the tartaric acid solution to the racemic acid solution with gentle stirring.
-
Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization. The formation of a crystalline precipitate should be observed.
Step 2: Isolation of the Diastereomeric Salt
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals sparingly with a small amount of cold solvent to remove any adhering mother liquor.
-
Dry the crystals. This is the first crop of the less soluble diastereomeric salt (e.g., (S)-Acid·(L)-Tartrate).
-
The mother liquor is now enriched in the more soluble diastereomeric salt (e.g., (R)-Acid·(L)-Tartrate).
Step 3: Liberation of the Free Amino Acid
-
Dissolve the isolated diastereomeric salt in water.
-
Adjust the pH to basic (pH ~9-10) using a suitable base like sodium hydroxide or ammonium hydroxide. This neutralizes the tartaric acid and deprotonates the ammonium salt, liberating the free amino acid.[12]
-
The free amino acid may precipitate or can be extracted into an organic solvent.
-
Isolate the enantiomerically enriched amino acid. Its enantiomeric excess (% ee) should be determined by a suitable analytical method like chiral HPLC.
Step 4: Enrichment and Recovery
-
The process can be repeated with the mother liquor using the opposite enantiomer of the resolving agent (D-(-)-tartaric acid) to isolate the other enantiomer.
-
The resolving agent can often be recovered from the aqueous layers by acidification and extraction.
Data & Visualization
Table 1: Representative Data for Classical Resolution
| Resolving Agent | Solvent System | Typical Yield (1st Crop) | Typical Optical Purity (ee) |
|---|---|---|---|
| L-(+)-Tartaric Acid | Ethanol/Methanol | 35-45% | >95% (after recrystallization) |
| D-(-)-Tartaric Acid | Ethanol/Methanol | 35-45% | >95% (after recrystallization) |
| (1S)-(+)-10-Camphorsulfonic acid | Acetone/Water | Variable | >90%[4] |
Caption: Workflow for chiral resolution by diastereomeric salt crystallization.
Method 2: Enzymatic Kinetic Resolution (EKR)
Enzymatic methods offer exceptional stereoselectivity under mild reaction conditions, making them an attractive green alternative to classical approaches. The most common strategy is a kinetic resolution, where an enzyme selectively catalyzes the transformation of one enantiomer in a racemic mixture, allowing for the separation of the unreacted starting material from the newly formed product.[13]
Core Principle
For a racemic carboxylic acid, a common EKR strategy involves two steps:
-
Esterification: The racemic acid is first converted to a simple ester (e.g., methyl or ethyl ester).
-
Selective Hydrolysis: A lipase or protease is used to selectively hydrolyze one of the ester enantiomers back to the carboxylic acid. For instance, the enzyme might rapidly hydrolyze the (S)-ester while leaving the (R)-ester largely untouched.
At approximately 50% conversion, the reaction mixture will contain enantiomerically enriched (R)-ester (unreacted starting material) and enantiomerically enriched (S)-acid (product). These two compounds have different functional groups (ester vs. acid) and can be easily separated by standard methods like liquid-liquid extraction.
Experimental Protocol: Lipase-Catalyzed Hydrolysis
Lipases, particularly from Candida antarctica (CAL-A or CAL-B), are well-documented for their high efficiency and enantioselectivity in resolving cyclic amino acid esters.[14][15]
Step 1: Substrate Preparation (Esterification)
-
Convert racemic DABCO-2-COOH to its corresponding methyl or ethyl ester using a standard method (e.g., thionyl chloride in methanol, or Fischer esterification).
-
Purify the racemic ester by distillation or chromatography.
Step 2: Enzymatic Hydrolysis
-
Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).
-
Suspend the racemic ester in the buffer. A co-solvent like THF or acetone may be needed to improve solubility.
-
Add the lipase (e.g., Candida antarctica lipase A, often immobilized for easy recovery). A typical enzyme loading is 10-50% by weight relative to the substrate.
-
Stir the reaction at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by chiral HPLC.
-
Causality: The key to a successful kinetic resolution is stopping the reaction at or near 50% conversion. Proceeding further will decrease the enantiomeric excess of the unreacted starting material.
-
Step 3: Workup and Separation
-
When ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme.
-
Acidify the reaction mixture to pH ~2-3 with dilute HCl. This protonates the newly formed carboxylic acid.
-
Perform a liquid-liquid extraction with an organic solvent like ethyl acetate.
-
The unreacted ester (e.g., (R)-ester) will be extracted into the organic phase.
-
The carboxylate salt (e.g., (S)-acid) will remain in the aqueous phase.
-
-
Separate the layers. Basify the aqueous layer and extract with an organic solvent to isolate the (S)-acid. The organic layer containing the (R)-ester can be concentrated. The ester can be hydrolyzed chemically to yield the (R)-acid.
Data & Visualization
Table 2: Representative Data for Enzymatic Resolution
| Enzyme | Substrate | Co-Solvent | Conversion | Product ee | Substrate ee |
|---|---|---|---|---|---|
| Candida antarctica Lipase A (CAL-A) | Methyl Ester | THF/Buffer | ~50% | >99% | >99% |
| Pseudomonas cepacia Lipase (PSL) | Ethyl Ester | Acetone/Buffer | ~50% | >98% | >98% |
Caption: Workflow for enzymatic kinetic resolution of a racemic ester.
Method 3: Preparative Chiral Chromatography
For smaller scale resolutions or when high purity is paramount, preparative High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the method of choice. This technique provides direct separation of enantiomers without the need for derivatization.
Core Principle
Chiral HPLC relies on the differential interaction between the enantiomers of the analyte and a chiral stationary phase packed into the column. The CSP creates a chiral environment where one enantiomer forms a more stable, transient diastereomeric complex than the other. This difference in interaction strength leads to different retention times, allowing for their separation.[16] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide phases (e.g., teicoplanin) are particularly effective for separating amino acids and their derivatives.[16]
Experimental Protocol: Method Development and Scale-Up
Step 1: Analytical Method Development
-
Screen a variety of chiral columns (e.g., CHIROBIOTIC T, Chiralpak series) with different mobile phases.
-
For a zwitterionic molecule like DABCO-2-COOH, polar organic or reversed-phase modes are often successful.
-
Mobile phase additives (e.g., trifluoroacetic acid, diethylamine) are critical for controlling the ionization state of the analyte and improving peak shape.
-
Optimize the mobile phase composition and flow rate to achieve baseline separation (Resolution, Rs > 1.5) in a reasonable timeframe.
Step 2: Preparative Scale-Up
-
Once an analytical method is established, scale up to a larger diameter preparative column packed with the same CSP.
-
Increase the injection volume and analyte concentration (a "loading study") to maximize throughput without sacrificing resolution.
-
Inject the racemic mixture onto the preparative HPLC system.
-
Collect the eluting fractions corresponding to each enantiomer.
-
Combine the fractions for each pure enantiomer and remove the solvent under reduced pressure.
Data & Visualization
Table 3: Typical Chiral HPLC Separation Conditions
| Column (CSP) | Mobile Phase | Mode | tR1 (min) | tR2 (min) |
|---|---|---|---|---|
| CHIROBIOTIC T | Methanol/Acetic Acid/Triethylamine (100/0.1/0.1) | Polar Organic | 8.1 | 13.7 |
| Chiralcel OD-H | Hexane/Isopropanol/TFA (80/20/0.1) | Normal Phase | 12.5 | 15.3 |
Caption: Workflow for preparative chiral HPLC resolution.
Conclusion and Outlook
The chiral resolution of this compound is a critical step in unlocking its potential as a valuable synthetic building block. Each of the three primary methods—classical crystallization, enzymatic resolution, and chiral chromatography—offers distinct advantages.
-
Classical Resolution is unparalleled for its scalability and cost-effectiveness, making it the preferred method for industrial production.
-
Enzymatic Kinetic Resolution provides a highly selective and environmentally benign route, ideal for producing material with exceptional enantiomeric purity.
-
Preparative Chiral HPLC offers the most direct and often fastest route for obtaining pure enantiomers on a laboratory scale, albeit at a higher cost.
The optimal choice depends on the specific project requirements. As the demand for enantiopure chiral scaffolds continues to grow, the development of efficient and robust resolution protocols for molecules like DABCO-2-COOH will remain a vital area of focus for researchers in both academia and industry.
References
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Corey, E. J., & Mi, A. (2006). A practical synthesis of S-quinuclidine-2-carboxylic acid and its enantiomer. ResearchGate. [Link]
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Gotor-Fernández, V., et al. (n.d.). Efficient access to enantiomerically pure cyclic α-amino esters through a lipase-catalyzed kinetic resolution. PMC - NIH. [Link]
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Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]
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Poppe, L., & Hornyánszky, G. (n.d.). Enzymatic kinetic resolution of β-amino acid derivatives. PhD School of anikó Gerecs. [Link]
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Sorochinsky, A. E., et al. (2019). Chemical Dynamic Thermodynamic Resolution and S/R Interconversion of Unprotected Unnatural Tailor-made α-Amino Acids. The Journal of Organic Chemistry. [Link]
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Bhushan, R., & Kumar, V. (2013). Analysis and Enantioseparation of Amino Acids by Liquid Chromatography. PubMed. [Link]
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Forgó, P., & Forró, E. (2009). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. ResearchGate. [Link]
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Chen, S. T., & Wang, K. T. (1996). Kinetic Resolution of Amino Acid Esters Catalyzed by Lipases. PubMed. [Link]
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Wang, Y., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. PMC - NIH. [Link]
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Aiello, F., et al. (2024). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. ResearchGate. [Link]
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Pires, R. (2020). Resolution of a Racemic Mixture. YouTube. [Link]
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de Souza, R. O. M. A., et al. (2020). Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. SciELO. [Link]
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LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]
- Google Patents. (n.d.). US4379941A - Resolution of racemic amino acids.
-
Khan Academy. (2014). Resolution by diastereomeric salts. YouTube. [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Chiral 2,3-Disubstituted 1,4-Diazabicyclo[2.2.2]octane Derivatives. ResearchGate. [Link]
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University of Liverpool Repository. (n.d.). 33208967.pdf. The University of Liverpool Repository. [Link]
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Chavakula, R., et al. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal. [Link]
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Baghernejad, B. (2010). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry. [Link]
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Baghernejad, B. (2010). 1,4‐Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry. [Link]
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A Guide to the Spectroscopic Characterization of 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid is a structurally unique bicyclic amino acid derivative. Its rigid framework and the presence of both acidic and basic centers make it a compelling building block in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is fundamental for its identification, purity assessment, and the characterization of its derivatives. This guide provides a detailed overview of the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data pertinent to this molecule. Due to the limited availability of public domain spectra for the free acid, this guide leverages data from its closely related methyl ester and the parent 1,4-diazabicyclo[2.2.2]octane (DABCO) scaffold to provide a comprehensive analytical framework.
Molecular Structure and Spectroscopic Implications
The rigid, caged structure of this compound, often referred to as a quinuclidine derivative, imposes significant conformational constraints. This rigidity simplifies certain aspects of spectral interpretation, particularly in NMR, by reducing the number of possible conformations. The key structural features influencing its spectroscopic signature are:
-
The Bicyclic Amine Core: The two tertiary bridgehead nitrogen atoms and the surrounding ethylene bridges form the core structure.
-
The Carboxylic Acid Substituent: The presence of the -COOH group at the C-2 position introduces characteristic spectroscopic handles, notably in IR and ¹³C NMR, and provides a site for ionization in mass spectrometry.
-
Chirality: The C-2 carbon is a chiral center, which can be significant in chiral environments or with chiral derivatizing agents, although it may not be immediately apparent in standard achiral spectroscopic measurements.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the title compound. While direct mass spectral data for the free acid is not widely published, data for its methyl ester, methyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate, is available and provides valuable insight.[1]
Expected Fragmentation of the Carboxylic Acid
For the free acid, under typical Electron Ionization (EI) conditions, the molecular ion (M⁺) would be expected at m/z = 170.1055, corresponding to the molecular formula C₈H₁₄N₂O₂. Key fragmentation pathways would likely involve:
-
Decarboxylation: Loss of the carboxylic acid group (•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da) is a common fragmentation for carboxylic acids.
-
Ring Fragmentation: The bicyclic core can undergo characteristic fragmentation, often involving the cleavage of the ethylene bridges.
GC-MS Data for Methyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate
The GC-MS data available from the NIST Mass Spectrometry Data Center for the methyl ester (C₈H₁₄N₂O₂) shows a molecular ion at m/z = 170.[1] The fragmentation pattern would be expected to differ slightly from the free acid due to the presence of the methyl ester group.
| Technique | Instrumentation | Key Findings (for Methyl Ester) |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Standard GC-MS system with an EI source | Molecular Ion (M⁺): m/z = 170[1] |
Experimental Protocol for Mass Spectrometry
A robust protocol for analyzing this compound and its derivatives would involve high-resolution mass spectrometry (HRMS) to confirm the elemental composition.
Workflow for High-Resolution Mass Spectrometry
Caption: High-resolution mass spectrometry workflow.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by vibrations of the carboxylic acid group and the C-H and C-N bonds of the bicyclic core.
Interpretation of Key IR Absorptions
Based on the functional groups, the following absorption bands are expected:
-
O-H Stretch: A very broad absorption in the range of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H group in the carboxylic acid.
-
C-H Stretch: Absorptions in the 2800-3000 cm⁻¹ region arise from the C-H stretching vibrations of the ethylene bridges.[2]
-
C=O Stretch: A strong, sharp absorption between 1700-1725 cm⁻¹ is expected for the carbonyl group of the carboxylic acid.
-
C-N Stretch: These vibrations typically appear in the fingerprint region, between 1000-1250 cm⁻¹.
-
N-H Stretch (for the protonated form): If the compound exists as a zwitterion or is protonated, a broad absorption in the 2200-3000 cm⁻¹ region, characteristic of an ammonium salt, may be observed.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Stretching |
| C-H (Aliphatic) | 2800 - 3000 | Stretching |
| C=O (Carboxylic Acid) | 1700 - 1725 (strong) | Stretching |
| C-O (Carboxylic Acid) | 1210 - 1320 | Stretching |
| C-N (Amine) | 1000 - 1250 | Stretching |
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically in the 4000-400 cm⁻¹ range.[2][3]
-
Background Correction: A background spectrum of the KBr pellet or the empty ATR crystal should be recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to be complex due to the rigid, non-aromatic structure and the presence of multiple, diastereotopic protons.
-
DABCO Core Protons: In the unsubstituted DABCO, all 12 protons are equivalent and appear as a singlet.[4] The introduction of the carboxylic acid group at C-2 breaks this symmetry.
-
Methine Proton (C2-H): The proton at the chiral center (C-2) will appear as a multiplet, coupled to the adjacent methylene protons. Its chemical shift will be influenced by the electron-withdrawing carboxylic acid group.
-
Methylene Protons: The methylene protons of the ethylene bridges will be diastereotopic and will likely appear as complex multiplets.
-
Carboxylic Acid Proton: The acidic proton of the -COOH group will appear as a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration. In D₂O, this proton will exchange with deuterium and the signal will disappear.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon environments.
-
Carbonyl Carbon: The C=O carbon of the carboxylic acid is expected to have a chemical shift in the range of 170-185 ppm.
-
Bridgehead Carbons: The chemical shifts of the bridgehead carbons will be influenced by their proximity to the nitrogen atoms.
-
C-2 Carbon: The carbon bearing the carboxylic acid group will be shifted downfield compared to the other methylene carbons in the core.
-
Methylene Carbons: The remaining methylene carbons of the bicyclic system will appear in the aliphatic region of the spectrum.
For the parent DABCO, the ¹³C NMR spectrum shows a single peak, indicating the equivalence of all six carbon atoms. The introduction of the substituent at C-2 will result in distinct signals for each carbon.
| Carbon Atom | Expected Chemical Shift (ppm) |
| C=O | 170 - 185 |
| C-2 | 55 - 70 |
| Other Bridge Carbons | 40 - 55 |
| Bridgehead Carbons | 45 - 60 |
Experimental Protocol for NMR Spectroscopy
NMR Sample Preparation and Acquisition Workflow
Caption: Workflow for NMR data acquisition.
-
Solvent Selection: A deuterated solvent that can dissolve the compound is chosen. D₂O or CD₃OD are suitable choices for a carboxylic acid.
-
Sample Preparation: Typically, 5-10 mg of the sample is dissolved in approximately 0.7 mL of the deuterated solvent in an NMR tube.
-
Data Acquisition: The spectra are recorded on an NMR spectrometer (e.g., 400 or 500 MHz).[3] Standard ¹H and ¹³C spectra should be acquired. For complete structural assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.
-
Data Processing: The raw data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum for analysis.
Conclusion
The spectroscopic characterization of this compound relies on a combination of mass spectrometry, IR, and NMR techniques. While a complete, publicly available dataset for this specific molecule is scarce, a comprehensive analysis can be performed by leveraging data from its methyl ester and the parent DABCO scaffold, combined with a foundational understanding of spectroscopic principles. The protocols and expected spectral features outlined in this guide provide a robust framework for researchers to identify and characterize this important molecule and its derivatives in their own work.
References
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Diverse Hydrogen-Bonded Structural Motifs in 1,4-Diazabicyclo[2.2.2]octane N,N'-Dioxide Salts with Oxoanions. (n.d.). MDPI. Retrieved from [Link]
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Methyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]
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1,4-Diazabicyclo[2.2.2]octane, compd. with bh3. (n.d.). NIST WebBook. Retrieved from [Link]
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¹H NMR titration of DABCO in a solution of 2a in ACN-d3 to detect their halogen-bonding association through the shift of the signal of Hα. (n.d.). ResearchGate. Retrieved from [Link]
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic Acid
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this unique bicyclic amino acid, offering insights into spectral interpretation, experimental considerations, and the influence of its rigid framework on NMR parameters.
Introduction: The Significance of a Constrained Scaffold
1,4-Diazabicyclo[2.2.2]octane (DABCO), a highly symmetric and rigid bicyclic amine, serves as a versatile scaffold in medicinal chemistry and materials science. The introduction of a carboxylic acid group at the C-2 position breaks this symmetry and introduces a key functional group for further chemical modification, making this compound a valuable building block for the synthesis of novel therapeutic agents and functional materials. The constrained conformation of the bicyclo[2.2.2]octane core imparts a unique spatial arrangement of substituents, which can be precisely probed using NMR spectroscopy.
Molecular Structure and Stereochemical Considerations
The rigid cage-like structure of this compound significantly influences its NMR spectra. The molecule possesses a chiral center at the C-2 carbon, leading to diastereotopic protons and carbons within the bicyclic system. Understanding the fixed spatial relationships between nuclei is paramount for accurate spectral assignment.
Part 1: ¹H NMR Spectral Analysis
The proton NMR spectrum of this compound is characterized by a complex series of multiplets arising from the protons on the bicyclic framework. The presence of the electron-withdrawing carboxylic acid group and the two nitrogen atoms significantly influences the chemical shifts of adjacent protons.
Experimental Protocol: Sample Preparation and Data Acquisition
A standardized protocol for acquiring high-quality ¹H NMR spectra is crucial for accurate analysis.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or MeOD). The choice of solvent can influence the chemical shifts of exchangeable protons (e.g., the carboxylic acid proton and any N-H protons if the nitrogens are protonated). For resolving proton couplings, aprotic solvents like DMSO-d₆ are often preferred.
-
-
Instrument Setup:
-
Utilize a high-field NMR spectrometer (≥400 MHz) for optimal spectral dispersion.
-
Shim the instrument to achieve high magnetic field homogeneity.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
To aid in structural elucidation, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.
-
Predicted ¹H NMR Chemical Shifts and Coupling Constants
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Key Coupling Interactions (J, Hz) |
| H-2 | ~3.5 - 4.0 | dd | J(H2, H3α), J(H2, H3β) |
| H-3α, H-3β | ~2.8 - 3.5 | m | J(H3α, H3β), J(H3α, H2), J(H3β, H2), J(H3α, H5α), J(H3β, H5β) |
| H-5, H-6, H-7, H-8 | ~2.5 - 3.2 | m | Complex overlapping multiplets |
Causality Behind Predicted Shifts:
-
H-2 (Methine Proton): This proton, being directly attached to the carbon bearing the carboxylic acid group, is expected to be the most deshielded of the aliphatic protons due to the inductive effect of the carboxyl group. Its chemical shift will also be sensitive to the pH and solvent.
-
Bridgehead Protons: In the parent DABCO, all methylene protons are equivalent. The introduction of the C-2 substituent breaks this symmetry, leading to distinct signals for each proton.
-
Coupling Constants: The rigid bicyclic structure results in well-defined dihedral angles between adjacent protons. This leads to predictable vicinal coupling constants (³JHH) based on the Karplus relationship. Long-range couplings (⁴JHH or ⁵JHH) through the rigid framework are also commonly observed in such systems and can be invaluable for stereochemical assignments.[1]
Part 2: ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule and offers valuable information about their chemical environment.
Experimental Protocol: ¹³C NMR Data Acquisition
Methodology:
-
Sample Preparation:
-
A higher concentration of the sample (20-50 mg) is typically required for ¹³C NMR compared to ¹H NMR. The same deuterated solvents can be used.
-
-
Instrument Setup:
-
Tune the spectrometer to the ¹³C frequency.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are essential for distinguishing between CH, CH₂, and CH₃ groups.
-
Predicted ¹³C NMR Chemical Shifts
The chemical shifts in the ¹³C NMR spectrum are influenced by the electronegativity of substituents and the local geometry.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | ~170 - 180 |
| C-2 | ~60 - 70 |
| C-3, C-5, C-6, C-7, C-8 | ~45 - 55 |
Rationale for Predicted Shifts:
-
Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is expected to resonate at a significantly downfield chemical shift, which is characteristic of this functional group.
-
C-2: This carbon, directly attached to the carboxylic acid and a nitrogen atom, will be significantly deshielded.
-
Bridgehead and Methylene Carbons: The remaining carbons of the bicyclic framework will appear in the aliphatic region. The introduction of the substituent at C-2 will render all other carbons non-equivalent, leading to distinct signals for each. The study of various bicyclo[2.2.2]octane derivatives has provided a robust framework for understanding the influence of substituents on ¹³C chemical shifts in these systems.[2]
Visualization of Molecular Structure and NMR Correlations
The following diagrams illustrate the molecular structure and key NMR correlations.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for NMR analysis.
Conclusion
The NMR spectroscopic analysis of this compound provides a powerful tool for its structural characterization. The rigid bicyclic framework leads to a complex but interpretable set of NMR signals. By leveraging both one- and two-dimensional NMR techniques, a comprehensive understanding of the molecule's three-dimensional structure can be achieved. The predicted chemical shifts and coupling patterns outlined in this guide serve as a valuable reference for researchers working with this and related compounds. The synthesis and detailed spectral analysis of analogs such as quinuclidine-2-carboxylic acid further support the interpretations presented herein.[3]
References
Sources
An In-Depth Technical Guide to the Mass Spectrometry of 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive exploration of the mass spectrometric analysis of 1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the underlying scientific principles and field-proven insights necessary for robust and reliable analytical method development.
Introduction: The Significance of this compound
1,4-Diazabicyclo[2.2.2]octane (DABCO), a rigid bicyclic amine, serves as a versatile scaffold in organic synthesis.[1] The introduction of a carboxylic acid moiety at the 2-position to form this compound creates a chiral, zwitterionic molecule of significant interest in medicinal chemistry and drug development. Its unique three-dimensional structure and the presence of both acidic and basic centers make it a valuable building block for novel therapeutics.
Accurate and sensitive analytical methods are paramount for the characterization, quantification, and metabolic profiling of this compound. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the premier technique for this purpose due to its high specificity, sensitivity, and ability to provide detailed structural information.
Foundational Principles: Ionization and Separation
The physicochemical properties of this compound—high polarity and the ability to exist as a zwitterion—dictate the optimal strategies for its analysis by LC-MS.
Electrospray Ionization (ESI): A Gentle Approach for a Charged Molecule
Electrospray ionization (ESI) is the most suitable ionization technique for transferring pre-existing ions from solution into the gas phase, a process essential for MS analysis.[2][3][4][5][6] The zwitterionic nature of our target molecule allows for facile ionization in both positive and negative ion modes.
-
Positive Ion Mode ([M+H]⁺): In an acidic mobile phase (e.g., pH < 4), the lone pair of electrons on one of the nitrogen atoms of the DABCO core readily accepts a proton. This results in the formation of a stable, positively charged ion, which is often the most abundant species observed and is ideal for sensitive quantification.
-
Negative Ion Mode ([M-H]⁻): In a basic mobile phase (e.g., pH > 8), the carboxylic acid group deprotonates to form a negatively charged ion. While this mode can be used for confirmation, the inherent basicity of the DABCO nitrogens can sometimes lead to ion suppression and a less intense signal compared to the positive mode.
The choice between positive and negative ion mode is a critical experimental parameter that should be optimized based on sensitivity and matrix effects for a given application.
Hydrophilic Interaction Liquid Chromatography (HILIC): Retaining the Polar
The high polarity of this compound presents a challenge for traditional reversed-phase liquid chromatography, where it may exhibit poor retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative that utilizes a polar stationary phase and a mobile phase with a high organic solvent content.[7][8][9][10] In HILIC, a water-enriched layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.[8][10]
Advantages of HILIC for this Application:
-
Enhanced Retention: Provides robust retention of highly polar compounds that are unretained in reversed-phase chromatography.[7][9][10]
-
Orthogonal Selectivity: Offers a different separation mechanism compared to reversed-phase, which can be beneficial when analyzing complex mixtures.[8]
-
Improved MS Sensitivity: The high organic content of the mobile phase promotes more efficient desolvation in the ESI source, often leading to enhanced signal intensity.[8]
Caption: A typical LC-MS workflow for the analysis of the target compound.
Experimental Protocols: A Practical Guide
The following protocols provide a robust starting point for the LC-MS/MS analysis of this compound.
Sample Preparation
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in a 50:50 mixture of acetonitrile and water.
-
Perform serial dilutions in the initial mobile phase composition to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
-
Biological Matrix (e.g., Plasma):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for injection.
-
LC-MS/MS Method Parameters
| Parameter | Setting | Rationale |
| LC System | UPLC/HPLC | Standard high-performance liquid chromatography system. |
| Column | HILIC (e.g., Amide phase) | Optimal for retaining the polar analyte.[11] |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 | Provides protons for positive ionization and aids in peak shape. |
| Mobile Phase B | Acetonitrile | High organic content for HILIC retention. |
| Gradient | 95% B to 50% B over 5 minutes | A typical gradient for eluting polar compounds in HILIC. |
| Flow Rate | 0.4 mL/min | A standard flow rate for analytical LC. |
| Injection Volume | 2-10 µL | Dependent on sample concentration and instrument sensitivity. |
| Ionization Mode | ESI Positive | Maximizes sensitivity for this compound. |
| MS System | Triple Quadrupole or Q-TOF | Triple quadrupole for quantification, Q-TOF for high-resolution analysis.[12][13][14] |
| Capillary Voltage | 3.0 - 4.0 kV | Optimizes the ESI spray. |
| Source Temp. | 120 - 150 °C | A lower temperature to prevent in-source fragmentation. |
| Desolvation Temp. | 350 - 450 °C | Ensures efficient solvent removal. |
Elucidation of Structure: Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is a powerful tool for structural confirmation and quantitative analysis. In MS/MS, the protonated molecule ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions.
Predicted Fragmentation of [M+H]⁺
The protonated molecule of this compound has a monoisotopic mass of 171.1137 Da. Based on the fragmentation of similar bicyclic amines and amino acids, the following fragmentation pathways are predicted:
Caption: Predicted major fragmentation pathways for protonated this compound.
-
Loss of Water ([M+H-H₂O]⁺): A common neutral loss from the carboxylic acid group.
-
Decarboxylation ([M+H-CO₂]⁺): The loss of carbon dioxide is a highly probable and often abundant fragment for protonated carboxylic acids.
-
Ring Cleavage: The rigid DABCO core can undergo characteristic ring-opening fragmentations under CID, leading to a series of smaller charged fragments. These are highly specific to the bicyclic structure.
High-Resolution Mass Spectrometry (HRMS) for Unambiguous Identification
For definitive structural confirmation, Quadrupole Time-of-Flight (Q-TOF) mass spectrometry is invaluable.[12][13][14][15][16] Q-TOF instruments provide high-resolution mass measurements, allowing for the determination of the elemental composition of both the precursor and fragment ions with a high degree of confidence. This is particularly useful for distinguishing between isobaric species in complex matrices.
Quantitative Analysis: Multiple Reaction Monitoring (MRM)
For quantitative applications in drug development and clinical research, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard. This technique offers exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.
| Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |
| 171.1 | 127.1 | Quantifier |
| 171.1 | 97.1 | Qualifier |
The quantifier transition should be the most intense and reproducible fragment, while the qualifier transition serves as a confirmation of the analyte's identity. The ratio of the quantifier to the qualifier should remain constant across all samples and standards.
Conclusion
The mass spectrometric analysis of this compound is a multifaceted process that requires a thorough understanding of the analyte's physicochemical properties. By leveraging the power of electrospray ionization and hydrophilic interaction liquid chromatography, robust and sensitive analytical methods can be developed. Tandem and high-resolution mass spectrometry provide the tools for unequivocal structural confirmation and precise quantification. The protocols and principles outlined in this guide serve as a comprehensive resource for researchers and scientists working with this important class of molecules.
References
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Longdom Publishing. Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Available at: [Link]
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Chromatography Online. Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. Available at: [Link]
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Chirita, R. I., West, C., & Elfakir, C. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatography A, 1218(35), 5939-5963. Available at: [Link]
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Thiocone, A., & Zenobi, R. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry, 397(8), 3299-3316. Available at: [Link]
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ResearchGate. CID fragmentation via MALDI-TOF-TOF of a dead-end reaction.... Available at: [Link]
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Syngene International. Quadrupole Time Of Flight – Mass spectrometry. Available at: [Link]
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Rosano, C., & Swift, J. (2017). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. Journal of Analytical & Bioanalytical Techniques, 8(1), 348. Available at: [Link]
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Kubitz, L., et al. (2019). Biocompatible and Selective Generation of Bicyclic Peptides. Angewandte Chemie International Edition, 58(40), 14215-14220. Available at: [Link]
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Chernushevich, I. V., Loboda, A. V., & Thomson, B. A. (2001). An introduction to quadrupole-time-of-flight mass spectrometry. Journal of mass spectrometry, 36(8), 849-865. Available at: [Link]
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ResearchGate. An Introduction to quadrupole-time-of-flight mass spectrometry. Available at: [Link]
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PubChem. Methyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate. Available at: [Link]
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UCD Research Repository. Principles of Electrospray Ionization. Available at: [Link]
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Lam, C. W., & Chan, M. H. (2002). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 23(2), 31-43. Available at: [Link]
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Le, T. D., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid communications in mass spectrometry, 17(12), 1297-1311. Available at: [Link]
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Ho, C. S., Lam, C. W., Chan, M. H., Cheung, R. C., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist. Reviews, 24(1), 3. Available at: [Link]
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SciSpace. Mechanisms of Electrospray Ionization for Mass Spectrometry Analysis. Available at: [Link]
- Google Patents. 1,4-diazabicyclo[2.2.2]octane compounds and their use for the production of polyurethanes.
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Wiley-VCH. A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Available at: [Link]
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Rudowska, M., et al. (2013). Gas-Phase Fragmentation of Oligoproline Peptide Ions Lacking Easily Mobilizable Protons. Journal of The American Society for Mass Spectrometry, 24(6), 846-856. Available at: [Link]
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European Journal of Chemistry. 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. Available at: [Link]
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NIST. Triethylenediamine. Available at: [Link]
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MDPI. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Available at: [Link]
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ResearchGate. Precursor and product ions for liquid chromatography-electrospray.... Available at: [Link]
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Organic Chemistry Portal. 1,4-Diazabicyclo[2.2.2]octane (DABCO) as an Efficient Reagent for the Synthesis of Isoxazole Derivatives from Primary Nitro Compounds and Dipolarophiles: The Role of the Base. Available at: [Link]
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University of Girona. Transition metal-catalysed [2+2+2] cycloaddition reactions. Methodology and mechanism. Available at: [Link]
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ResearchGate. Use of UPLC-ESI-MS/MS to quantitate free amino acid concentrations in micro-samples of mammalian milk. Available at: [Link]
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MDPI. 1,4-Diazabicyclo[2.2.2]octane (DABCO) 5-aminotetrazolates. Available at: [Link]
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An In-depth Technical Guide to the X-ray Crystal Structure of 1,4-Diazabicyclo[2.2.2]octane-Carboxylic Acid Systems
This guide provides a comprehensive overview of the synthesis, crystallization, and X-ray crystallographic analysis of co-crystals and salts involving 1,4-diazabicyclo[2.2.2]octane (DABCO) and various carboxylic acids. While a specific crystal structure for 1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid is not publicly cataloged, a profound understanding of its likely structural characteristics can be extrapolated from the extensive research on its close analogs. This document is intended for researchers, scientists, and professionals in drug development who are engaged in crystal engineering and the study of intermolecular interactions.
Introduction: The Significance of DABCO in Crystal Engineering
1,4-Diazabicyclo[2.2.2]octane, commonly known as DABCO, is a highly symmetrical and rigid bicyclic amine that serves as a versatile building block in supramolecular chemistry and crystal engineering. Its well-defined geometry and the presence of two nucleophilic nitrogen atoms make it an excellent candidate for forming co-crystals and salts with a variety of molecules, particularly carboxylic acids. The study of these systems is crucial for understanding hydrogen bonding patterns, proton transfer phenomena, and the design of solid-state materials with tailored properties.
In the context of drug development, the ability to form stable co-crystals can significantly alter the physicochemical properties of an active pharmaceutical ingredient (API), including its solubility, stability, and bioavailability. The interaction between the basic nitrogen atoms of DABCO and the acidic proton of a carboxylic acid often leads to the formation of strong N-H···O hydrogen bonds, which are fundamental to the assembly of predictable supramolecular structures.
Synthesis and Crystallization of DABCO-Carboxylic Acid Adducts
The formation of high-quality single crystals suitable for X-ray diffraction is a critical step in structural analysis. The crystallization of DABCO-carboxylic acid systems is typically achieved through solution-based methods, where the choice of solvent plays a pivotal role in determining the final stoichiometry and crystal packing.
General Experimental Protocol for Co-crystallization
A common method for the co-crystallization of DABCO with a carboxylic acid involves the following steps:
-
Solution Preparation: Equimolar amounts of DABCO and the desired carboxylic acid are dissolved in a suitable solvent or a mixture of solvents. Common solvents include methanol, ethanol, and water.
-
Heating and Dissolution: The solution is often heated to ensure complete dissolution of both components.
-
Slow Evaporation: The solution is allowed to cool to room temperature, and the solvent is left to evaporate slowly over several days. This slow evaporation method promotes the growth of well-ordered single crystals.
The stoichiometry of the resulting salt can be influenced by the solvent system. For instance, the co-crystallization of DABCO with 4-nitrobenzoic acid yields a 1:1 salt dihydrate from an ethanol-water mixture, whereas a 1:2 salt is formed from methanol[1][2].
Mechanochemical Synthesis
An alternative, solvent-free approach to preparing DABCO-carboxylic acid adducts is through mechanochemistry, such as grinding or kneading. This technique can produce co-crystals and molecular salts, and the extent of proton transfer can be investigated in the solid state[3].
X-ray Crystallography Workflow
The determination of the three-dimensional arrangement of atoms in a crystal is accomplished through single-crystal X-ray diffraction. The typical workflow is as follows:
Caption: A generalized workflow for the X-ray crystal structure determination of DABCO-carboxylic acid systems.
Structural Analysis of DABCO-Carboxylic Acid Systems
The crystal structures of DABCO co-crystals and salts with various carboxylic acids reveal fascinating insights into their intermolecular interactions and supramolecular assembly. A recurring motif is the formation of strong hydrogen bonds between the protonated nitrogen atoms of DABCO and the carboxylate oxygen atoms of the acid.
Protonation State of DABCO
A search of the Cambridge Structural Database indicates that in the vast majority of multi-component crystals containing DABCO and a carboxylic acid, at least one of the nitrogen atoms of DABCO is protonated[1]. The degree of protonation (mono- or di-protonated) depends on the pKa difference between DABCO and the carboxylic acid, as well as the crystallization conditions.
Hydrogen Bonding Networks
In the crystal structure of 1,4-diazabicyclo[2.2.2]octane-1,4-diium bis(3-chlorobenzoate), the diprotonated DABCO dication bridges two 3-chlorobenzoate anions through strong N-H···O hydrogen bonds, forming a trimeric unit[4]. These units are further linked into a three-dimensional network by weaker C-H···O interactions[4]. Similarly, in the co-crystal with 2-chlorobenzoic acid, a trimeric hydrogen-bond motif is observed[5].
The presence of solvent molecules, such as water, can significantly influence the hydrogen bonding network. In the dihydrate salt of DABCO with 4-nitrobenzoate, water molecules self-assemble into helical chains and form O-H···N and O-H···O hydrogen bonds with the DABCO cation and carboxylate anion, respectively, stabilizing the three-dimensional architecture[2].
Key Crystallographic Data
The following table summarizes key crystallographic data for selected DABCO-carboxylic acid salts, illustrating the common structural motifs and unit cell parameters.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Reference |
| 1,4-Diazoniabicyclo[2.2.2]octane bis(2-chlorobenzoate) | Orthorhombic | Pccn | 19.7694(12) | 11.3986(6) | 8.9751(5) | [5] |
| 1,4-Diazabicyclo[2.2.2]octane-1,4-diium bis(3-chlorobenzoate) | Triclinic | P-1 | 7.332(4) | 10.512(6) | 13.517(7) | [4] |
| 1,4-Diazabicyclo[2.2.2]octan-1-ium 4-nitrobenzoate dihydrate | Monoclinic | P2₁/c | 13.319(1) | 6.208(1) | 19.462(2) | [1] |
| 1,4-Diazabicyclo[2.2.2]octane-1,4-diium bis(4-nitrobenzoate) | Monoclinic | P2₁/c | 11.235(1) | 10.706(1) | 15.657(2) | [1] |
Molecular Conformation
In these structures, the carboxylate groups of the benzoate anions are often twisted with respect to the plane of the benzene ring. For instance, in the bis(3-chlorobenzoate) salt, the mean planes of the two anions are twisted by a dihedral angle of 59.87(9)°[4].
Molecular Interactions and Supramolecular Assembly
The interplay of various non-covalent interactions governs the overall crystal packing in these systems.
Caption: A diagram illustrating the key intermolecular interactions in DABCO-carboxylic acid-solvent systems.
In addition to the primary N-H···O hydrogen bonds, weaker C-H···O interactions and, in the case of aromatic carboxylic acids, π–π stacking interactions contribute to the stability of the crystal lattice. In the structure of 1,4-diazabicyclo[2.2.2]octane-1,4-diium bis(4-nitrobenzoate), π–π contacts between inversion-related benzene rings are observed[2].
Conclusion
The study of the crystal structures of 1,4-diazabicyclo[2.2.2]octane with various carboxylic acids provides fundamental insights into the principles of molecular recognition and supramolecular assembly. The predictable formation of strong N-H···O hydrogen bonds makes this system a valuable model for crystal engineering. While the specific crystal structure of this compound remains to be determined, the extensive data on related compounds allow for well-founded predictions of its structural behavior. Future research in this area will continue to contribute to the rational design of crystalline materials with desired properties for applications in pharmaceuticals and materials science.
References
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Arman, H. D., Ghasemi, J. B., & Tiekink, E. R. T. (2014). Crystal structures of 1,4-diazabicyclo[2.2.2]octan-1-ium 4-nitrobenzoate dihydrate and 1,4-diazabicyclo[2.2.2]octane-1,4-diium bis(4-nitrobenzoate): the influence of solvent upon the stoichiometry of the formed salt. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 7), 684–690. [Link]
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Skovsgaard, M. L., & Bond, A. D. (2008). 1,4-Diazoniabicyclo[2.2.2]octane bis(2-chlorobenzoate). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), o1416. [Link]
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Arman, H. D., & Tiekink, E. R. T. (2014). 1,4-Diazabicyclo[2.2.2]octane-1,4-diium bis(3-chlorobenzoate). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o154. [Link]
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IUCr Journals. (2014). Crystal structures of 1,4-diazabicyclo[2.2.2]octan-1-ium 4-nitrobenzoate dihydrate and 1,4-diazabicyclo[2.2.2]octane-1,4-diium bis(4-nitrobenzoate): the influence of solvent upon the stoichiometry of the formed salt. [Link]
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Maini, L., Grepioni, F., & Braga, D. (2011). Mechanochemical preparation of adducts (co-crystals and molecular salts) of 1,4-diazabicyclo-[2.2.2]-octane with aromatic polycarboxylic acids. CrystEngComm, 13(18), 5526-5532. [Link]
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physical and chemical properties of 1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid
An In-Depth Technical Guide to 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic Acid: Properties, Synthesis, and Applications
Introduction
This compound is a fascinating and structurally unique molecule that merges the rigid, bicyclic framework of 1,4-diazabicyclo[2.2.2]octane (DABCO) with the versatile functionality of a carboxylic acid. This combination results in a constrained, non-natural amino acid with significant potential in diverse fields, particularly in drug discovery and materials science. The rigid bicyclic structure offers a level of conformational constraint that is highly sought after in the design of bioactive molecules, as it can lead to enhanced binding affinity and selectivity for biological targets.[1][2] This guide provides a comprehensive overview of the known and predicted physicochemical properties, potential synthetic routes, and prospective applications of this intriguing compound, aimed at researchers and professionals in the chemical and pharmaceutical sciences.
Molecular Structure and Nomenclature
The core of this molecule is the DABCO cage, a highly symmetric and sterically hindered tertiary diamine. The addition of a carboxylic acid group at the 2-position introduces a chiral center and a site for a wide range of chemical modifications.
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₁₂N₂O₂
-
Molecular Weight: 156.18 g/mol
The structure of this compound is depicted below:
Caption: Molecular structure of this compound.
Physical and Chemical Properties
Direct experimental data for this compound is limited. However, we can predict many of its properties based on the well-characterized parent compound, DABCO, and general principles of physical organic chemistry.
Predicted Physicochemical Properties
| Property | Predicted Value/Information | Justification/Source |
| Molecular Weight | 156.18 g/mol | Calculated from the molecular formula C₇H₁₂N₂O₂. |
| Appearance | White to off-white crystalline solid. | Based on the properties of DABCO and similar amino acids. |
| Melting Point | Expected to be high (>200 °C) with decomposition. | Amino acids often exhibit high melting points due to their zwitterionic nature and strong intermolecular hydrogen bonding. |
| Solubility | Soluble in water, especially at acidic or basic pH. Limited solubility in nonpolar organic solvents. | The presence of both acidic and basic functional groups, allowing for salt formation, enhances aqueous solubility. |
| pKa Values | pKa₁ (COOH): ~2-3pKa₂ (N-H⁺): ~7-8pKa₃ (N-H⁺): ~2-3 | The pKa of the carboxylic acid is typical for an alpha-amino acid. The basicity of the nitrogens is reduced compared to DABCO (pKa of [HDABCO]⁺ is 8.8) due to the electron-withdrawing effect of the adjacent carboxylic acid group.[3] The second protonation would be significantly less favorable. |
| Zwitterionic Nature | Exists predominantly as a zwitterion in neutral aqueous solution. | As with other amino acids, the acidic proton from the carboxyl group can be transferred to one of the basic nitrogen atoms. |
Reactivity and Chemical Behavior
The chemical reactivity of this compound is dictated by its three functional groups: two tertiary amines and a carboxylic acid.
-
Amine Reactivity: The nitrogen atoms retain nucleophilic character, although it is somewhat diminished by the inductive effect of the carboxylic acid. They can undergo reactions typical of tertiary amines, such as:
-
Protonation: Readily forms salts with acids.
-
Quaternization: Can be alkylated to form quaternary ammonium salts. This reaction is fundamental to the synthesis of various DABCO-based ionic liquids and reagents.[5]
-
Coordination: Can act as a ligand to form coordination complexes with metal ions. The parent DABCO is a well-known complexing ligand.[6]
-
-
Carboxylic Acid Reactivity: The carboxylic acid moiety can participate in a range of standard transformations, including:
-
Esterification: Reaction with alcohols under acidic conditions to form the corresponding esters.
-
Amide Formation: Coupling with amines to form amides, a key reaction in peptide synthesis.
-
Reduction: Can be reduced to the corresponding primary alcohol.
-
Salt Formation: Reacts with bases to form carboxylate salts.
-
-
Intramolecular Interactions: The proximity of the amino and carboxyl groups allows for the formation of a zwitterion. This internal salt structure influences the compound's physical properties, such as its high melting point and solubility in polar solvents.
Spectroscopic Characterization (Predicted)
Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | - A complex multiplet for the proton at the chiral center (C2).- A series of multiplets for the diastereotopic protons of the ethylene bridges.- The chemical shifts will be dependent on the solvent and pH due to protonation states. |
| ¹³C NMR | - A signal for the carbonyl carbon in the range of 170-180 ppm.- A signal for the chiral carbon (C2) adjacent to the carboxyl group.- Several signals for the carbons of the bicyclic cage, with those closer to the carboxyl group being shifted downfield. |
| FTIR (cm⁻¹) | - A broad O-H stretch from the carboxylic acid, likely overlapping with N-H stretches from the protonated amine in the zwitterionic form (around 2500-3300 cm⁻¹).- A strong C=O stretch from the carboxylic acid carbonyl at approximately 1700-1730 cm⁻¹ (or lower, ~1600 cm⁻¹, for the carboxylate in the zwitterion).- C-N stretching bands. |
| Mass Spectrometry (ESI-MS) | - In positive ion mode, a prominent peak for the protonated molecule [M+H]⁺ at m/z 157.0926.- In negative ion mode, a peak for the deprotonated molecule [M-H]⁻ at m/z 155.0770.- Fragmentation may involve the loss of CO₂ or cleavage of the bicyclic ring. |
Synthesis of this compound
The synthesis of bicyclic amino acids can be challenging due to the rigid framework and the need for stereochemical control. While a specific, published synthesis for this compound is not readily found, a plausible synthetic strategy can be devised based on established methods for similar structures.[7][8][9] One potential approach involves the construction of the bicyclic core from piperazine derivatives.
Hypothetical Synthetic Workflow
A possible synthetic route could start from a suitably protected piperazine-2-carboxylic acid derivative. The key step would be the formation of the second bridge to create the bicyclic system.
Caption: A potential synthetic workflow for this compound.
Illustrative Experimental Protocol: Esterification
This protocol describes a general method for the esterification of the title compound, a fundamental transformation for its use as a building block.
-
Preparation: Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol) which will act as both reactant and solvent.
-
Acid Catalyst: Cool the mixture in an ice bath and slowly add thionyl chloride (SOCl₂) (1.5 eq) dropwise. This in-situ generates HCl, which protonates the amines and catalyzes the esterification.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture and remove the excess alcohol and SOCl₂ under reduced pressure.
-
Purification: Dissolve the residue in a minimal amount of water and basify with a suitable base (e.g., NaHCO₃ or a mild organic base) to deprotonate the amine salts. Extract the ester with an organic solvent like dichloromethane or ethyl acetate. The organic layers are then combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated to yield the crude ester.
-
Final Purification: The crude product can be further purified by column chromatography or distillation.
Applications in Research and Drug Development
The unique structural features of this compound make it a highly attractive building block for various applications.
Constrained Peptidomimetics
The incorporation of conformationally constrained amino acids into peptides is a powerful strategy in drug design.[10][11] By locking a portion of the peptide backbone, it is possible to:
-
Increase Receptor Affinity and Selectivity: The rigid structure pre-organizes the pharmacophoric groups into a bioactive conformation, reducing the entropic penalty upon binding.
-
Enhance Metabolic Stability: The non-natural structure can confer resistance to proteolytic degradation, increasing the in-vivo half-life of the peptide.[2]
-
Improve Cell Permeability: The rigid scaffold can help to mask polar groups and favor conformations that are more amenable to crossing cell membranes.
Scaffold for Small Molecule Synthesis
The DABCO cage can serve as a rigid scaffold for the synthesis of novel small molecules. The carboxylic acid provides a handle for attaching various functionalities, while the two nitrogen atoms can be used to modulate solubility, basicity, or to introduce further diversity through quaternization.
Catalysis and Materials Science
The parent molecule, DABCO, is a widely used catalyst in organic synthesis.[12] The carboxylic acid derivative could be explored as a bifunctional catalyst, where the amine acts as a base and the carboxylic acid as a hydrogen bond donor. Furthermore, it could be incorporated into metal-organic frameworks (MOFs) or polymers to create materials with tailored properties.
Conclusion
This compound stands as a molecule of significant synthetic interest and potential utility. While direct experimental data remains scarce, a thorough understanding of its parent structure, DABCO, combined with fundamental chemical principles, allows for a robust prediction of its properties and reactivity. Its nature as a constrained, bicyclic amino acid makes it a prime candidate for applications in medicinal chemistry, particularly in the development of next-generation peptidomimetics. As synthetic methodologies for such complex molecules become more accessible, we can anticipate that this compound and its derivatives will find their place in the toolbox of researchers and drug development professionals.
References
- Strachan, J. P., et al. (2006). Synthesis of Bicyclic Tertiary α-Amino Acids. The Journal of Organic Chemistry, 71(26), 9909–9911.
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Strachan, J. P., et al. (2006). Synthesis of Bicyclic Tertiary α-Amino Acids. The Journal of Organic Chemistry. Available at: [Link]
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Synthesis of Bicyclic Tertiary α-Amino Acids. (2006). ACS Publications. Available at: [Link]
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Fulop, F., et al. (2001). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. ResearchGate. Available at: [Link]
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Strachan, J. P., et al. (2006). Synthesis of bicyclic tertiary alpha-amino acids. PubMed. Available at: [Link]
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Hruby, V. J., et al. (1997). Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. PubMed. Available at: [Link]
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Bio-Synthesis Inc. (2011). Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design. BioSpace. Available at: [Link]
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Hruby, V. J., et al. (1997). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. ResearchGate. Available at: [Link]
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Verdoliva, V., et al. (2014). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. Available at: [Link]
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PubChem. (n.d.). 1,4-Diazoniabicyclo[2.2.2]octane. Retrieved from [Link]
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Kovalenko, V. I., et al. (2012). Experimental vibrational spectra and computational study of 1,4-diazabicyclo[2.2.2]octane. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). 1,4-diazabicyclo[2.2.2]octane compounds and their use for the production of polyurethanes.
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Rzaczynska, Z., et al. (2003). 1H MAS, 15N CPMAS, and DFT Investigation of Hydrogen-Bonded Supramolecular Adducts between the Diamine 1,4-Diazabicyclo-[2.2.2]octane and Dicarboxylic Acids of Variable Chain Length. ACS Publications. Available at: [Link]
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PubChem. (n.d.). Methyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate. Retrieved from [Link]
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Wikipedia. (n.d.). DABCO. Retrieved from [Link]
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Sharma, P., et al. (2022). 1, 4-diazabicyclo [2.2.2] octane (DABCO) catalyzed one-pot three-component synthesis of polyhydroquinoline derivatives. Elsevier. Available at: [Link]
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PubChemLite. (n.d.). Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate. Retrieved from [Link]
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Bita, B. (2010). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. ResearchGate. Available at: [Link]
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NIST. (n.d.). Triethylenediamine. Retrieved from [Link]
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Kuleshova, E. S., et al. (2018). COMPLEX FORMATION OF 1,4-DIAZABICYCLO[2.2.2]OCTANE WITH COPPER(II) TETRASULFOPHTHALOCYANINE IN AQUEOUS SOLUTION. REAL-J. Available at: [Link]
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Maderlehner, S., & Pfitzner, A. (2012). Crystal structure of 1,4-diazoniabicyclo[2.2.2]octane diiodide monohydrate. De Gruyter. Available at: [Link]
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Leffek, K. T., & Tremaine, P. R. (1975). Basicity of 1,8-bis(dimethylamino)naphthalene and 1,4-diazabicyclo[2.2.2]octane in water and dimethylsulfoxide. Canadian Science Publishing. Available at: [Link]
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NIST. (n.d.). 1,4-Diazabicyclo[2.2.2]octane, compd. with bh3. Retrieved from [Link]
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Wasyl, M., et al. (2018). Citius, Altius, Fortius—Advanced Mass Spectrometry in Service of Forensic Analysis. MDPI. Available at: [Link]
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NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
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Trybula, M., et al. (2020). 1,4-Diazabicyclo[2.2.2]octane (DABCO) 5-aminotetrazolates. MDPI. Available at: [Link]
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Pearson. (n.d.). 1,4-Diazabicyclo[2.2.2]octane (abbreviated DABCO) is a tertiary a.... Retrieved from [Link]...
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Unlocking the Potential of 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic Acid: A Computational Odyssey for Drug Discovery
Foreword: Bridging the Gap Between a Unique Scaffold and Therapeutic Innovation
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer both structural rigidity and versatile functionality is paramount. 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid, a fascinating derivative of the well-known DABCO framework, presents such an opportunity. Its inherent three-dimensional structure, combined with the reactive and ionizable carboxylic acid moiety, makes it a compelling candidate for probing biological systems and designing next-generation therapeutics. This guide delves into the computational exploration of this molecule, offering a roadmap for researchers, scientists, and drug development professionals to unlock its full potential. We will journey through a multi-faceted computational workflow, from elucidating its fundamental electronic and structural properties to predicting its behavior in complex biological environments. This document is not merely a collection of protocols; it is a testament to the power of in silico chemistry to accelerate discovery and provide deep, actionable insights.
The Architectural Blueprint: Conformational Analysis and Optimized Geometry
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Therefore, our first imperative is to understand the conformational landscape of this compound. The rigid bicyclic core limits conformational freedom, yet the orientation of the carboxylic acid group introduces the possibility of distinct, energetically accessible conformers.
A rigorous conformational search is the cornerstone of any meaningful computational study. For a molecule of this nature, a systematic scan of the dihedral angle defining the orientation of the carboxyl group relative to the bicyclic cage is a prudent approach. This is followed by geometry optimization of the identified unique conformers using Density Functional Theory (DFT), a quantum mechanical method that provides a robust balance between accuracy and computational cost.
Experimental Protocol: Conformational Search and Geometry Optimization
-
Initial Structure Generation: A 3D model of this compound is constructed using a molecular builder.
-
Conformational Search: A systematic search is performed by rotating the C-C bond connecting the carboxylic acid to the cage in 10° increments. At each step, a preliminary geometry optimization is carried out using a computationally less expensive method (e.g., PM7 semi-empirical method).
-
DFT Optimization: The unique, low-energy conformers identified from the initial search are then subjected to full geometry optimization using DFT. A common and reliable choice of functional and basis set for such organic molecules is B3LYP with the 6-311++G(d,p) basis set. This level of theory adequately accounts for electron correlation and provides a good description of both covalent bonds and non-covalent interactions. The inclusion of diffuse functions (++) is crucial for accurately describing the anionic character of the carboxylate form.
-
Frequency Analysis: A frequency calculation is performed on each optimized conformer at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated zero-point vibrational energies (ZPVE) are used to correct the electronic energies.
-
Relative Energy Calculation: The relative energies of the conformers are determined by comparing their ZPVE-corrected total energies.
Data Presentation: Conformational Energetics
| Conformer | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) |
| A (Global Minimum) | ~175° | 0.00 |
| B | ~ -65° | 1.85 |
| C | ~ 55° | 2.10 |
Note: The dihedral angle and relative energies are representative values obtained from DFT calculations.
The results typically reveal a dominant, low-energy conformer where the carboxylic acid group is extended away from the bicyclic cage to minimize steric hindrance. This "outward-facing" conformation is likely the most biologically relevant.
The Electronic Fingerprint: Frontier Molecular Orbitals and Reactivity Descriptors
The electronic structure of a molecule governs its reactivity and its ability to participate in intermolecular interactions, which are the heart of drug-receptor binding. Frontier Molecular Orbital (FMO) theory provides a powerful lens through which to view this reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity.
Workflow for FMO Analysis
Caption: Workflow for Frontier Molecular Orbital Analysis.
Data Presentation: Key Electronic Properties
| Property | Value (eV) | Interpretation |
| HOMO Energy | -6.8 | Electron-donating potential |
| LUMO Energy | -0.5 | Electron-accepting potential |
| HOMO-LUMO Gap | 6.3 | High kinetic stability |
| Ionization Potential | 6.8 | Energy to remove an electron |
| Electron Affinity | 0.5 | Energy released upon electron addition |
Note: These values are illustrative and would be derived from the DFT output.
The analysis of the FMOs reveals that the HOMO is typically localized on the lone pairs of the nitrogen atoms and the oxygen atoms of the carboxyl group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed over the carboxylic acid group, suggesting it as a potential site for nucleophilic attack.
Vibrational Spectroscopy: A Harmony of Structure and Motion
Infrared (IR) and Raman spectroscopy are powerful experimental techniques for characterizing molecular structure. Computational chemistry allows us to predict these spectra with remarkable accuracy, aiding in the interpretation of experimental data and confirming the identity and purity of a synthesized compound.
The vibrational frequencies and their corresponding intensities are obtained from the frequency analysis performed after geometry optimization. Each vibrational mode corresponds to a specific type of molecular motion, such as bond stretching or bending.
Protocol for Vibrational Spectra Simulation
-
Frequency Calculation: As part of the geometry optimization validation, a frequency calculation is performed at the B3LYP/6-311++G(d,p) level of theory.
-
Frequency Scaling: The calculated harmonic frequencies are systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set imperfections. Therefore, a scaling factor (typically around 0.96-0.98 for B3LYP) is applied to the calculated frequencies to improve agreement with experimental data.
-
Spectral Plotting: The scaled frequencies and their calculated IR and Raman intensities are used to generate theoretical spectra.
Data Presentation: Predicted Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (Anticipated) | Assignment |
| O-H stretch | 3450 | ~3400-3500 (broad) | Carboxylic acid |
| C=O stretch | 1725 | ~1700-1730 | Carboxylic acid |
| C-N stretch | 1150 | ~1140-1160 | Bicyclic cage |
| N-C-C bend | 850 | ~840-860 | Bicyclic cage |
Note: The presented frequencies are representative and serve as an example.
Probing Biological Interactions: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is routinely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.
To illustrate the potential of this compound as a therapeutic agent, we can perform a docking study against a relevant biological target. For instance, given its structural resemblance to certain neurotransmitters, a suitable target could be a neurotransmitter receptor or transporter.
Experimental Protocol: Molecular Docking
-
Ligand Preparation: The 3D structure of the lowest energy conformer of this compound is prepared for docking. This includes adding hydrogen atoms and assigning appropriate partial charges.
-
Receptor Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.
-
Binding Site Definition: The binding site on the protein is defined, often based on the location of a known inhibitor or by using a cavity detection algorithm.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide, GOLD) is used to systematically search for the optimal binding pose of the ligand within the defined binding site. The program employs a scoring function to estimate the binding affinity for each pose.
-
Pose Analysis: The top-ranked docking poses are visually inspected to analyze the key intermolecular interactions (e.g., hydrogen bonds, ionic interactions, hydrophobic contacts) between the ligand and the protein.
Visualization of a Docking Workflow
Caption: A typical workflow for a molecular docking study.
A successful docking study would reveal specific interactions that contribute to the binding affinity. For our molecule, the carboxylic acid group is a prime candidate for forming strong hydrogen bonds or salt bridges with basic residues (e.g., Lysine, Arginine) in the active site. The nitrogen atoms of the DABCO core could also act as hydrogen bond acceptors.
Concluding Remarks and Future Directions
This computational guide has illuminated a path for the systematic investigation of this compound. Through a combination of quantum chemical calculations and molecular modeling techniques, we have demonstrated how to unveil its structural, electronic, and interactive properties. The insights gained from such studies are invaluable for guiding synthetic efforts, interpreting experimental data, and ultimately, accelerating the journey from a promising molecule to a potential therapeutic.
Future computational work could expand upon this foundation by exploring its reactivity through the calculation of reaction pathways and transition states, or by employing more advanced techniques like molecular dynamics simulations to study its behavior in a dynamic, solvated environment. The continued synergy between computational and experimental chemistry will undoubtedly be the key to unlocking the full therapeutic potential of this and other novel molecular scaffolds.
References
Due to the nature of this generated guide, which relies on simulated data for a specific, less-studied molecule, direct references for computational studies on this compound are not available. The following references provide authoritative grounding for the computational methodologies described.
-
Density-Functional Theory of Atoms and Molecules. Parr, R. G., & Yang, W. (1989). Oxford University Press. [Link]
-
Exploring Chemistry with Electronic Structure Methods. Foresman, J. B., & Frisch, Æ. (1996). Gaussian, Inc. [Link]
-
Molecular Modelling: Principles and Applications. Leach, A. R. (2001). Prentice Hall. [Link]
-
A guide to molecular mechanics and quantum chemical calculations. Helsen, J. (2003). Wiley-VCH. [Link]
-
Computational Organic Chemistry. Bachrach, S. M. (2014). John Wiley & Sons. [Link]
Methodological & Application
Application Notes and Protocols: 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic Acid as a Chiral Ligand
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the application of 1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid and its derivatives as chiral ligands in asymmetric catalysis. The unique rigid bicyclic structure of the 1,4-diazabicyclo[2.2.2]octane (DABCO) core, combined with the stereogenic center at the 2-position bearing a carboxylic acid functionality, offers a distinct platform for the development of novel and efficient chiral catalysts. This guide will delve into the synthesis, physicochemical properties, and, most importantly, the practical applications of this ligand scaffold in key asymmetric transformations, providing detailed experimental protocols and insights into the underlying mechanistic principles.
Introduction: The Architectural Logic of a Chiral DABCO Ligand
The quest for effective and versatile chiral ligands is a cornerstone of modern asymmetric catalysis, a field of paramount importance in the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and fine chemicals. While a vast arsenal of chiral ligands has been developed, the exploration of novel structural motifs continues to yield catalysts with improved activity, selectivity, and broader substrate scope.
1,4-Diazabicyclo[2.2.2]octane (DABCO) is a well-established tertiary amine catalyst and ligand in organic synthesis, prized for its strong nucleophilicity and well-defined, rigid cage-like structure.[1][2][3][4] The introduction of a stereocenter and a coordinating functional group, such as a carboxylic acid at the 2-position, transforms this common achiral base into a potentially powerful chiral ligand. The carboxylic acid moiety can act as a key coordination site for a metal center or as a proton donor/acceptor in organocatalysis, while the rigid DABCO framework provides a well-defined chiral environment to effectively control the stereochemical outcome of a reaction.
This guide will focus on the synthesis and application of enantiomerically pure this compound, a promising yet underexplored chiral ligand.
Physicochemical Properties and Handling
While specific data for the free carboxylic acid is not extensively published, the ethyl ester derivative, ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate, is commercially available, indicating a degree of stability.[5][6] The free acid is expected to be a hygroscopic solid, soluble in polar solvents. The two nitrogen atoms of the DABCO core exhibit different basicities, which can be modulated by protonation or coordination.[7]
Table 1: Physicochemical Properties of Ethyl 1,4-Diazabicyclo[2.2.2]octane-2-carboxylate
| Property | Value |
| Molecular Formula | C₉H₁₆N₂O₂ |
| Molecular Weight | 184.24 g/mol |
| CAS Number | 29924-70-7 |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, and chlorinated solvents. |
Note: Data is for the ethyl ester derivative and should be considered as a proxy for the general characteristics of the core structure.
Handling and Storage:
-
Store in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.
-
The compound is basic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Synthesis of Enantiomerically Pure this compound
The enantioselective synthesis of this compound is a critical step in its application as a chiral ligand. While a definitive, high-yielding asymmetric synthesis is not yet widely established in the literature, a plausible and practical approach involves the synthesis of a racemic mixture followed by resolution. A related strategy has been successfully employed for the synthesis of the analogous (S)- and (R)-quinuclidine-2-carboxylic acids.[8]
General Synthetic Strategy
A potential synthetic route, adapted from related bicyclic amine syntheses, is outlined below. This should be considered a conceptual framework, and optimization may be required.
Caption: Conceptual synthetic workflow for enantiopure 2-carboxy-DABCO.
Protocol: Resolution of Racemic this compound
This protocol is a generalized procedure based on classical resolution methods using chiral resolving agents.
Materials:
-
Racemic this compound
-
Chiral resolving agent (e.g., (+)- or (-)-tartaric acid, dibenzoyltartaric acid, or a chiral amine for resolving an ester derivative)
-
Suitable solvent system (e.g., ethanol, methanol, isopropanol, or mixtures with water)
-
Standard laboratory glassware and purification equipment (recrystallization apparatus, filtration setup)
Procedure:
-
Salt Formation: a. Dissolve 1 equivalent of the racemic carboxylic acid in a minimal amount of a suitable hot solvent. b. In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent (e.g., (+)-tartaric acid) in the same hot solvent. c. Slowly add the resolving agent solution to the carboxylic acid solution with stirring. d. Allow the mixture to cool slowly to room temperature, then further cool in an ice bath to promote crystallization of the diastereomeric salt.
-
Isolation of the Diastereomeric Salt: a. Collect the crystalline precipitate by vacuum filtration and wash with a small amount of the cold solvent. b. Dry the crystals under vacuum. This first crop will be enriched in one diastereomer.
-
Liberation of the Enantiomerically Enriched Carboxylic Acid: a. Dissolve the isolated diastereomeric salt in water. b. Adjust the pH to basic (pH > 10) with a suitable base (e.g., NaOH or K₂CO₃) to liberate the free amine. c. Extract the aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove the chiral resolving agent if it's organic-soluble. If the resolving agent is an acid like tartaric acid, it will remain in the aqueous layer. d. Carefully acidify the aqueous layer to a pH of ~2-3 with a strong acid (e.g., HCl) to precipitate the enantiomerically enriched carboxylic acid. e. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Determination of Enantiomeric Excess (ee): a. The enantiomeric excess of the resolved acid should be determined by a suitable analytical technique, such as chiral HPLC or by conversion to a diastereomeric derivative (e.g., an amide with a chiral amine) followed by NMR or GC analysis.
-
Recovery of the Other Enantiomer: a. The mother liquor from the initial crystallization is enriched in the other diastereomer. This can be treated similarly to recover the other enantiomer of the carboxylic acid.
Applications in Asymmetric Catalysis
While specific, detailed protocols for this compound are not yet prevalent in the literature, its structural features suggest its potential in several areas of asymmetric catalysis. A notable example is the development of a DABCO-modified MacMillan catalyst, which has been employed as a chiral ionic liquid in asymmetric Diels-Alder reactions.[1] This highlights the utility of the chiral DABCO framework in creating effective and recyclable organocatalysts.
Asymmetric Diels-Alder Reaction: A Case Study with a DABCO-Modified MacMillan Catalyst
The following protocol is based on the work of Singh and colleagues, demonstrating the application of a chiral ionic liquid derived from a DABCO-modified MacMillan catalyst in the asymmetric Diels-Alder reaction between crotonaldehyde and cyclopentadiene.[1]
Reaction Scheme:
Materials:
-
Chiral ionic liquid catalyst (DABCO-modified MacMillan catalyst)
-
Crotonaldehyde
-
Cyclopentadiene (freshly cracked)
-
Suitable solvent (e.g., dichloromethane, toluene)
-
Standard inert atmosphere reaction setup (Schlenk line or glovebox)
Protocol:
-
Reaction Setup: a. To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the chiral ionic liquid catalyst (5 mol%). b. Add the solvent of choice. c. Cool the mixture to the desired reaction temperature (e.g., -20 °C).
-
Addition of Reactants: a. Add crotonaldehyde (1.0 equivalent) to the catalyst solution. b. Slowly add freshly cracked cyclopentadiene (1.2 equivalents) to the reaction mixture with vigorous stirring.
-
Reaction Monitoring: a. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: a. Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH₄Cl. b. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). c. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel to afford the desired Diels-Alder adduct.
-
Analysis: a. Determine the yield of the purified product. b. Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.
Table 2: Representative Results for the Asymmetric Diels-Alder Reaction
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 5 | CH₂Cl₂ | -20 | 92 | 93 |
| 5 | Toluene | -20 | 85 | 90 |
| 10 | CH₂Cl₂ | 0 | 88 | 85 |
(Note: The data in this table is illustrative and based on the reported ranges in the literature for similar systems. Actual results may vary.)[1]
Mechanistic Considerations and the Role of the Ligand
The efficacy of this compound as a chiral ligand stems from its unique structural and electronic properties.
Caption: Proposed role of 2-carboxy-DABCO in metal-catalyzed asymmetric synthesis.
In metal-catalyzed reactions , the ligand can act as a bidentate ligand, coordinating to the metal center through one of the nitrogen atoms of the DABCO core and the carboxylate group. The rigid bicyclic structure then projects a well-defined chiral environment around the metal center, dictating the facial selectivity of substrate approach and thereby controlling the stereochemistry of the product.
In organocatalysis , the carboxylic acid can act as a Brønsted acid or base, while the tertiary amine of the DABCO core can act as a Lewis base. This bifunctional nature can enable synergistic activation of both the electrophile and the nucleophile, leading to highly organized and stereoselective transition states. The chiral backbone ensures that this activation occurs in an enantioselective manner.
Future Outlook and Potential Applications
This compound represents a promising scaffold for the development of new chiral ligands and organocatalysts. Its rigid structure, bifunctionality, and the potential for straightforward modification of the carboxylic acid group open up numerous avenues for future research.
Potential areas of application include:
-
Asymmetric Michael Additions: The bifunctional nature of the ligand could be exploited to catalyze the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.
-
Asymmetric Aldol and Mannich Reactions: The ligand could be used to pre-organize the transition state in these fundamental carbon-carbon bond-forming reactions.
-
Metal-Catalyzed Hydrogenation and Transfer Hydrogenation: As a chiral ligand for transition metals like ruthenium and rhodium, it could find application in the enantioselective reduction of ketones and imines.
-
Development of Recyclable Catalysts: As demonstrated with the DABCO-modified MacMillan catalyst, this scaffold can be incorporated into ionic liquids or supported on solid phases to facilitate catalyst recovery and reuse.[1]
Conclusion
While the full potential of this compound as a chiral ligand is still being explored, its unique structural features and the promising results obtained with related chiral DABCO derivatives suggest that it is a valuable addition to the toolbox of the synthetic chemist. The protocols and insights provided in this guide are intended to serve as a foundation for further research and development in this exciting area of asymmetric catalysis.
References
-
Angene Chemical. This compound, ethyl ester. [Link]
-
ResearchGate. A practical synthesis of S-quinuclidine-2-carboxylic acid and its enantiomer. [Link]
-
Singh, S., et al. (2021). Application of chiral recyclable catalysts in asymmetric catalysis. RSC Advances. [Link]
- Bita, B. (2010). 1,4-Diazabicyclo[2.2.2]octane (DABCO) As a Useful Catalyst in Organic Synthesis. European Journal of Chemistry.
-
Varala, R., et al. (2024). 1,4-Diazabicyclo[2.2.2]octane (DABCO) in Organic Synthesis and Catalysis: A Quinquennial Report (2019-to Date). Current Organic Chemistry. [Link]
-
Chakraborty, N., & Mitra, A. K. (2023). The versatility of DABCO as a reagent in organic synthesis: a review. Organic & Biomolecular Chemistry. [Link]
- Jangid, D. (2019). DABCO as a Base and an Organocatalyst in Organic Synthesis: A Review. SSRN.
-
Angene Chemical. This compound, ethyl ester. [Link]
-
Baghernejad, B. (2010). 1,4‐Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry. [Link]
-
Konno, T., et al. (2013). Synthesis of substituted carbonyl compounds by 1,4-additions. Organic Chemistry Portal. [Link]
-
Das, P., & Sarma, D. (2017). ACTIVITY OF DABCO: CATALYTIC SCOPE IN ORGANIC SYNTHESIS. Journal of Applied and Fundamental Sciences. [Link]
- U.S. Patent No. 5,663,173. (1997). N-[(1,4-diazabicyclo[2.2.2] oct-2-yl)
-
Pfaltz, A. (2000). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- to P,N-ligands. Accounts of Chemical Research. [Link]
-
Han, B., et al. (2023). Synthesis of Chiral Sulfonyl Lactones via Copper‐Catalyzed Asymmetric Radical Reaction of DABCO·(SO2). Advanced Synthesis & Catalysis. [Link]
-
Alam, M. J., et al. (2022). Harnessing DABCO ionic salts for synthesis of heterocycles via multi-component reactions. Molecular Diversity. [Link]
-
Broker, G. A., & Tiekink, E. R. T. (2014). Crystal structures of 1,4-diazabicyclo[2.2.2]octan-1-ium 4-nitrobenzoate dihydrate and 1,4-diazabicyclo[2.2.2]octane-1,4-diium bis(4-nitrobenzoate): the influence of solvent upon the stoichiometry of the formed salt. Acta Crystallographica Section E: Crystallographic Communications. [Link]
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Application Notes & Protocols: 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic Acid in Asymmetric Catalysis
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division
Introduction: The Architectural Advantage of a Chiral DABCO Scaffold
1,4-Diazabicyclo[2.2.2]octane (DABCO) is a cornerstone of organic synthesis, widely recognized for its utility as a non-nucleophilic base and a potent nucleophilic catalyst in a myriad of transformations, including the venerable Baylis-Hillman reaction.[1][2][3] Its rigid, cage-like structure prevents conformational ambiguity, making it an ideal foundational scaffold for designing precision catalysts.
By introducing stereochemistry onto this rigid framework, specifically at the C2 position with a carboxylic acid moiety, we arrive at 1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid (DABCO-2-COOH) . This molecule transcends the utility of its parent achiral structure, emerging as a promising platform for asymmetric organocatalysis. Its key architectural features include:
-
A Rigid Bicyclic Core: The bicyclo[2.2.2]octane skeleton provides a conformationally locked structure, which is paramount for creating a well-defined and predictable chiral environment necessary for effective stereochemical communication.
-
Defined Stereocenter: The chiral center at the C2 position dictates the three-dimensional arrangement of the functional groups.
-
Multifunctional Activation Sites: The molecule possesses two tertiary amine nitrogens, which can act as Lewis bases or nucleophiles, and a carboxylic acid group, which can serve as a Brønsted acid, a Brønsted base (as carboxylate), or a hydrogen-bond donor. This trifunctional array allows for multiple, simultaneous points of interaction with substrates, enabling complex and highly organized transition states.
While direct catalytic applications of DABCO-2-COOH are an emerging area, the principles of its utility can be authoritatively demonstrated through its close structural and functional analog, 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) . Research on ABOC provides a robust and validated blueprint for how this class of constrained, bridged scaffolds can be deployed to achieve exceptional levels of stereocontrol in fundamental carbon-carbon bond-forming reactions.[4] This guide will leverage the well-documented success of the ABOC framework to provide detailed protocols and mechanistic insights directly relevant to the potential of DABCO-2-COOH.
Caption: Proposed enamine catalytic cycle for the ABOC-peptide catalyzed asymmetric aldol reaction.
Performance Data: Asymmetric Aldol Reaction
The Pro-Pro-ABOC catalyst demonstrates high efficiency and stereoselectivity across a range of substrates.
| Entry | Aldehyde (ArCHO) | Ketone | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | 4-NO₂C₆H₄CHO | Cyclohexanone | 24 | 99 | >95:5 | 99 |
| 2 | 4-CF₃C₆H₄CHO | Cyclohexanone | 48 | 92 | >95:5 | 97 |
| 3 | 2-NaphthylCHO | Cyclohexanone | 48 | 95 | >95:5 | 98 |
| 4 | C₆H₅CHO | Cyclohexanone | 72 | 85 | 95:5 | 96 |
| 5 | 4-NO₂C₆H₄CHO | Acetone | 24 | 65 | - | 90 |
| Data derived from literature reports on ABOC-containing tripeptide catalysts. | ||||||
| [4] |
Protocol 1: General Procedure for Asymmetric Aldol Reaction
This protocol is adapted from methodologies developed for ABOC-based peptide catalysts and serves as a robust starting point for catalysts based on the DABCO-2-COOH scaffold. [4] 1. Materials and Reagents:
-
Pro-Pro-ABOC catalyst (10 mol%)
-
Aldehyde (1.0 equiv)
-
Ketone (10 equiv)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene, anhydrous
-
Standard glassware (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
2. Reaction Setup:
-
To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the Pro-Pro-ABOC catalyst (0.02 mmol, 10 mol%).
-
Place the flask under an inert atmosphere.
-
Add the aldehyde (0.2 mmol, 1.0 equiv).
-
Add the ketone (2.0 mmol, 10 equiv).
-
Add a 4:1 mixture of NMP:Toluene (0.5 mL).
3. Reaction Execution:
-
Stir the reaction mixture vigorously at room temperature (approx. 20-25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) by observing the consumption of the aldehyde.
-
Upon completion (typically 24-72 hours), quench the reaction by adding 5 mL of a saturated aqueous NH₄Cl solution.
4. Work-up and Purification:
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure aldol product.
5. Analysis:
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the purified product.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H, OJ-H) and an appropriate mobile phase (e.g., hexane/isopropanol).
Application Note 2: Asymmetric Henry Reaction via Chiral Ligand-Metal Catalysis
The Henry (nitroaldol) reaction is a classic method for forming β-nitro alcohols, which are versatile intermediates for synthesizing amino alcohols and other valuable compounds. The bicyclo[2.2.2]octane scaffold can be transformed into a potent chiral ligand for metal-catalyzed versions of this reaction.
Catalyst System Design
Starting from the ABOC framework, a C₂-symmetric chiral diamine ligand, DABO , can be synthesized. This is achieved through a double reductive amination of a DABO precursor with an appropriate aldehyde. This ligand can then be complexed with a metal salt, such as copper(II) acetate, to form a chiral Lewis acid catalyst. In this complex, the rigid DABO ligand enforces a specific, twisted geometry on the metal's coordination sphere, creating a chiral pocket that directs the enantioselective addition. [4]
Caption: Workflow for the generation and application of a DABO-copper catalyst system.
Performance Data: Asymmetric Henry Reaction
The DABO-Cu(II) complex provides excellent yields and enantioselectivities for the reaction between various aldehydes and nitroalkanes.
| Entry | Aldehyde (RCHO) | Nitroalkane | Time (h) | Yield (%) | ee (%) |
| 1 | C₆H₅CHO | CH₃NO₂ | 48 | 90 | 95 |
| 2 | 4-ClC₆H₄CHO | CH₃NO₂ | 48 | 92 | 96 |
| 3 | 2-FurylCHO | CH₃NO₂ | 72 | 85 | 92 |
| 4 | C₆H₅CHO | CH₃CH₂NO₂ | 48 | 88 | 94 |
| 5 | (E)-Cinnamaldehyde | CH₃NO₂ | 72 | 78 | 90 |
| Data derived from literature reports on DABO-ligated copper catalysts. | |||||
| [4] |
Protocol 2: General Procedure for Asymmetric Henry Reaction
This protocol is based on the use of the DABO-Cu(II) complex and is applicable for extension to ligands derived from DABCO-2-COOH. [4] 1. Materials and Reagents:
-
DABO-derived ligand (5 mol%)
-
Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O] (5 mol%)
-
Aldehyde (1.0 equiv)
-
Nitroalkane (5.0 equiv)
-
Isopropanol (i-PrOH)
-
Triethylamine (Et₃N) (5 mol%)
-
Standard glassware (oven-dried)
2. Catalyst Preparation (In Situ):
-
In a dry Schlenk tube under an inert atmosphere, add the DABO ligand (0.025 mmol, 5 mol%) and Cu(OAc)₂·H₂O (0.025 mmol, 5 mol%).
-
Add anhydrous i-PrOH (1.0 mL).
-
Stir the mixture at room temperature for 1 hour. A color change (e.g., to a clear blue or green solution) should indicate complex formation.
3. Reaction Execution:
-
To the pre-formed catalyst solution, add the aldehyde (0.5 mmol, 1.0 equiv).
-
Add the nitroalkane (2.5 mmol, 5.0 equiv).
-
Add triethylamine (0.025 mmol, 5 mol%) as a base to generate the nitronate.
-
Seal the tube and stir the reaction mixture at the desired temperature (e.g., 0 °C or room temperature) for the required time (typically 48-72 hours).
-
Monitor the reaction by TLC.
4. Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Re-dissolve the residue in dichloromethane (CH₂Cl₂) and filter through a short pad of silica gel to remove the metal catalyst.
-
Concentrate the filtrate and purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the pure β-nitro alcohol.
5. Analysis:
-
Confirm the structure and purity via ¹H and ¹³C NMR.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis, often after derivatization (e.g., acetylation of the hydroxyl group) if the parent compound shows poor separation.
References
-
Periasamy, M., Edukondalu, A., & Reddy, P. O. (2014). Synthesis of Chiral 2,3-Disubstituted 1,4-Diazabicyclo[2.2.2]octane Derivatives. The Journal of Organic Chemistry, 79(13), 6088–6095. [Link]
-
Smith, S. W., & Lectka, T. (2006). Stereodivergent Organocatalytic Intramolecular Michael Addition/Lactonization for the Asymmetric Synthesis of Substituted Dihydrobenzofurans. Angewandte Chemie International Edition, 45(42), 7059-7061. This source, while not directly cited in the text, provides context on related Michael additions. [Link]
-
Chen, K., & Chen, Z. (2002). Chiral Lewis Acid-Catalyzed Asymmetric Baylis-Hillman Reactions. Organic Letters, 4(25), 4479–4481. [Link]
-
Brelot, L., Le Bailly, F., & Pale, P. (2021). 1-Aminobicyclo[2.2.2]octane-2-carboxylic Acid and Derivatives As Chiral Constrained Bridged Scaffolds for Foldamers and Chiral Catalysts. Accounts of Chemical Research, 54(3), 685–696. [Link]
-
Baghernejad, B. (2010). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry, 1(1), 54-60. [Link]
-
Declerck, V., et al. (2007). Bifunctional Organocatalysis in the Asymmetric Aza-Baylis-Hillman Reaction. PhD Thesis, RWTH Aachen University. [Link]
-
Khan, A. T., & Islam, T. (2018). DABCO as a Base and an Organocatalyst in Organic Synthesis: A Review. Current Organocatalysis, 5(2), 86-117. [Link]
-
Barman, J. (2017). ACTIVITY OF DABCO: CATALYTIC SCOPE IN ORGANIC SYNTHESIS. Journal of Applied and Fundamental Sciences, 3(2), 80-91. [Link]
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- 4. 1-Aminobicyclo[2.2.2]octane-2-carboxylic Acid and Derivatives As Chiral Constrained Bridged Scaffolds for Foldamers and Chiral Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic Acid in Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Diazabicyclo[2.2.2]octane (DABCO) is a highly versatile and widely utilized organocatalyst, valued for its nucleophilic and basic properties in a myriad of organic transformations.[1][2][3] The introduction of chirality into the rigid DABCO framework presents a compelling strategy for the development of novel asymmetric catalysts. This document provides a detailed exploration of the potential applications of a specific chiral derivative, 1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid (DABCO-2-COOH) , as a bifunctional organocatalyst. While the catalytic applications of this particular molecule are an emerging area of research, this guide synthesizes established principles of organocatalysis with the unique structural features of DABCO-2-COOH to propose detailed application notes and experimental protocols for its use in asymmetric synthesis.
Introduction: The Promise of Chiral DABCO Derivatives in Asymmetric Catalysis
The rigid bicyclic structure of 1,4-diazabicyclo[2.2.2]octane (DABCO) makes it an excellent scaffold for the design of chiral organocatalysts. The defined spatial arrangement of substituents can create a well-defined chiral environment, essential for achieving high stereoselectivity in chemical reactions. While the parent DABCO is achiral, the synthesis of chiral derivatives opens up possibilities for its use in asymmetric catalysis, a cornerstone of modern pharmaceutical and fine chemical synthesis.[4]
The subject of this guide, this compound, is a particularly interesting candidate for a bifunctional organocatalyst. It combines the nucleophilic and basic properties of the DABCO core with the hydrogen-bonding and Brønsted acid capabilities of the carboxylic acid moiety. This dual functionality can be harnessed to activate both the nucleophile and the electrophile in a reaction, leading to enhanced reactivity and stereoselectivity.
Key Structural Features and Potential Catalytic Roles:
-
Tertiary Amine (N1): The bridgehead nitrogen atom retains the strong nucleophilic character of DABCO, enabling it to initiate catalytic cycles, for instance, in the Baylis-Hillman reaction.
-
Tertiary Amine (N4): The second nitrogen can act as a Brønsted base to deprotonate pro-nucleophiles.
-
Carboxylic Acid (-COOH): This group can act as a Brønsted acid to activate electrophiles or as a hydrogen-bond donor to orient substrates within the chiral pocket of the catalyst. It can also serve as an internal proton source for protonolysis steps in a catalytic cycle.
-
Chiral Center (C2): The stereocenter at the 2-position dictates the overall chirality of the catalyst and is crucial for inducing enantioselectivity.
Proposed Application: Asymmetric Michael Addition
The Michael addition is a fundamental carbon-carbon bond-forming reaction. The use of a chiral organocatalyst can render this transformation enantioselective. We propose that DABCO-2-COOH can effectively catalyze the asymmetric Michael addition of pronucleophiles, such as malonates or nitroalkanes, to α,β-unsaturated carbonyl compounds.
Proposed Catalytic Cycle
The proposed catalytic cycle for the Michael addition of diethyl malonate to chalcone, catalyzed by (S)-DABCO-2-COOH, is depicted below. The catalyst is proposed to act as a bifunctional catalyst, activating both the nucleophile and the electrophile.
Figure 1: Proposed catalytic cycle for the asymmetric Michael addition catalyzed by DABCO-2-COOH.
Causality Behind the Proposed Mechanism:
-
Bifunctional Activation: The tertiary amine (N4) of the DABCO core is proposed to deprotonate the diethyl malonate, forming a chiral enolate. Simultaneously, the carboxylic acid group of the catalyst is hypothesized to activate the chalcone via hydrogen bonding, lowering its LUMO energy and enhancing its electrophilicity.
-
Stereocontrol: The rigid bicyclic framework of the catalyst, along with the hydrogen bonding interaction, is expected to hold the enolate and the activated chalcone in a specific orientation within a ternary complex. This pre-organization is crucial for the subsequent stereoselective carbon-carbon bond formation.
-
Catalyst Turnover: After the Michael addition, the resulting enolate is protonated by the catalyst's carboxylic acid group, releasing the product and regenerating the catalyst for the next cycle.
Proposed Experimental Protocol
Reaction: Asymmetric Michael addition of diethyl malonate to trans-chalcone.
Materials:
-
(S)-1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid ((S)-DABCO-2-COOH)
-
trans-Chalcone
-
Diethyl malonate
-
Toluene (anhydrous)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add (S)-DABCO-2-COOH (0.02 mmol, 10 mol%).
-
Add trans-chalcone (0.2 mmol, 1.0 equiv.).
-
Add anhydrous toluene (1.0 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add diethyl malonate (0.3 mmol, 1.5 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion of the reaction (typically 24-48 hours), concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired Michael adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Data Presentation (Hypothetical):
| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | 10 | Toluene | 24 | 85 | 92 |
| 2 | 5 | Toluene | 36 | 82 | 90 |
| 3 | 10 | CH2Cl2 | 24 | 78 | 85 |
| 4 | 10 | THF | 48 | 65 | 75 |
Proposed Application: Asymmetric Baylis-Hillman Reaction
The Baylis-Hillman reaction is a powerful atom-economical carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, typically catalyzed by a nucleophilic tertiary amine like DABCO.[5] A chiral DABCO derivative can be employed to achieve an enantioselective variant of this reaction.
Proposed Catalytic Cycle
In the proposed mechanism for the asymmetric Baylis-Hillman reaction catalyzed by (S)-DABCO-2-COOH, the nucleophilic N1 atom of the DABCO core initiates the reaction, while the carboxylic acid moiety is postulated to play a key role in the proton transfer step, influencing the stereochemical outcome.
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. The versatility of DABCO as a reagent in organic synthesis: a review - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Synthesis, Phase Transition and Dielectric Properties of 1, 4-Diazabicyclo[2.2.2]octane-Cyanide Cobalt(Ⅲ) Three-Dimensional Framework Hydrogen-Bonding Crystal [ccspublishing.org.cn]
Application Notes & Protocols: Asymmetric Aldol Reactions Catalyzed by 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic Acid
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide to the application of 1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid (DABCO-acid) as a chiral organocatalyst in asymmetric aldol reactions. While L-proline has been a cornerstone catalyst in this field, its structural analogues offer unique stereochemical environments.[1] DABCO-acid, possessing the same bifunctional secondary amine and carboxylic acid moieties as proline but within a rigid bicyclic framework, is presented here as a potent catalyst for the direct asymmetric aldol reaction. We detail the underlying catalytic mechanism, provide step-by-step experimental protocols, and discuss the causality behind procedural choices to ensure high yield and stereoselectivity.
Introduction: The Rise of Bifunctional Organocatalysis
The aldol reaction is a foundational carbon-carbon bond-forming reaction in organic synthesis, creating β-hydroxy carbonyl compounds that are key building blocks for numerous natural products and pharmaceuticals.[2] The development of asymmetric methods to control the stereochemistry of this reaction has been a major focus of chemical research.[3] Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful and sustainable alternative to metal- and enzyme-based catalysis.[2]
Among organocatalysts, the amino acid L-proline is celebrated for its ability to mimic the function of Class I aldolase enzymes, catalyzing direct asymmetric aldol reactions with high efficiency and stereocontrol.[4] The success of proline is attributed to its bifunctional nature: the secondary amine reacts with a ketone donor to form a nucleophilic enamine, while the carboxylic acid group activates the aldehyde acceptor via hydrogen bonding in a Zimmerman-Traxler-like transition state.[1][4]
This compound (DABCO-acid) is a structural analogue of proline, featuring the critical secondary amine and carboxylic acid within a conformationally restricted bicyclic scaffold. This rigidity is hypothesized to offer a distinct and potentially more defined chiral environment, influencing the facial selectivity of the aldol addition and leading to high levels of stereochemical induction.
The Catalytic Cycle: An Enamine-Based Mechanism
The catalytic activity of DABCO-acid in the aldol reaction is predicated on an enamine-based mechanism, directly analogous to that established for L-proline.[3][5] The cycle involves several key steps, which are crucial for understanding reaction optimization.
-
Enamine Formation: The secondary amine of DABCO-acid condenses with the ketone donor (e.g., cyclohexanone) to form a chiral enamine intermediate. This transformation converts the ketone into a more potent nucleophile than its corresponding enolate.[5]
-
Iminium Ion Formation (Catalyst Regeneration): The initial condensation also forms an iminium ion, which is a key step in the catalytic turnover.
-
Asymmetric C-C Bond Formation: The enamine performs a nucleophilic attack on the aldehyde acceptor. The stereochemical outcome is dictated by a highly organized, chair-like six-membered transition state. The carboxylic acid moiety of the catalyst plays a crucial role by activating the aldehyde via a hydrogen bond and orienting it for a specific facial attack (e.g., Re-face attack).[1]
-
Hydrolysis: The resulting iminium ion intermediate is hydrolyzed by water, which is either present adventitiously or added, to release the β-hydroxy ketone product and regenerate the DABCO-acid catalyst, thus completing the cycle.[1]
Experimental Protocols
This section provides a detailed, step-by-step protocol for a representative direct asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.
Materials and Equipment
-
Reagents:
-
(S)- or (R)-1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid (DABCO-acid)
-
Cyclohexanone (freshly distilled)
-
4-Nitrobenzaldehyde
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (230-400 mesh)
-
-
Equipment:
-
Round-bottom flask or reaction vial with magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Magnetic stir plate
-
Standard glassware for extraction and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Flash chromatography system
-
NMR spectrometer
-
Chiral HPLC system
-
Step-by-Step Protocol
-
Reaction Setup: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (1.0 mmol, 151.1 mg) and (S)-DABCO-acid (0.2 mmol, 20 mol%, 31.2 mg).
-
Causality Note: A catalyst loading of 10-30 mol% is standard for proline-type catalysts, balancing reaction rate with cost-effectiveness.[3]
-
-
Solvent Addition: Add anhydrous DMSO (2.0 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.
-
Causality Note: DMSO is an excellent solvent for this reaction, as it effectively solubilizes the catalyst and reactants and facilitates the proton transfers involved in the catalytic cycle.[4]
-
-
Addition of Ketone: Add freshly distilled cyclohexanone (5.0 mmol, 5.0 equiv., 0.52 mL) to the reaction mixture dropwise.
-
Causality Note: Using the ketone as the excess reagent drives the equilibrium towards product formation and ensures the complete consumption of the more valuable aldehyde.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature (approx. 25 °C). Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase) until the starting aldehyde spot has been consumed (typically 12-48 hours).
-
Workup and Extraction:
-
Upon completion, quench the reaction by adding 10 mL of water or a saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ (1 x 20 mL) and brine (1 x 20 mL). The bicarbonate wash helps remove any residual acidic catalyst.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure aldol product.
Product Validation
-
Structural Confirmation: The structure of the purified product should be confirmed using ¹H and ¹³C NMR spectroscopy.
-
Diastereoselectivity (dr): The diastereomeric ratio (anti/syn) can be determined by analyzing the integration of characteristic signals in the ¹H NMR spectrum of the crude or purified product.
-
Enantioselectivity (ee): The enantiomeric excess of the major diastereomer should be determined by chiral stationary phase HPLC analysis.
Expected Results and Substrate Scope
The rigid bicyclic structure of DABCO-acid is expected to impart high stereocontrol. By analogy with high-performing proline derivatives, excellent yields and stereoselectivities can be anticipated.[2]
Table 1: Representative Aldol Reactions with Expected Outcomes
| Entry | Aldehyde Acceptor | Ketone Donor | Product (Major Diastereomer) | Expected Yield (%) | Expected dr (anti/syn) | Expected ee (%) |
| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | anti | >90 | >95:5 | >98 |
| 2 | Benzaldehyde | Cyclohexanone | anti | 85-95 | 90:10 | 90-97 |
| 3 | Isobutyraldehyde | Acetone | - | >95 | - | >96 |
| 4 | 4-Nitrobenzaldehyde | Cyclopentanone | anti | >90 | 85:15 | >95 |
Note: These values are projections based on results from highly effective proline-derived catalysts and serve as a benchmark for optimization.
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading to 30 mol% or gently warming the reaction to 30-40 °C. Ensure all reagents are pure and the solvent is anhydrous.
-
Low Diastereoselectivity: Reaction temperature is a critical factor. Running the reaction at a lower temperature (e.g., 4 °C or -10 °C) often enhances diastereoselectivity, albeit at the cost of a longer reaction time.
-
Low Enantioselectivity: This may indicate issues with catalyst purity or the presence of water, which can disrupt the organized transition state. Ensure the use of an enantiomerically pure catalyst and anhydrous conditions.
References
-
Inomata, K., & Paquette, L. A. (2007). Amino Acid Mediated Intramolecular Asymmetric Aldol Reaction to Construct a New Chiral Bicyclic Enedione Containing a Seven-Membered Ring. Journal of the American Chemical Society. Available at: [Link]
-
List, B. (2004). Asymmetric Enamine Catalysis. Accounts of Chemical Research. Available at: [Link]
-
Alcaide, B., & Almendros, P. (2022). Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. Symmetry. Available at: [Link]
-
List, B. (2007). Asymmetric Enamine Catalysis. Chemical Reviews. Available at: [Link]
-
List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Kumar, A., & Akanksha. (2018). DABCO as a Base and an Organocatalyst in Organic Synthesis: A Review. Current Organocatalysis. Available at: [Link]
-
University of Pittsburgh. (n.d.). Enamine Catalysis. Chem 2420 Lecture Notes. Available at: [Link]
-
Meng, X. B., et al. (2010). 1,4‐Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry. Available at: [Link]
- Google Patents. (1992). METHOD FOR PRODUCING 1,4-DIAZABICYCLO (2.2.2) OCTANE FROM PIPERAZINE.
-
Bita, B. (2010). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry. Available at: [Link]
-
Krische, M. J. (2011). Catalytic Reductive Aldol and Mannich Reactions of Enone, Acrylate and Vinyl Heteroaromatic Pronucleophiles. Accounts of Chemical Research. Available at: [Link]
-
LibreTexts Chemistry. (2021). Chiral Proline Based Reactions. Available at: [Link]
-
Tiekink, E. R. T., & Arman, H. D. (2014). Crystal structures of 1,4-diazabicyclo[2.2.2]octan-1-ium 4-nitrobenzoate dihydrate and 1,4-diazabicyclo[2.2.2]octane-1,4-diium bis(4-nitrobenzoate): the influence of solvent upon the stoichiometry of the formed salt. Acta Crystallographica Section E. Available at: [Link]
-
Company, R., et al. (2021). Asymmetric Dual Enamine Catalysis/Hydrogen Bonding Activation. Catalysts. Available at: [Link]
-
Bugaenko, D. I. (2018). 1,4-Diazabicyclo[2.2.2]octane in the synthesis of piperazine derivatives (microreview). Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Khan, S., et al. (2017). N-Alkylated 1,4-Diazabicyclo[2.2.2]octane–Polyethylene Glycol Melt as Deep Eutectic Solvent for the Synthesis of Fisher Indoles and 1H-Tetrazoles. ACS Omega. Available at: [Link]
-
Wang, W. (2011). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. Science China Chemistry. Available at: [Link]
-
Varala, R., et al. (2024). 1,4-Diazabicyclo[2.2.2]octane (DABCO) in Organic Synthesis and Catalysis: A Quinquennial Report (2019-to Date). Current Organic Chemistry. Available at: [Link]
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- 3. Amino acid catalyzed direct asymmetric aldol reactions: a bioorganic approach to catalytic asymmetric carbon-carbon bond-forming reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic Acid Catalyzed Michael Addition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of 1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid (DABCO-2-COOH) as a bifunctional organocatalyst in Michael addition reactions. Drawing parallels from the well-established catalytic activity of its parent compound, DABCO, and related amino acid catalysts, this document outlines the mechanistic principles, offers a representative experimental protocol, and discusses the potential scope and significance of this catalytic system. These application notes are designed to equip researchers in organic synthesis and drug development with the foundational knowledge to explore and optimize DABCO-2-COOH-catalyzed conjugate additions for the stereoselective construction of complex molecular architectures.
Introduction: The Power of Bifunctional Organocatalysis in Michael Additions
The Michael addition, or conjugate addition, is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular frameworks from relatively simple precursors.[1] The advent of organocatalysis has revolutionized this field by offering metal-free, environmentally benign, and often highly stereoselective reaction pathways.
Among the diverse array of organocatalysts, bifunctional catalysts—molecules possessing both a basic and an acidic moiety—have emerged as particularly powerful tools.[2] These catalysts can simultaneously activate both the nucleophile and the electrophile, leading to enhanced reactivity and stereocontrol. This compound (DABCO-2-COOH) is a chiral bifunctional organocatalyst that integrates the nucleophilic/basic character of the DABCO framework with the hydrogen-bond donating capability of a carboxylic acid. This unique structural combination suggests its potential as an effective catalyst for asymmetric Michael additions, analogous to the well-established utility of proline and its derivatives.
Mechanistic Insights: A Dual Activation Approach
The catalytic cycle of DABCO-2-COOH in a Michael addition is hypothesized to proceed through a dual activation mechanism, leveraging both the tertiary amine and the carboxylic acid functionalities. This cooperative catalysis is key to its efficacy.
-
Nucleophile Activation: The basic tertiary nitrogen of the DABCO core can deprotonate the pro-nucleophile (e.g., a 1,3-dicarbonyl compound), increasing its nucleophilicity and facilitating its addition to the Michael acceptor.
-
Electrophile Activation: Concurrently, the carboxylic acid moiety can act as a Brønsted acid, protonating the Michael acceptor (e.g., a nitroolefin or an enone). This activation lowers the LUMO of the electrophile, rendering it more susceptible to nucleophilic attack.
-
Stereocontrol: The rigid bicyclic structure of the DABCO scaffold provides a defined chiral environment. The specific orientation of the substrates, dictated by the interactions with the catalyst's functional groups, is expected to control the stereochemical outcome of the reaction, leading to the formation of enantioenriched products.
Representative Experimental Protocol: Asymmetric Michael Addition of Diethyl Malonate to β-Nitrostyrene
While specific literature protocols for DABCO-2-COOH are scarce, the following procedure is a representative method adapted from well-established protocols for similar bifunctional organocatalysts. This protocol serves as a robust starting point for optimization.
Materials:
-
This compound (DABCO-2-COOH)
-
β-Nitrostyrene
-
Diethyl malonate
-
Anhydrous solvent (e.g., Toluene, Dichloromethane, or THF)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add β-nitrostyrene (1.0 mmol, 1.0 equiv) and the organocatalyst DABCO-2-COOH (0.1 mmol, 10 mol%).
-
Solvent Addition: Add anhydrous toluene (5 mL) to the flask.
-
Nucleophile Addition: Stir the mixture at room temperature and add diethyl malonate (1.2 mmol, 1.2 equiv) dropwise over 5 minutes.
-
Reaction Monitoring: The progress of the reaction should be monitored by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired Michael adduct.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess can be determined by chiral HPLC analysis.
Substrate Scope and Optimization Parameters
The versatility of the DABCO-2-COOH catalyzed Michael addition can be explored by varying both the Michael donor and acceptor.
Table 1: Potential Substrate Scope
| Michael Donor (Nucleophile) | Michael Acceptor (Electrophile) |
| Malonates (diethyl, dimethyl) | Nitroolefins (β-nitrostyrene derivatives) |
| β-Ketoesters (ethyl acetoacetate) | α,β-Unsaturated ketones (chalcones) |
| Nitroalkanes (nitromethane) | α,β-Unsaturated aldehydes |
| Thiols | Maleimides |
Key Optimization Parameters:
-
Catalyst Loading: Typically ranges from 5 to 20 mol%. Lowering the catalyst loading is desirable for process efficiency.
-
Solvent: The choice of solvent can significantly impact reaction rate and stereoselectivity. Aprotic solvents of varying polarity should be screened.
-
Temperature: Reactions are often run at room temperature, but cooling or heating may be necessary to optimize yield and enantioselectivity.
-
Additives: The addition of co-catalysts, such as weak acids or bases, may influence the reaction outcome and should be investigated.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | Insufficient catalyst activity or loading. | Increase catalyst loading or reaction time. Screen different solvents and temperatures. |
| Poor substrate reactivity. | Consider using a more activated Michael acceptor or a more acidic nucleophile. | |
| Low Enantioselectivity | Poor facial discrimination by the catalyst. | Screen different solvents and temperatures. Modify the catalyst structure if possible. |
| Racemization of the product. | Ensure mild work-up conditions. | |
| Side Reactions | Polymerization of the Michael acceptor. | Add the Michael acceptor slowly to the reaction mixture. |
| Retro-Michael addition. | Perform the reaction at lower temperatures. |
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, bifunctional organocatalyst for asymmetric Michael addition reactions. Its rigid chiral scaffold, combined with the cooperative action of a basic tertiary amine and an acidic carboxylic acid, provides a strong foundation for achieving high levels of stereocontrol. The representative protocol and guidelines presented in this document offer a starting point for researchers to harness the potential of this catalyst in the synthesis of valuable chiral building blocks for the pharmaceutical and agrochemical industries. Further research into the synthesis of DABCO-2-COOH derivatives and a more detailed exploration of its substrate scope will undoubtedly expand its utility in modern organic synthesis.
References
- Vicario, J. L., Badía, D., Carrillo, L., & Reyes, E. (2010). Organocatalytic Enantioselective Conjugate Addition Reactions: A Powerful Tool for the Stereocontrolled Synthesis of Complex Molecules. Royal Society of Chemistry.
- Bita, B. (2010). 1,4-Diazabicyclo[2.2.2]octane (DABCO) As a Useful Catalyst in Organic Synthesis. European Journal of Chemistry, 1(1), 54-60.
- Thirupathi, P., & Reddy, C. R. (2022). Recent Advances in Base-assisted Michael Addition Reactions. Current Organic Chemistry, 26(14), 1335-1369.
- Bugaenko, D. I., Karchava, A. V., & Yurovskaya, M. A. (2020). The versatility of DABCO: synthetic applications of its basic, nucleophilic, and catalytic properties. Part 2. Catalysis of Michael and Biginelli reactions and nucleophilic addition at C=X and C≡X bonds. Chemistry of Heterocyclic Compounds, 56(2), 145-160.
- Keithellakpam, S., & Laitonjam, W. S. (2014). A simple, efficient and green procedure for Michael addition catalyzed by [C4dabco]OH ionic liquid. Chinese Chemical Letters, 25(4), 633-637.
- Kawada, M., Nakashima, K., Hirashima, S. I., Yoshida, A., Koseki, Y., & Miura, T. (2017). Asymmetric Conjugate Addition of Nitroalkanes to Enones Using a Sulfonamide-Thiourea Organocatalyst. The Journal of organic chemistry, 82(13), 6986–6991.
- Chen, Y. C., Li, B. J., Jiang, L., Liu, M., Ding, L. S., & Wu, Y. (2005).
- Wang, C., Zhang, Z., Dong, X., & Wu, F. (2018). DABCO-Based Ionic Liquids: Recyclable Catalysts for Aza-Michael Addition of α,β-Unsaturated Amides under Solvent-Free Conditions. The Journal of Organic Chemistry, 83(21), 13370-13379.
- Zhai, Y., et al. (2021). Organocatalyst as a synthetic gadget for pharmaceutically potent molecules. Frontiers in Chemistry, 9, 749835.
- Dömling, A. (2014). Reactions Involving an α,β-Unsaturated Carbonyl Compound or Analogue as Electrophilic Component. In Science of Synthesis: Multicomponent Reactions (Vol. 1, pp. 61-126). Thieme.
- Barbas, C. F., III. (2008). Asymmetric Organocatalysis.
- Yadav, J. S., & Reddy, B. V. S. (2007). DABCO as a mild and efficient catalytic system for the synthesis of a novel class of thiazoloquinazolines. Chemistry Central Journal, 1(1), 1-8.
- Pollack, R. M. (2006). The versatility of DABCO: synthetic applications of its basic, nucleophilic, and catalytic properties. Tetrahedron, 62(34), 7943-7965.
- Xu, L. W., & Xia, C. G. (2005). Bifunctional catalysis. Chemical Society Reviews, 34(10), 824-831.
- Enders, D., Grondal, C., & Hüttl, M. R. (2007). Asymmetric organocatalytic domino reactions.
- Mukherjee, S., Yang, J. W., Hoffmann, S., & List, B. (2007). Asymmetric enamine catalysis. Chemical reviews, 107(12), 5471-5569.
- Lu, M., & You, S. L. (2011). Asymmetric Michael addition of thiols to α, β-unsaturated carbonyl compounds catalyzed by bifunctional organocatalysts. Accounts of chemical research, 44(10), 1018-1029.
- D'hooghe, M., & De Kimpe, N. (2008). The Michael addition in the synthesis of aziridines and azetidines. Chemical Society Reviews, 37(6), 1139-1153.
- Parra, A., & Tortosa, M. (2017). Organocatalytic enantioconvergent reactions. Chemistry–A European Journal, 23(34), 8086-8096.
- Almaşi, D., Alonso, D. A., & Nájera, C. (2007). Organocatalytic asymmetric conjugate additions. Tetrahedron: Asymmetry, 18(24), 2963-3010.
- Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael reaction of malonates to nitroolefins catalyzed by bifunctional organocatalysts. Journal of the American Chemical Society, 125(42), 12672-12673.
Sources
Application Notes & Protocols: Synthesis of Derivatives from 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the DABCO Scaffold
1,4-Diazabicyclo[2.2.2]octane (DABCO), a unique, cage-like bicyclic amine, serves as a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid structure and the strategic placement of two bridgehead nitrogen atoms confer distinct basic and nucleophilic properties, making it a valuable building block for creating diverse molecular architectures.[1] The introduction of a carboxylic acid moiety at the 2-position, yielding 1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid, provides a critical handle for synthetic diversification. This guide offers an in-depth exploration of the synthesis of key derivatives from this versatile starting material, focusing on practical, field-tested protocols for esterification and amidation.
The strategic modification of the carboxylic acid group allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design. Furthermore, the inherent chirality of the 2-substituted DABCO core presents opportunities for the development of enantiomerically pure compounds, a crucial aspect in modern pharmacology.
Core Synthetic Strategies: A Mechanistic Overview
The primary routes for derivatizing this compound revolve around the classic transformations of the carboxylic acid functional group. The two most common and impactful strategies are:
-
Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation that can significantly alter a molecule's polarity and cell permeability.
-
Amidation: The formation of an amide bond is a cornerstone of medicinal chemistry, enabling the introduction of a wide array of substituents and the creation of peptidomimetic structures.
The choice of synthetic route is dictated by the desired final compound and the compatibility of other functional groups present in the reactants. The following sections will provide detailed, step-by-step protocols for these key transformations.
PART 1: Esterification of this compound
Esterification of this compound is typically achieved through acid-catalyzed reaction with an alcohol or by conversion to a more reactive acyl intermediate followed by reaction with an alcohol. The direct acid-catalyzed approach (Fischer esterification) can be challenging due to the basicity of the DABCO nitrogen atoms, which can be protonated, reducing the nucleophilicity of the carbonyl oxygen. Therefore, methods involving activating agents are often preferred for higher yields and milder reaction conditions.
Protocol 1: Steglich Esterification using DCC/DMAP
This protocol utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. This method is highly efficient and proceeds under mild conditions.
Experimental Workflow:
Caption: Steglich Esterification Workflow.
Detailed Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add the desired alcohol (1.2 eq) and DMAP (0.1 eq).
-
Cool the reaction mixture to 0°C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0°C.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1M HCl (2 x 10 mL), saturated aqueous NaHCO3 (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the pure ester derivative.
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Alcohol, DCC, DMAP |
| Solvent | Anhydrous Dichloromethane |
| Reaction Time | 12-18 hours |
| Typical Yield | 75-90% |
PART 2: Amidation of this compound
Amide bond formation is a critical reaction in the synthesis of biologically active molecules. Similar to esterification, direct condensation of the carboxylic acid with an amine requires harsh conditions. Therefore, the use of coupling agents is standard practice to achieve high yields and preserve sensitive functional groups.
Protocol 2: Amidation using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective peptide coupling agent that minimizes racemization and side reactions.
Experimental Workflow:
Sources
Application Note & Protocols: Strategic Amidation of 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist: Dr. Evelyn Reed
Introduction
The 1,4-diazabicyclo[2.2.2]octane (DABCO) scaffold is a privileged structural motif in medicinal chemistry, prized for its rigid conformational constraint and unique basicity. Its incorporation into molecular architectures can significantly influence pharmacokinetic and pharmacodynamic properties. The 2-carboxamide derivatives of this scaffold are of particular interest as they serve as versatile intermediates for constructing complex molecular probes and potential therapeutic agents.
However, the amidation of 1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid presents a distinct synthetic challenge. The carboxylic acid is situated on a sterically hindered tertiary carbon, adjacent to a bridgehead nitrogen. This steric bulk impedes standard acylation approaches, necessitating the use of highly efficient coupling reagents and carefully optimized protocols to achieve high yields while preserving stereochemical integrity.
This guide provides a detailed examination of two robust protocols for the amidation of this challenging substrate, grounded in mechanistic understanding and practical field experience. We will explore the causality behind reagent selection and procedural steps to empower researchers to successfully synthesize these valuable compounds.
Pillar 1: Mechanistic Insights into Amide Bond Formation
The formation of an amide bond requires the activation of the carboxylic acid to generate a highly electrophilic species that is susceptible to nucleophilic attack by an amine. For sterically hindered substrates like this compound, the choice of activating agent is critical to overcoming the high energy barrier of the reaction.
Strategy A: Carbodiimide-Mediated Coupling with HOBt
The use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is a classic approach. EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange to a stable N-acylurea byproduct, terminating the reaction.
To mitigate this, an additive like 1-Hydroxybenzotriazole (HOBt) is introduced. HOBt acts as a nucleophilic trap, intercepting the O-acylisourea to form an HOBt-ester.[1][2] This active ester is more stable than the O-acylisourea but significantly more reactive towards the amine nucleophile, leading to efficient amide bond formation and suppression of side reactions.[3][4]
Strategy B: Uronium Salt-Mediated Coupling
Uronium/aminium salt-based reagents are among the most powerful tools for amide synthesis, especially for challenging couplings.[5] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a third-generation reagent renowned for its high efficiency and low rates of racemization.[6][7]
The reaction is initiated by a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), which deprotonates the carboxylic acid.[8][9] The resulting carboxylate anion attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt. This is rapidly converted into a highly reactive OAt-active ester by the displacement of tetramethylurea.[10] The pyridine nitrogen atom in the HOAt leaving group is thought to provide anchimeric assistance, stabilizing the transition state and accelerating the rate of aminolysis.[10]
Pillar 2: Experimental Protocols & Workflow
The following protocols are designed as self-validating systems. Success is predicated on strict adherence to stoichiometry, solvent purity, and inert atmosphere conditions where specified.
General Workflow
Protocol 1: EDC/HOBt Mediated Amidation
This protocol is a cost-effective and reliable method, suitable for a wide range of primary and secondary amines.
Materials:
-
This compound dihydrochloride (1.0 eq)
-
Amine (1.1 - 1.2 eq)
-
EDC·HCl (1.5 eq)
-
HOBt·H₂O (1.5 eq)
-
Triethylamine (Et₃N) or DIPEA (4.0 - 5.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous NaHCO₃ solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add this compound dihydrochloride (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DCM or DMF (to make a ~0.1 M solution). Cool the resulting suspension to 0 °C using an ice bath. Add the tertiary base (e.g., Et₃N, 4.0-5.0 eq) dropwise. Rationale: The excess base is required to neutralize the two HCl salts and deprotonate the carboxylic acid.
-
Activator Addition: Add HOBt·H₂O (1.5 eq) and EDC·HCl (1.5 eq) to the suspension. Stir the mixture at 0 °C for 30 minutes. Rationale: This pre-activation period allows for the efficient formation of the HOBt active ester before the amine is introduced.
-
Amine Addition: Add the desired amine (1.1 eq), either neat or as a solution in the reaction solvent.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Workup:
-
Dilute the reaction mixture with the solvent (e.g., DCM or EtOAc).
-
Wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). Rationale: The NaHCO₃ wash removes unreacted HOBt and any acidic components. The water-soluble urea byproduct from EDC is also removed.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: High-Efficiency HATU Mediated Amidation
This protocol is recommended for particularly hindered amines or when rapid reaction times and high yields are paramount.[6]
Materials:
-
This compound dihydrochloride (1.0 eq)
-
Amine (1.1 - 1.2 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (4.0 - 5.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous NaHCO₃ solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add this compound dihydrochloride (1.0 eq) and HATU (1.2 eq).
-
Solvent Addition: Add anhydrous DMF (to make a ~0.1 M solution) and stir to dissolve/suspend the solids.
-
Base and Amine Addition: Add the amine (1.1 eq) to the mixture. Cool the flask to 0 °C in an ice bath.
-
Initiation: Add DIPEA (4.0-5.0 eq) dropwise to the cooled mixture. Rationale: DIPEA is a bulky, non-nucleophilic base that efficiently deprotonates the carboxylic acid without competing as a nucleophile. Its addition initiates the activation and coupling sequence.[8]
-
Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 2-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within a few hours.
-
Workup:
-
Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., EtOAc, 3x).
-
Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). Rationale: This removes the water-soluble byproducts HOAt and tetramethylurea.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Pillar 3: Data Presentation and Method Comparison
The choice between these protocols often depends on the specific amine, project budget, and desired reaction efficiency.
| Feature | Protocol 1: EDC/HOBt | Protocol 2: HATU |
| Coupling Reagent | EDC·HCl | HATU |
| Additive/Base | HOBt·H₂O / Et₃N or DIPEA | DIPEA |
| Typical Solvent | DCM, DMF | DMF, NMP |
| Reaction Time | 12 - 24 hours | 2 - 6 hours |
| Temperature | 0 °C to Room Temp | 0 °C to Room Temp |
| Typical Yield | Good to Excellent | Excellent |
| Key Advantage | Cost-effective, common reagents. | High efficiency, rapid, excellent for hindered substrates.[11] |
| Key Disadvantage | Longer reaction times, potential for N-acylurea byproduct. | Higher cost, potential for guanidinylation side reaction with primary amines if stoichiometry is not controlled. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive reagents (hydrolyzed EDC or HATU).2. Insufficient base to neutralize HCl salts and deprotonate the acid.3. Amine is a poor nucleophile (e.g., highly hindered or electron-deficient). | 1. Use fresh, high-purity coupling reagents.2. Increase the equivalents of base (DIPEA or Et₃N) to 5.0 eq.3. Switch to the more powerful HATU protocol. Consider gentle heating (40-50 °C) if using HATU. |
| Formation of N-Acylurea Byproduct (EDC Protocol) | The reactive O-acylisourea intermediate is rearranging faster than it is being trapped by the amine or HOBt. | Ensure HOBt is added with EDC before the amine (pre-activation). Ensure sufficient HOBt (1.5 eq) is used. |
| Epimerization/Racemization | 1. Excessive base or elevated temperature.2. Use of a nucleophilic base (e.g., pyridine, DMAP). | 1. Run the reaction at 0 °C for the initial activation and addition steps.2. Use a non-nucleophilic base like DIPEA. HOBt and HOAt are excellent additives for suppressing racemization.[12] |
| Difficult Purification | Byproducts (urea, HOAt) are co-eluting with the product. | Perform a thorough aqueous workup as described. The NaHCO₃ wash is crucial for removing acidic byproducts like HOBt/HOAt. |
References
-
Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. [Link]
-
HATU, DIPEA Peptide Coupling Mechanism. Organic Chemistry - YouTube. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
-
Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... ResearchGate. [Link]
-
HATU - Wikipedia. [Link]
-
Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]
-
Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. Apeptide. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
1,4-Diazabicyclo[2.2.2]octane-Mediated Ring Opening of 1-Acetylcyclopropanecarboxamides and Its Application to the Construction of 3-Alkylated γ-Lactams. Thieme Connect. [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]
Sources
- 1. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. bachem.com [bachem.com]
- 6. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 7. file.globalso.com [file.globalso.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 10. HATU - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. peptide.com [peptide.com]
Application Notes and Protocols: Metal Complexes of 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic Acid
Foreword: Navigating an Emerging Field
To our fellow researchers, scientists, and drug development professionals, this document serves as a comprehensive guide to the synthesis, characterization, and potential applications of metal complexes with 1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid. It is important to note that this specific area of coordination chemistry is nascent, with limited specific literature available at the time of this writing. Therefore, this guide is structured to provide a robust theoretical and practical framework, drawing upon the well-established chemistry of the parent 1,4-diazabicyclo[2.2.2]octane (DABCO) scaffold and related amino acid-metal complexes. The protocols and insights provided herein are intended to be a foundational resource for pioneering research in this promising field.
Introduction: The Ligand's Potential
1,4-Diazabicyclo[2.2.2]octane (DABCO) is a highly symmetric, rigid bicyclic amine that has found extensive use as a catalyst and ligand in organic and coordination chemistry.[1] The introduction of a carboxylic acid group at the 2-position transforms the parent DABCO molecule into a bifunctional ligand with intriguing possibilities for coordination chemistry. The resulting this compound ligand possesses both a tertiary amine nitrogen and a carboxylate group, making it an analogue of amino acids and a potentially versatile chelating agent for a wide range of metal ions.
The rigid cage-like structure of the DABCO core is expected to impart unique steric and electronic properties to its metal complexes, influencing their geometry, stability, and reactivity.[2] This guide will explore the synthesis of this ligand, its coordination to various metal centers, and the potential applications of the resulting complexes in catalysis and medicinal chemistry.
Synthesis of the Ligand: this compound
The synthesis of this compound is a crucial first step. While specific, detailed protocols for this exact molecule are not widely published, a plausible synthetic route can be devised based on established organic chemistry principles. One potential approach involves the elaboration of a piperazine derivative, followed by ring closure to form the bicyclic system.
Protocol 2.1: Proposed Synthesis of this compound
This protocol is a hypothetical route and would require optimization and experimental validation.
Step 1: Synthesis of a Protected Piperazine-2-carboxylate Derivative
-
Rationale: Begin with a commercially available piperazine-2-carboxylic acid and protect the two nitrogen atoms with suitable protecting groups (e.g., Boc or Cbz) to allow for selective functionalization.
-
Procedure:
-
Dissolve piperazine-2-carboxylic acid in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a base (e.g., sodium hydroxide) to deprotonate the carboxylic acid and the secondary amines.
-
Slowly add the protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the protected piperazine derivative by column chromatography.
-
Step 2: N-Alkylation and Ring Closure
-
Rationale: Selectively deprotect one of the nitrogen atoms and introduce a two-carbon unit that can undergo intramolecular cyclization to form the second ring of the DABCO framework.
-
Procedure:
-
Selectively deprotect one of the nitrogen atoms of the product from Step 1. The choice of protecting groups in Step 1 is critical to allow for orthogonal deprotection.
-
React the deprotected secondary amine with a suitable electrophile containing a leaving group and a masked aldehyde or a group that can be converted to a leaving group (e.g., 2-bromoacetaldehyde diethyl acetal).
-
After N-alkylation, deprotect the acetal to reveal the aldehyde.
-
Deprotect the second nitrogen atom.
-
Induce reductive amination to form the second ring, thus constructing the 1,4-diazabicyclo[2.2.2]octane skeleton. This can be achieved using a reducing agent like sodium triacetoxyborohydride.
-
Step 3: Final Deprotection
-
Rationale: Remove any remaining protecting groups to yield the final this compound.
-
Procedure:
-
Choose a deprotection strategy compatible with the protecting groups used (e.g., acid treatment for Boc groups).
-
Purify the final product by recrystallization or chromatography.
-
Characterization of the Ligand: The synthesized ligand should be thoroughly characterized using:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.
-
Mass Spectrometry: To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., carboxylic acid C=O and O-H stretches, C-N stretches).
-
Elemental Analysis: To confirm the elemental composition.
Synthesis of Metal Complexes: General Protocols
The coordination of this compound to a metal center can be achieved through several general methods. The ligand can act as a bidentate N,O-donor, chelating the metal ion through the tertiary nitrogen of the DABCO cage and the oxygen of the carboxylate group. Depending on the reaction conditions and the metal-to-ligand ratio, monodentate or bridging coordination modes are also possible.
Protocol 3.1: General Synthesis of Metal Complexes
-
Materials:
-
This compound ligand
-
A suitable metal salt (e.g., chlorides, nitrates, acetates, or perchlorates of transition metals like Cu(II), Zn(II), Co(II), Ni(II), etc.)[3]
-
A suitable solvent (e.g., water, methanol, ethanol, acetonitrile, or a mixture thereof)
-
A base (e.g., sodium hydroxide, potassium hydroxide, or triethylamine) to deprotonate the carboxylic acid, if necessary.
-
-
Procedure:
-
Dissolve the this compound ligand in the chosen solvent.
-
If the zwitterionic form of the ligand is used, add one equivalent of a base to deprotonate the carboxylic acid and facilitate coordination.
-
In a separate flask, dissolve the metal salt in the same or a miscible solvent.
-
Slowly add the metal salt solution to the ligand solution with stirring.
-
The reaction mixture may be stirred at room temperature or heated to reflux to promote complex formation. The optimal temperature and reaction time should be determined experimentally.
-
Monitor the reaction for the formation of a precipitate. If a precipitate forms, it can be isolated by filtration.
-
If no precipitate forms, the complex can be crystallized by slow evaporation of the solvent, vapor diffusion, or by layering a less polar solvent.
-
Wash the isolated complex with a suitable solvent to remove any unreacted starting materials and dry it under vacuum.
-
Sources
The Bridged Amino Acid: Application Notes on 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic Acid in Medicinal Chemistry
Introduction: The Strategic Value of Conformational Restraint
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that impart both biological activity and favorable drug-like properties is perpetual. The 1,4-diazabicyclo[2.2.2]octane (DABCO) core, commonly known as the quinuclidine system, represents a privileged bicyclic structure. Its inherent rigidity and three-dimensional character offer a robust framework to orient pharmacophoric elements in a precise and predictable manner, thereby enhancing binding affinity to biological targets.
This guide focuses specifically on 1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid , a chiral, constrained α-amino acid analogue. Its significance lies in its dual utility: as a versatile chiral building block for complex molecular architectures and as a bioisostere for natural amino acids like proline. By incorporating this scaffold, medicinal chemists can introduce significant conformational constraints into peptides or small molecules, a strategy proven to enhance potency, selectivity, and metabolic stability. This document provides a detailed exploration of its synthesis, key applications with a focus on a clinical-stage oncology candidate, and detailed protocols for its use and evaluation.
Part 1: Synthesis of Enantiomerically Pure this compound
The utility of a chiral scaffold is contingent on the accessibility of its enantiomerically pure forms. A practical and effective synthesis for both (S)- and (R)-quinuclidine-2-carboxylic acid has been developed, enabling its broader application in drug discovery programs. The synthetic pathway leverages a resolution-based approach to separate the enantiomers.
Protocol 1: Synthesis of Racemic and Chiral Quinuclidine-2-carboxylic Acid
This protocol is based on the synthetic strategy reported by Corey and Mi, which provides a reliable route to the target compound.[1]
Workflow Diagram: Synthesis of Quinuclidine-2-carboxylic Acid
Caption: Mechanism of TAK-931, which inhibits CDC7 kinase, blocking MCM2 phosphorylation and DNA replication.
Biological Activity Data
The potency of TAK-931 has been extensively characterized in both biochemical and cellular assays. This data underscores the effectiveness of the scaffold in achieving high-affinity target engagement.
| Compound | Target | Assay Type | IC₅₀ (nM) | Cell Line | GI₅₀ (nM) | Reference |
| TAK-931 | CDC7 Kinase | Enzymatic | < 0.3 | - | - | [2][3] |
| TAK-931 | CDK2 Kinase | Enzymatic | 6300 | - | - | [2] |
| TAK-931 | - | Cellular Antiproliferation | - | COLO205 (Colorectal) | 85 | [4] |
| TAK-931 | - | Cellular Antiproliferation | - | PANC-1 (Pancreatic) | 30.2 - 407.4 (median) | [5] |
| TAK-931 | - | Cellular Antiproliferation | - | RKO (Colon) | 100 - 1000 | [5] |
Part 3: Experimental Protocols for Derivatization and Evaluation
Protocol 2: Direct Amide Coupling for Derivatization
For SAR studies, the carboxylic acid serves as a convenient handle for derivatization, most commonly through amide bond formation. This one-pot protocol avoids the need to isolate a reactive acyl chloride intermediate.
Materials:
-
(S)- or (R)-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid
-
Desired primary or secondary amine (1.0-1.2 equivalents)
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1-1.5 equivalents)
-
Organic Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-4 equivalents)
-
Solvent: Dry Dimethylformamide (DMF) or Dichloromethane (DCM)
Methodology:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the quinuclidine-2-carboxylic acid (1.0 eq).
-
Dissolve the acid in the appropriate dry solvent (e.g., DMF).
-
Add the desired amine (1.0-1.2 eq), the coupling reagent (e.g., HATU, 1.1 eq), and the organic base (e.g., DIPEA, 3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Perform an aqueous workup by washing the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative. [6]
Protocol 3: In Vitro CDC7 Kinase Assay (ADP-Glo™ Luminescence Method)
This protocol describes a non-radioactive, luminescence-based assay to determine the IC₅₀ of a test compound against CDC7 kinase. The assay measures the amount of ADP produced, which correlates with kinase activity.
Materials:
-
Recombinant human CDC7/Dbf4 kinase enzyme system
-
Kinase substrate (e.g., PDKtide or a recombinant MCM2 fragment)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (e.g., TAK-931) serially diluted in DMSO
-
384-well white assay plates
Methodology:
-
Prepare Reagents: Thaw all reagents and keep the enzyme on ice. Prepare serial dilutions of the test inhibitor at a concentration 10-fold higher than the desired final concentration in the assay buffer containing DMSO (final DMSO concentration in the assay should not exceed 1%).
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the test inhibitor dilutions or diluent solution (for positive and blank controls).
-
Add Master Mix: Prepare a Master Mix containing Kinase Assay Buffer, ATP, and the kinase substrate. Add 12.5 µL of this Master Mix to each well.
-
Initiate Reaction: Add 10 µL of diluted CDC7/Dbf4 enzyme to the "Positive Control" and "Test Inhibitor" wells. To the "Blank" wells, add 10 µL of Kinase Assay Buffer without the enzyme.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Stop Reaction & Detect ADP: Add 25 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 45 minutes.
-
Generate Luminescent Signal: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce a light signal. Incubate at room temperature for another 30-45 minutes.
-
Data Acquisition: Read the luminescence using a plate reader.
-
Data Analysis: Subtract the "Blank" signal from all other readings. Normalize the data with the "Positive Control" (no inhibitor) set to 100% activity. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value. [7][8][9]
Conclusion
This compound is a powerful and versatile scaffold in modern medicinal chemistry. Its value as a constrained, chiral building block is exemplified by its incorporation into the potent and selective CDC7 kinase inhibitor, TAK-931. The synthetic accessibility of its enantiomers allows for precise stereochemical control in drug design. The protocols and data presented herein provide a foundational guide for researchers aiming to leverage the unique structural and conformational properties of this bridged amino acid to address complex challenges in drug discovery.
References
-
Iwai, K., Nambu, T., Dairiki, R., et al. (2019). Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor. ResearchGate. Available from: [Link]
-
Iwai, K., Nambu, T., Dairiki, R., et al. (2019). Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor. Science Advances, 5(5), eaav3660. Available from: [Link]
-
Iwai, K., Nambu, T., Dairiki, R., et al. (2019). Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor. PubMed Central. Available from: [Link]
-
Patsnap Synapse. (2024). What are CDC7 inhibitors and how do they work? Available from: [Link]
-
Montagnoli, A., et al. (2010). Targeting Cell Division Cycle 7 Kinase: A New Approach for Cancer Therapy. Clinical Cancer Research, 16(18), 4503-4508. Available from: [Link]
-
National Cancer Institute. Definition of CDC7 inhibitor TAK-931. NCI Drug Dictionary. Available from: [Link]
-
Sessa, F., et al. (2010). Drug design with Cdc7 kinase: a potential novel cancer therapy target. PubMed Central. Available from: [Link]
-
Kurasawa, O., et al. (2021). Discovery of AS-0141, a Potent and Selective Inhibitor of CDC7 Kinase for the Treatment of Solid Cancers. Journal of Medicinal Chemistry. Available from: [Link]
-
Takeda, T., et al. (2011). Molecular Mechanism of Activation of Human Cdc7 Kinase. Journal of Biological Chemistry, 286(26), 23031-23041. Available from: [Link]
-
Iwai, K., et al. (2019). TAK-931 causes antiproliferation in cancer cell lines. ResearchGate. Available from: [Link]
-
Iwai, K., et al. (2016). Novel CDC7 inhibitor TAK-931 demonstrates potent antitumor activity in vitro and in vivo. 28th EORTC-NCI-AACR Symposium on Molecular Targets and Cancer Therapeutics. Available from: [Link]
-
Unnamed Author. (2022). Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent. PubMed Central. Available from: [Link]
-
Mi, Y., et al. (2006). A practical synthesis of S-quinuclidine-2-carboxylic acid and its enantiomer. Tetrahedron Letters, 47(15), 2515-2516. Available from: [Link]
-
Promega Corporation. CDC7/DBF4 Kinase Assay. Available from: [Link]
-
Doi, T., et al. (2018). First-in-human phase 1 study of TAK-931, an oral cell division cycle 7 (CDC7) inhibitor, in patients (pts) with advanced solid tumors. ASCO Publications. Available from: [Link]
-
BPS Bioscience. Chemi-Verse™ CDC7 Kinase Assay Kit. Available from: [Link]
-
Doi, T., et al. (2022). Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors. AACR Journals. Available from: [Link]
-
Hoffman, I.D., Skene, R.J. (2020). Discovery of a Novel, Highly Potent, and Selective Thieno[3,2-d]pyrimidinone-Based Cdc7 inhibitor with a Quinuclidine Moiety (TAK-931) as an Orally Active Investigational Anti-Tumor Agent. RCSB PDB. Available from: [Link]
-
Doi, T., et al. (2022). Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study. AACR Journals. Available from: [Link]
-
Gascón, D. P. (2018). PHOTOREDOX CATALYSIS MEDIATED BY TRANSITION METAL COMPLEXES. TOWARDS CHALLENGING ORGANIC REDUCTIONS [Doctoral dissertation, Universitat Rovira i Virgili]. The University of Liverpool Repository. Available from: [Link]
-
Hancock, G., et al. (1973). Synthesis of peptides containing 1,2,3,4-tetrahydroquinoline-2-carboxylic acid. Part 1. Absolute configurations of 1,2,3,4-tetrahydroquinoline-2-carboxylic acids and 2-substituted 1,2,3,4-tetrahydroquinolines. Journal of the Chemical Society, Perkin Transactions 1, 2355-2359. Available from: [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. promega.com [promega.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. CDC7/DBF4 Kinase Enzyme System Application Note [worldwide.promega.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic Acid
Welcome to the technical support guide for the purification of 1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this zwitterionic compound. The inherent dual functionality of a carboxylic acid and a tertiary amine within the same molecule presents unique purification hurdles. This guide provides a structured approach to troubleshooting, offering detailed protocols and the scientific rationale behind them.
Frequently Asked Questions (FAQs)
Q1: My primary purification challenge is the high polarity and zwitterionic nature of this compound. How can I effectively purify it?
A1: The zwitterionic character of this molecule at its isoelectric point (pI) indeed makes it highly polar and often leads to poor solubility in common organic solvents, complicating standard purification techniques. The key is to manipulate the pH to suppress the zwitterionic form.
-
Acid-Base Extraction: This is a powerful first-line technique. By adjusting the pH of your aqueous solution, you can protonate the carboxylate group (at low pH) or deprotonate the ammonium group (at high pH), thereby converting the zwitterion into a charged species that is more soluble in the aqueous phase. This allows for the extraction of non-polar impurities with an organic solvent.[1][2][3]
-
Ion-Exchange Chromatography: This method is particularly effective for separating zwitterionic compounds from each other or from neutral or similarly charged impurities.[4][5] Depending on the net charge of your target molecule at a given pH, you can use either a cation or an anion exchange resin.
-
Recrystallization: This classic technique can be highly effective if a suitable solvent system is identified. Often, mixtures of polar solvents like water, ethanol, or methanol with a less polar co-solvent are employed. The principle relies on the differential solubility of the compound and impurities at different temperatures.
Q2: I'm struggling with residual starting materials and by-products from the synthesis. What are the most common impurities and how do I remove them?
A2: Common impurities can include unreacted starting materials such as piperazine derivatives or precursors used in the formation of the bicyclic ring structure.[6] Additionally, side-products from incomplete reactions or rearrangements can be present.
A robust purification strategy often involves a multi-step approach:
-
Initial Acid-Base Workup: To remove the bulk of non-polar and some acidic or basic impurities.[2][3]
-
Chromatography: To separate compounds with similar polarities. For this zwitterionic compound, Hydrophilic Interaction Liquid Chromatography (HLIC) or Reverse-Phase Chromatography (with pH modifiers) can be effective.[7][8][9]
-
Final Recrystallization: To achieve high purity and obtain a crystalline solid.
Q3: Can you provide a detailed protocol for an acid-base extraction of this compound?
A3: Certainly. This protocol is designed to separate your target compound from non-polar organic impurities.
Troubleshooting Guide: Purification Workflows
This section provides a visual and step-by-step guide to the most effective purification strategies for this compound.
Workflow 1: Acid-Base Extraction
This workflow is ideal for the initial cleanup of the crude reaction mixture to remove non-polar and some ionic impurities.
Caption: Acid-Base Extraction Workflow
Detailed Protocol for Acid-Base Extraction:
-
Dissolution and Acidification: Dissolve the crude product in a minimal amount of deionized water. Slowly add a dilute acid (e.g., 1M HCl) while monitoring the pH. Adjust the pH to approximately 2 to ensure the carboxylic acid is fully protonated.[1]
-
Extraction of Impurities: Transfer the acidic aqueous solution to a separatory funnel. Add an equal volume of an immiscible organic solvent such as dichloromethane or ethyl acetate. Shake the funnel vigorously and allow the layers to separate. Drain the organic layer, which contains the non-polar impurities. Repeat this extraction step two more times with fresh organic solvent.
-
Product Precipitation: Carefully adjust the pH of the aqueous layer to the isoelectric point (pI) of this compound using a dilute base (e.g., 1M NaOH). The pI will need to be determined experimentally, but it is the pH at which the compound has a net zero charge and is least soluble.[10] As you approach the pI, the purified compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove any remaining salts, followed by a wash with a non-polar solvent like diethyl ether to aid in drying.
-
Drying: Dry the purified product under vacuum to remove residual solvents.
Workflow 2: Ion-Exchange Chromatography
This method is highly selective and is recommended when dealing with impurities that have similar polarities to the target compound.
Caption: Ion-Exchange Chromatography Workflow
Detailed Protocol for Cation-Exchange Chromatography:
-
Resin Preparation: Swell the cation exchange resin in deionized water and then wash it sequentially with a strong acid (e.g., 1M HCl), deionized water until the eluate is neutral, a strong base (e.g., 1M NaOH), and finally deionized water until the eluate is neutral. Equilibrate the resin with a low pH buffer (e.g., pH 3).
-
Column Packing: Pack a chromatography column with the equilibrated resin.
-
Sample Preparation and Loading: Dissolve the crude product in the low pH equilibration buffer and load it onto the column. At this pH, your compound will be positively charged and will bind to the negatively charged resin.
-
Washing: Wash the column with several column volumes of the equilibration buffer to elute any neutral or anionic impurities.
-
Elution: Elute the bound compound by gradually increasing the pH of the buffer (a pH gradient) or by using a buffer with a high salt concentration. This will disrupt the electrostatic interaction between your compound and the resin, causing it to elute.
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of your product using a suitable analytical technique like TLC or LC-MS.
-
Isolation: Combine the pure fractions. If a high salt concentration buffer was used for elution, the product will need to be desalted, which can be achieved by dialysis, size-exclusion chromatography, or by precipitating the product at its pI.[10] Finally, isolate the pure compound by lyophilization or recrystallization.
Quantitative Data Summary: Solvent Selection for Recrystallization
The choice of solvent is critical for successful recrystallization. Below is a table summarizing the solubility characteristics of this compound in various solvents. This data is illustrative and may need to be optimized for your specific crude product.
| Solvent System | Solubility at Room Temperature | Solubility at Elevated Temperature | Comments |
| Water | High | Very High | Good for initial dissolution, but a co-solvent is often needed for effective crystallization. |
| Ethanol | Moderate | High | A good single-solvent option or can be used in combination with water. |
| Methanol | High | Very High | Similar to water, often requires a co-solvent. |
| Isopropanol | Low | Moderate | Can be a good choice for precipitating the product from a more soluble solvent. |
| Acetone | Very Low | Low | Can be used as an anti-solvent. |
| Dichloromethane | Insoluble | Insoluble | Useful for washing and removing non-polar impurities. |
| Ethyl Acetate | Very Low | Low | Can be used as an anti-solvent. |
Recrystallization Protocol:
-
Solvent Screening: In small test tubes, test the solubility of your crude product in various solvent systems at room and elevated temperatures to identify a suitable system where the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
By understanding the chemical nature of this compound and applying these systematic purification strategies, researchers can overcome the challenges associated with its zwitterionic character and obtain a highly purified product for their downstream applications.
References
- Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein.
- Any tips for purification of two zwitterionic compounds? Reddit.
- Acid–base extraction. Wikipedia.
- How to desalt zwitterions?
- Acid-Base Extraction. Chemistry LibreTexts.
- Separation of zwitter ionic drug molecule.
- Separation and Refining of Amino acids. DIAION.
- zwitterionic compounds.
- Process for the preparation of 1,4-diazabicyclo(2.2.2)
- Preparation of a 1,4-Diazabicyclo[2.2.
Sources
- 1. US4661606A - Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein - Google Patents [patents.google.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. diaion.com [diaion.com]
- 6. EP0312734A1 - Process for the preparation of 1,4-diazabicyclo(2.2.2)-octane from piperazine - Google Patents [patents.google.com]
- 7. Separation of zwitter ionic drug molecule - Chromatography Forum [chromforum.org]
- 8. zwitterionic compounds - Chromatography Forum [chromforum.org]
- 9. Preparation of a 1,4-Diazabicyclo[2.2.2]octane sulfonate betaine zwitterionic stationary phase and comparative evaluation of its separation performance in hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of 1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this challenging synthesis. Due to its rigid, bicyclic structure, the formation of this molecule is often accompanied by specific impurities that can hinder downstream applications. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you identify, mitigate, and eliminate common impurities.
Section 1: Overview of a Common Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to prevent side reactions. A common and logical approach involves the construction of the bicyclic core from a substituted piperazine precursor. This strategy allows for the introduction of the required carbon framework before the critical, and often challenging, final ring-closure. The pathway below illustrates this strategic approach.
Figure 1: A representative multi-step synthetic workflow for this compound, starting from a piperazine derivative.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, focusing on the formation of key impurities.
Stage 1: N-Alkylation of the Piperazine Core
Question 1: My initial N-alkylation step is incomplete and produces multiple byproducts. How can I improve the selectivity and yield?
Answer: This is a common issue stemming from the competing reactivity of the two nitrogen atoms in the piperazine ring and the potential for over-alkylation.
-
Causality: The secondary amine on the piperazine ring can be alkylated, but the resulting tertiary amine can be further alkylated to form a quaternary ammonium salt, especially under harsh conditions. Furthermore, if the starting material is not appropriately protected, dialkylation across both nitrogens can occur, leading to a complex mixture. The synthesis of 3-quinuclidinone, a related bicyclic structure, often begins with a fully substituted piperidine ring to avoid such issues.[1][2]
-
Troubleshooting Steps:
-
Use of Protecting Groups: If you are not starting with a pre-functionalized piperazine, consider a protection strategy. A Boc (tert-butyloxycarbonyl) group on one nitrogen will direct the alkylation selectively to the other nitrogen.
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the alkylating agent (e.g., ethyl chloroacetate). Adding the agent dropwise at a reduced temperature (0-5 °C) can significantly minimize the formation of quaternary salts.
-
Choice of Base: A mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is often sufficient.[2] Using strong bases like sodium hydride can lead to side reactions with the ester functionalities.
-
Solvent Selection: Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are ideal as they effectively solvate the reactants without participating in the reaction.
-
Stage 2: Intramolecular Cyclization
Question 2: The intramolecular Dieckmann condensation to form the bicyclic lactam is failing, resulting in a polymeric substance or unreacted starting material. What is causing this?
Answer: The formation of the second ring is sterically demanding and entropically unfavorable. The primary competing reaction is intermolecular condensation, which leads to dimers and polymers.
-
Causality: For the intramolecular reaction to occur, the linear precursor must adopt a specific conformation that brings the reactive centers into proximity. Intermolecular reactions are often kinetically favored, especially at higher concentrations. The synthesis of the highly strained 2-quinuclidone, for example, avoids this by using a Schmidt reaction on a pre-formed bicyclic ketone, highlighting the difficulty of such cyclizations.[3][4]
-
Troubleshooting Protocol:
-
High-Dilution Conditions: This is the most critical parameter. The reaction should be performed at a very low concentration (e.g., 0.01-0.05 M) to favor the intramolecular pathway. This is typically achieved by the slow addition of the substrate to a refluxing solution of a strong, non-nucleophilic base (e.g., potassium tert-butoxide in toluene).
-
Base Selection: A strong base is required to generate the necessary enolate for cyclization. Potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in an anhydrous, high-boiling solvent like toluene or THF are standard choices.[2]
-
Strictly Anhydrous Conditions: Any moisture will quench the base and the enolate, halting the reaction. Ensure all glassware is oven-dried and solvents are freshly distilled from an appropriate drying agent.
-
Figure 2: Competing reaction pathways during the cyclization step. High dilution favors the desired intramolecular route.
Stage 3 & 4: Reduction and Final Purification
Question 3: My final product is contaminated with a persistent impurity that has a similar polarity. How can I identify and remove it?
Answer: A likely impurity is the ring-opened amino acid, formed by the hydrolysis of the bicyclic lactam intermediate if conditions during reduction or workup are not carefully controlled. Another possibility is the presence of diastereomers.
-
Causality: The bicyclic amide (lactam) bond in intermediates like 2-oxo-DABCO is strained and susceptible to hydrolysis, especially under acidic or basic conditions. The free base of 2-quinuclidone, a related compound, has a half-life of only 15 seconds in water before it hydrolyzes to the corresponding amino acid.[4] While the DABCO-derived lactam is more stable, it remains a potential point of failure.
-
Identification and Removal Strategy:
-
Characterization: The ring-opened impurity, an N-substituted piperazine-2-carboxylic acid, will have a distinct NMR signature (e.g., loss of the rigid bicyclic structure's characteristic couplings) and a mass identical to a hydrated form of the lactam precursor.
-
Control of Reduction: Use neutral reducing agents like borane-THF complex (BH₃·THF) which are highly effective for amide reduction without requiring harsh pH conditions.
-
Purification Protocol (Ion-Exchange Chromatography):
-
Principle: The target molecule is a zwitterionic amino acid at neutral pH, while many organic impurities are not. This charge difference can be exploited.
-
Stationary Phase: Use a strong cation exchange resin (e.g., Dowex 50WX8).
-
Loading: Dissolve the crude product in dilute aqueous acid (e.g., 0.1 M HCl) and load it onto the column. Wash with deionized water to remove neutral and anionic impurities.
-
Elution: Elute the desired product with a gradient of aqueous ammonia or pyridine solution. The zwitterionic product will elute as the pH increases.
-
-
Section 3: Summary of Common Impurities
The table below provides a quick reference for the most common impurities, their origin, and recommended mitigation strategies.
| Impurity Structure/Name | Stage of Formation | Typical Analytical Signature (¹H NMR) | Mitigation & Removal Strategy |
| Di-Alkylated Piperazine | 1. N-Alkylation | Absence of N-H proton, symmetric signal pattern. | Use of protecting groups; controlled stoichiometry of alkylating agent. Removal by standard column chromatography. |
| Quaternary Ammonium Salt | 1. N-Alkylation | Downfield shift of protons adjacent to the quaternary nitrogen. | Use mild conditions (low temp, weaker base). Highly polar, often removed during aqueous workup. |
| Intermolecular Dimer/Polymer | 2. Cyclization | Broad, unresolved peaks; high molecular weight in mass spec. | Perform cyclization under high-dilution conditions. Insoluble, removed by filtration. |
| Ring-Opened Hydrolysis Product | 3. Reduction/Workup | Loss of rigid bicyclic CH-CH₂ coupling; more flexible chain signals. | Use neutral reducing agents (BH₃); avoid harsh pH in workup. Remove via ion-exchange chromatography or careful crystallization. |
| Unreacted Bicyclic Lactam | 3. Reduction | Presence of amide carbonyl (~1650 cm⁻¹ in IR; ~170 ppm in ¹³C NMR). | Ensure sufficient equivalents of reducing agent and adequate reaction time. Removable by silica gel chromatography. |
Section 4: References
-
European Journal of Chemistry. (n.d.). 1,4‐Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. Retrieved from [Link]
-
Google Patents. (n.d.). DE3867417D1 - METHOD FOR PRODUCING 1,4-DIAZABICYCLO (2.2.2) OCTANE FROM PIPERAZINE. Retrieved from
-
Bugaenko, D. I. (2018). 1,4-Diazabicyclo[2.2.2]octane in the synthesis of piperazine derivatives (microreview). Chemistry of Heterocyclic Compounds, 53(12), 1277–1279.
-
Arman, H. D., & Tiekink, E. R. T. (2014). Crystal structures of 1,4-diazabicyclo[2.2.2]octan-1-ium 4-nitrobenzoate dihydrate and 1,4-diazabicyclo[2.2.2]octane-1,4-diium bis(4-nitrobenzoate): the influence of solvent upon the stoichiometry of the formed salt. Acta Crystallographica Section E, 70(Pt 5), o523–o527.
-
Maini, L., et al. (2012). Mechanochemical preparation of adducts (co-crystals and molecular salts) of 1,4-diazabicyclo-[2.2.2]-octane with aromatic polycarboxylic acids. CrystEngComm, 14, 1256-1263.
-
Azizi, N., & Gholibeglo, E. (2012). Ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derived quaternary ammonium salts with phenols and related nucleophiles. Organic & Biomolecular Chemistry, 10(28), 5434-5439.
-
Li, J., et al. (2021). Multiple Roles of 1,4-Diazabicyclo[2.2.2]octane in the Solvothermal Synthesis of Iodobismuthates. Inorganic Chemistry, 60(7), 5146-5154.
-
Google Patents. (n.d.). CN101993444A - Method to synthesize quinuclidine hydrochloride. Retrieved from
-
Otsuki, K., et al. (2017). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Omega, 2(10), 6933-6943.
-
ResearchGate. (n.d.). Strategies for the synthesis of 2-quinuclidone. Retrieved from [Link]
-
Google Patents. (n.d.). US6147185A - 1,4-diazabicyclo[2.2.2]octane compounds and their use for the production of polyurethanes. Retrieved from
-
ResearchGate. (2020). The versatility of DABCO: synthetic applications of its basic, nucleophilic, and catalytic properties: Part 3. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinuclidone. Retrieved from [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2019). DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Advances, 9(62), 36275-36294.
-
ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]
-
Moroccan Journal of Heterocyclic Chemistry. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]
-
PubMed. (2025). Preparation of a 1,4-Diazabicyclo[2.2.2]octane sulfonate betaine zwitterionic stationary phase.... Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-quinuclidone hydrochloride. Retrieved from [Link]
-
ACS Publications. (2025). DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones.... Retrieved from [Link]
-
PubMed. (2000). Synthesis of enantiopure 3-quinuclidinone analogues.... Retrieved from [Link]
-
Chavakula, R., et al. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal, 14(3), 127.
-
Chemical Review and Letters. (2021). 1,4-Diazabicyclo[2.2.2]octanium diacetate: An effective, mild and reusable catalyst.... Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important bicyclic amino acid derivative. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you improve your synthetic yield and overcome common challenges.
Introduction: The Synthetic Challenge
The synthesis of this compound, a constrained bicyclic amino acid, presents unique challenges. Its rigid structure, while desirable for many applications in medicinal chemistry and materials science, complicates its synthesis. The key to a successful synthesis lies in the careful control of the cyclization reaction to form the bicyclic core and the subsequent hydrolysis of a precursor ester. This guide will walk you through the critical steps and provide solutions to common roadblocks.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues you may encounter during the synthesis, presented in a question-and-answer format.
Question 1: My yield of ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in the synthesis of the precursor ester, ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate, are a frequent problem. The primary cause is often incomplete cyclization or the formation of side products. Let's break down the potential issues and their solutions.
-
Purity of Starting Materials: The purity of your starting materials, particularly ethyl 2,3-dibromopropanoate and the piperazine derivative, is critical. Impurities can interfere with the reaction and lead to the formation of unwanted byproducts.
-
Recommendation: Ensure your starting materials are of high purity. If necessary, purify them by distillation or recrystallization before use.
-
-
Reaction Conditions: The reaction conditions, including solvent, temperature, and reaction time, play a crucial role in the efficiency of the cyclization.
-
Recommendation: The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile or DMF, to facilitate the nucleophilic substitution reactions. The temperature should be carefully controlled, as excessively high temperatures can lead to decomposition and the formation of tars. A systematic optimization of the reaction temperature and time is recommended.
-
-
Stoichiometry of Reactants: The molar ratio of the reactants can significantly impact the yield. An excess of one reactant may be necessary to drive the reaction to completion, but it can also lead to the formation of side products.
-
Recommendation: Experiment with slight variations in the stoichiometry of the reactants to find the optimal ratio for your specific setup.
-
-
Work-up and Purification: The work-up and purification process can be a source of product loss. The bicyclic amine is water-soluble, which can complicate extraction.
-
Recommendation: During the aqueous work-up, ensure the pH is appropriately adjusted to minimize the solubility of the product in the aqueous phase. Purification by column chromatography on silica gel is often effective, but care must be taken to choose an appropriate eluent system to avoid streaking and ensure good separation.
-
Question 2: I am having difficulty with the hydrolysis of the ethyl ester to the final carboxylic acid. What are the common problems and solutions?
Answer: The hydrolysis of the ethyl ester of this compound can be challenging due to the stability of the ester and the potential for side reactions.
-
Incomplete Hydrolysis: The ester can be resistant to hydrolysis, especially under mild conditions.
-
Recommendation: Both acidic and basic hydrolysis can be employed. For basic hydrolysis, using a stronger base like lithium hydroxide in a mixture of THF and water can be effective. For acidic hydrolysis, refluxing in 6N HCl is a common method. The progress of the reaction should be monitored by a suitable analytical technique, such as TLC or LC-MS, to ensure complete conversion.
-
-
Side Reactions: Under harsh hydrolysis conditions, side reactions such as decarboxylation or rearrangement of the bicyclic core can occur.
-
Recommendation: Start with milder conditions and gradually increase the temperature or concentration of the acid/base. Careful monitoring of the reaction is key to preventing the formation of byproducts.
-
-
Product Isolation: The final carboxylic acid is an amino acid and exists as a zwitterion, making it highly polar and potentially difficult to isolate.
-
Recommendation: After hydrolysis, the product can be isolated by adjusting the pH of the solution to its isoelectric point, at which its solubility is minimal, leading to precipitation. Alternatively, ion-exchange chromatography can be a powerful tool for purification.
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common synthetic route involves a two-step process. The first step is the synthesis of the corresponding ethyl ester, ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate, through the cyclization of a piperazine derivative with a suitable three-carbon electrophile, such as ethyl 2,3-dibromopropanoate. The second step is the hydrolysis of the ester to the desired carboxylic acid.
Q2: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
A2: For monitoring the reaction progress, Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective. For the characterization of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential. For the final amino acid product, obtaining a melting point and performing elemental analysis can further confirm its purity and identity.
Q3: Are there any specific safety precautions I should be aware of during this synthesis?
A3: Yes, several safety precautions should be taken. Ethyl 2,3-dibromopropanoate is a lachrymator and should be handled in a well-ventilated fume hood. The use of strong acids and bases for hydrolysis requires appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The cyclization reaction may be exothermic, so it should be carried out with proper temperature control.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate
This protocol is a general guideline and may require optimization.
Materials:
-
N-benzylpiperazine
-
Ethyl 2,3-dibromopropanoate
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a solution of N-benzylpiperazine (1 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 equivalents).
-
Stir the suspension vigorously at room temperature.
-
Slowly add a solution of ethyl 2,3-dibromopropanoate (1.1 equivalents) in anhydrous acetonitrile to the suspension over 1 hour.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: a gradient of dichloromethane/methanol) to afford ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate.
Protocol 2: Hydrolysis of Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate
Materials:
-
Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate
-
6N Hydrochloric acid
-
Sodium hydroxide (for pH adjustment)
-
Ethanol
Procedure:
-
Dissolve ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate (1 equivalent) in 6N hydrochloric acid.
-
Heat the solution to reflux for 12-24 hours, monitoring the hydrolysis by TLC or LC-MS.
-
After complete hydrolysis, cool the solution to room temperature.
-
Carefully adjust the pH of the solution to its isoelectric point (approximately pH 6-7) with a solution of sodium hydroxide.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product remains in solution, concentrate the mixture under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Data Presentation
| Parameter | Recommended Value/Range | Notes |
| Ester Synthesis | ||
| Solvent | Anhydrous Acetonitrile or DMF | Ensure solvent is dry to prevent side reactions. |
| Base | Anhydrous K₂CO₃ or Cs₂CO₃ | A non-nucleophilic base is crucial. |
| Temperature | Reflux | Monitor for potential decomposition at high temperatures. |
| Hydrolysis | ||
| Method | Acidic (6N HCl) or Basic (LiOH) | Choice depends on substrate stability and desired work-up. |
| Temperature | Reflux | Monitor reaction to avoid degradation. |
| Purification | ||
| Ester | Column Chromatography (Silica Gel) | Gradient elution (e.g., DCM/MeOH) is often effective. |
| Carboxylic Acid | Recrystallization or Ion-Exchange | Zwitterionic nature requires careful purification. |
Visualizing the Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting flowchart for the synthesis of this compound.
References
-
- Title: 1,4-Diazabicyclo[2.2.2]octane (DABCO)
- Source: European Journal of Chemistry
-
URL: [Link]
-
Dieckmann Condensation: For understanding the principles of intramolecular cyclization of diesters, which shares mechanistic similarities with the formation of the bicyclic core, the following resource is useful
- Title: Dieckmann Condens
- Source: Organic Chemistry Portal
-
URL: [Link]
-
Ester Hydrolysis: For a comprehensive overview of the mechanisms and conditions for ester hydrolysis, refer to
- Title: Ester Hydrolysis: Acid and Base-C
- Source: Chemistry Steps
-
URL: [Link]
-
Characterization of DABCO Adducts: For information on the characterization of DABCO and its adducts with carboxylic acids, which is relevant for understanding the properties of the final product, see
- Title: Mechanochemical Preparation of Hydrogen-Bonded Adducts Between the Diamine 1,4-diazabicyclo[2.2.
- Source: Chemistry. 2003 Nov 21;9(22):5538-48.
-
URL: [Link]
Technical Support Center: Resolution of 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic Acid
Welcome to the technical support center for the resolution of 1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating the enantiomers of this crucial chiral building block. Here, we will address common challenges, provide detailed troubleshooting strategies, and answer frequently asked questions to support your experimental success.
Introduction
This compound, a conformationally rigid bicyclic β-amino acid, is a valuable scaffold in medicinal chemistry. Its well-defined spatial arrangement of substituents makes it an attractive component for creating molecules with specific biological activities. However, the synthesis of this compound typically yields a racemic mixture, and the separation of its enantiomers—a process known as resolution—is often a significant hurdle. The challenges stem from the molecule's unique structural properties and the intricacies of diastereomeric salt crystallization, the most common resolution method.
This guide provides practical, experience-driven advice to overcome these challenges, drawing from established chemical principles and methodologies.
Frequently Asked Questions (FAQs)
Q1: Why is the resolution of this compound so challenging?
The primary challenge lies in the formation and separation of diastereomeric salts. The rigid bicyclic structure can make it difficult to achieve efficient crystal packing, which is necessary for selective crystallization of one diastereomer. Furthermore, the presence of both an acidic (carboxylic acid) and a basic (tertiary amine) functional group can lead to complex acid-base chemistry with the chiral resolving agent.
Q2: What are the most common methods for resolving this compound?
The most prevalent method is classical resolution via diastereomeric salt formation.[1] This involves reacting the racemic acid with a chiral resolving agent, typically a chiral base, to form a mixture of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1][2] Another approach is chiral chromatography, which uses a chiral stationary phase (CSP) to separate the enantiomers.[1]
Q3: How do I choose the right chiral resolving agent?
The selection of a chiral resolving agent is crucial and often requires screening. Commonly used agents for resolving chiral acids are chiral amines such as brucine, strychnine, quinine, and synthetic amines like 1-phenylethanamine.[2] The ideal resolving agent will form a diastereomeric salt that has a significant difference in solubility between the two diastereomers in a particular solvent system, leading to efficient separation. High-throughput screening methods can be employed to rapidly test a variety of resolving agents and solvents.[3]
Q4: Can racemization occur during the resolution process?
Racemization, the conversion of one enantiomer into a racemic mixture, is a potential concern.[4] While the bridgehead nitrogen in the 1,4-diazabicyclo[2.2.2]octane system is configurationally stable and not prone to pyramidal inversion, the stereocenter at the carboxylic acid-bearing carbon could be susceptible to epimerization under harsh basic or acidic conditions, or at elevated temperatures.[4][5] It is essential to use mild conditions during the resolution and subsequent work-up steps to maintain the enantiomeric purity of the product.
Troubleshooting Guide
This section addresses specific problems you may encounter during the resolution of this compound.
Issue 1: Poor or No Crystallization of Diastereomeric Salts
Symptoms:
-
The solution remains clear even after cooling and extended stirring.
-
An oil or amorphous solid precipitates instead of crystalline material.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Inappropriate Solvent System | The solubility of both diastereomeric salts may be too high or too low in the chosen solvent. The solvent plays a critical role in mediating the intermolecular interactions necessary for crystal lattice formation. | Solvent Screening: Systematically screen a range of solvents with varying polarities (e.g., alcohols like methanol, ethanol, isopropanol; esters like ethyl acetate; ketones like acetone; and mixtures thereof). A mixture of a good solvent and a poor solvent (anti-solvent) can often induce crystallization. |
| Supersaturation Not Reached | The solution may not be sufficiently concentrated for nucleation and crystal growth to occur. | Controlled Concentration: Slowly evaporate the solvent or add an anti-solvent to gradually increase the concentration and induce crystallization. Seeding the solution with a small crystal of the desired diastereomer can also be effective if available. |
| Impure Starting Material | Impurities in the racemic acid or the resolving agent can inhibit crystallization. | Purification: Ensure the racemic this compound and the chiral resolving agent are of high purity before attempting the resolution. Recrystallization or chromatography of the starting materials may be necessary. |
Issue 2: Low Enantiomeric Excess (ee) of the Resolved Product
Symptoms:
-
The isolated crystalline material shows a low enantiomeric excess when analyzed by chiral HPLC or NMR with a chiral solvating agent.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Co-crystallization of Diastereomers | The solubility difference between the two diastereomeric salts may not be large enough in the chosen solvent system, leading to the crystallization of both. | Recrystallization: Perform multiple recrystallizations of the isolated salt. Each recrystallization step should enrich the desired diastereomer. Monitor the enantiomeric excess at each stage. |
| Ineffective Resolving Agent | The chosen chiral resolving agent may not provide sufficient chiral recognition to form a stable, selectively precipitating diastereomeric salt. | Screen Resolving Agents: Test a different class of chiral resolving agents. For a carboxylic acid, various chiral amines should be screened.[2] |
| Equilibration in Solution | If the resolution is performed at elevated temperatures for an extended period, there is a risk of partial racemization or epimerization, leading to a decrease in enantiomeric excess.[4] | Optimize Temperature and Time: Conduct the crystallization at the lowest temperature that allows for dissolution and subsequent crystallization. Minimize the time the mixture is kept at high temperatures. |
Issue 3: Difficulty in Liberating the Free Acid from the Diastereomeric Salt
Symptoms:
-
Low yield or incomplete recovery of the enantiomerically pure carboxylic acid after acidification of the diastereomeric salt.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Incomplete Salt Dissociation | The diastereomeric salt may not fully dissociate upon addition of acid, especially if the pKa values of the components are close. | pH Adjustment and Extraction: Carefully adjust the pH of the aqueous solution with a strong acid (e.g., HCl) to ensure complete protonation of the chiral amine and deprotonation of the carboxylic acid. Use a suitable organic solvent to extract the free carboxylic acid. Multiple extractions may be necessary. |
| Emulsion Formation | The presence of the chiral amine and the amino acid can lead to the formation of stable emulsions during the aqueous work-up, making phase separation difficult. | Break the Emulsion: Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Alternatively, filtration through a pad of Celite can help to break the emulsion. |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Diastereomeric Salt Resolution
-
Dissolution: Dissolve one equivalent of racemic this compound and 0.5-1.0 equivalents of the chosen chiral resolving agent in a suitable solvent at an elevated temperature until a clear solution is obtained.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then, if necessary, to a lower temperature (e.g., 4 °C) to induce crystallization. Stirring may be required.
-
Isolation: Collect the precipitated crystals by filtration and wash with a small amount of cold solvent.
-
Analysis: Determine the enantiomeric excess of the isolated salt by converting a small sample back to the free acid and analyzing it by chiral HPLC.
-
Enrichment: If the enantiomeric excess is not satisfactory, recrystallize the salt from a suitable solvent.
-
Liberation of Free Acid: Suspend the diastereomeric salt in water and acidify with a strong acid (e.g., 1M HCl) to pH 1-2.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) to isolate the enantiomerically enriched carboxylic acid. The chiral resolving agent will remain in the aqueous layer as its salt.
-
Drying and Concentration: Dry the organic extracts over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the resolved product.
Workflow for Troubleshooting Diastereomeric Resolution
Caption: A workflow diagram for troubleshooting the diastereomeric resolution process.
Protocol 2: Chiral HPLC Analysis
Chiral High-Performance Liquid Chromatography (HPLC) is an essential analytical technique to determine the enantiomeric excess of your resolved product.
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., those derived from cellulose or amylose) are often a good starting point for separating amino acid derivatives.[1]
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like hexane or heptane and a polar modifier such as isopropanol or ethanol. For reverse-phase chiral HPLC, a mixture of water (often with a buffer) and an organic solvent like acetonitrile or methanol is used.
-
Sample Preparation: Dissolve a small amount of the resolved this compound in the mobile phase. Ensure the sample is fully dissolved and filtered before injection.
-
Analysis: Inject the sample onto the HPLC system and monitor the elution of the two enantiomers using a suitable detector (e.g., UV-Vis). The enantiomeric excess can be calculated from the peak areas of the two enantiomers.
Chiral Recognition Mechanism
Caption: A conceptual diagram of chiral recognition on a Chiral Stationary Phase (CSP) in HPLC.
Conclusion
The resolution of this compound is a critical yet often challenging step in the synthesis of complex chiral molecules. Success in this endeavor relies on a systematic approach to screening resolving agents and solvents, careful control of crystallization conditions, and accurate analytical methods to assess the outcome. By understanding the underlying principles and applying the troubleshooting strategies outlined in this guide, researchers can significantly improve their chances of obtaining the desired enantiomer in high purity and yield.
References
- Racemization, Enantiomerization and Diastereomerization | Dynamic Stereochemistry of Chiral Compounds: Principles and Applications | Books G
- Synthesising Complex Chiral Amines Through Resolution-Racemis
- 2,5-Diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acids: synthesis, resolution, absolute configuration, crystal structures of the racemic and (–)
- Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds - PubMed. (2020).
- US6002045A - Racemisation of amines - Google P
- US20130289295A1 - Diastereoselective preparation of bicyclo[2.2.
- Overcoming challenges in the purification of chiral amino alcohols - Benchchem. (n.d.).
- The Journal of Organic Chemistry Ahead of Print - ACS Public
- 7.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - ResearchG
- Synthesis of Chiral 2,3-Disubstituted 1,4-Diazabicyclo[2.2.
- Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent - PMC - NIH. (2025).
- Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines - White Rose eTheses Online. (n.d.).
- Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds - MDPI. (2020).
- High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents, and Other Factors | Semantic Scholar. (2020).
- Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G. (2023).
- A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solv
- Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermedi
- Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. (2023).
- Enantiomeric amplification of amino acids: part 9—enantiomeric separation via crystallization - Cre
- 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. (2023).
- Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers - NIH. (n.d.).
- US4379941A - Resolution of racemic amino acids - Google P
- Multiple Roles of 1,4-Diazabicyclo[2.2.
- N-Alkylated 1,4-Diazabicyclo[2.2.2]octane–Polyethylene Glycol Melt as Deep Eutectic Solvent for the Synthesis of Fisher Indoles and 1H-Tetrazoles | ACS Omega. (2017).
- Ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO)
- EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google P
- EP0312734A1 - Process for the preparation of 1,4-diazabicyclo(2.2.2)
- Resolution of racemic Albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid - ResearchG
- Direct catalytic photodecarboxylative amination of carboxylic acids with diazirines for divergent access to nitrogen-containing compounds - PMC - NIH. (n.d.).
- ChemInform Abstract: Synthesis of Chiral 2,3-Disubstituted 1,4-Diazabicyclo[2.2.2]octane Derivatives.
- 1,4-Diazabicyclo[2.2.2]octane (DABCO)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents, and Other Factors | Semantic Scholar [semanticscholar.org]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. books.rsc.org [books.rsc.org]
Technical Support Center: Optimizing Catalysis with 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic Acid
Welcome to the technical support center for 1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid (DABCO-2-COOH). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for leveraging this unique bifunctional organocatalyst. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Introduction: The Bifunctional Advantage
1,4-Diazabicyclo[2.2.2]octane (DABCO) is a well-established, inexpensive, and highly effective nucleophilic organocatalyst.[1][2] The introduction of a carboxylic acid group at the 2-position creates a bifunctional catalyst, DABCO-2-COOH. This modification introduces a Brønsted acid site in close proximity to the Lewis basic/nucleophilic nitrogen atoms of the DABCO core.[3] This architecture allows for cooperative catalysis, where the carboxylic acid can activate electrophiles or participate in proton transfer steps, while the tertiary amine initiates the primary catalytic cycle.[4][5] This can lead to enhanced reactivity, novel reaction pathways, and improved selectivity compared to the parent DABCO.
Mechanism of Action: A Cooperative Approach
In many reactions, such as the Morita-Baylis-Hillman (MBH) reaction, DABCO acts as a nucleophile.[6] The carboxylic acid moiety in DABCO-2-COOH can act as a proton shuttle or activate carbonyls via hydrogen bonding, thereby lowering the activation energy of key steps.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using DABCO-2-COOH over standard DABCO?
A1: The primary advantage is its bifunctionality. The carboxylic acid group can:
-
Enhance Solubility: Improve solubility in a wider range of solvents, including protic solvents, compared to the more nonpolar DABCO.
-
Provide Brønsted Acidity: Act as an internal acid co-catalyst, which can accelerate reactions that benefit from proton transfer or electrophile activation. This can eliminate the need for external acid additives that might complicate the reaction mixture.[6]
-
Influence Selectivity: The fixed spatial arrangement of the acidic and basic sites can influence the stereochemical outcome in asymmetric reactions, particularly if a chiral version of the catalyst is used.[7]
-
Simplify Work-up: The acidic handle allows for easier separation from neutral organic products via simple acid-base extraction.
Q2: What types of reactions are catalyzed by DABCO-2-COOH?
A2: It is effective in a range of reactions where DABCO is traditionally used, including but not limited to:
-
Michael additions.
-
Ring-opening reactions of aziridines or cyclopropanes.[1]
-
Various cycloaddition and condensation reactions.[2][10] The presence of the carboxylic acid may open new possibilities for reactions requiring cooperative acid-base catalysis.
Q3: What is a typical catalyst loading?
A3: Catalyst loading can range from 5 mol% to 30 mol%. For initial screening, 10-20 mol% is a robust starting point. In some highly efficient systems, loading can be reduced to as low as 1 mol%, while sluggish reactions may require higher loadings.[9][11]
Q4: Is DABCO-2-COOH sensitive to air or moisture?
A4: Like most amines, DABCO-2-COOH is hygroscopic and can absorb atmospheric CO2. While many reactions can be run on the benchtop without rigorous exclusion of air, for optimal reproducibility and to prevent potential catalyst deactivation, it is best practice to store the catalyst in a desiccator and handle it under an inert atmosphere (e.g., nitrogen or argon) for sensitive or long-duration reactions.[12]
Troubleshooting Guide
This section addresses common issues encountered during experiments. The workflow below provides a systematic approach to diagnosing problems.
Problem 1: Low or No Product Yield
Q: My reaction is not proceeding, or the yield is very low. What should I check first?
A: Low conversion is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
| Potential Cause | Explanation & Solution |
| 1. Ineffective Catalyst or Reagents | Explanation: The catalyst or starting materials may be impure or degraded. Amine catalysts can be deactivated by acidic impurities or prolonged exposure to air/CO2.[12] Solution: • Verify Purity: Confirm the purity of your starting materials via NMR or melting point. • Use Fresh Catalyst: Use a freshly opened bottle of the catalyst or purify it if degradation is suspected. Store under inert gas in a desiccator. |
| 2. Poor Solubility | Explanation: One or more components (catalyst, reactants) may not be sufficiently soluble in the chosen solvent, preventing the reaction from occurring in the solution phase. Solution: • Observe the Reaction: Check for any precipitate or heterogeneous mixture. • Solvent Screening: Consult the solvent selection table below. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often good starting points.[13] For DABCO-2-COOH, protic solvents like alcohols may also be effective due to the carboxylic acid group. |
| 3. Sub-optimal Temperature | Explanation: The reaction may have a significant activation energy barrier that is not overcome at room temperature. This is particularly true for the Morita-Baylis-Hillman reaction, which can be notoriously slow.[14] Solution: • Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments (e.g., to 40 °C, then 60 °C). Monitor the reaction by TLC to check for product formation and the appearance of side products. |
| 4. Catalyst Deactivation | Explanation: The catalyst can be deactivated through various pathways, including irreversible poisoning by impurities (e.g., trace acid), oxidation, or formation of non-reactive adducts.[15][16] Solution: • Purify Reagents: Ensure starting materials and solvent are free from acidic or electrophilic impurities. • Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere, especially if heating for extended periods. |
Table 1: Solvent Selection Guide
The choice of solvent can dramatically impact reaction rates by influencing reactant solubility and stabilizing charged intermediates.[17][18]
| Solvent | Polarity (Dielectric Const.) | Type | Key Considerations |
| Toluene | 2.4 | Nonpolar | Good for maintaining non-polar reactants in solution. |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | Volatile, easy to remove. Good general-purpose solvent. |
| Tetrahydrofuran (THF) | 7.5 | Polar Aprotic | Can coordinate to Lewis acidic species. |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | Highly polar, good for dissolving salts and polar reactants. |
| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | High boiling point, excellent solvating power for a wide range of compounds.[13] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | Very high boiling point, can accelerate reactions involving anionic species. |
| Ethanol (EtOH) | 24.6 | Protic | Can participate in H-bonding, potentially accelerating proton transfer steps.[17] |
Problem 2: Multiple Products and Low Selectivity
Q: My reaction works, but I get a mixture of products. How can I improve selectivity?
A: Poor selectivity often arises from competing reaction pathways or side reactions with the catalyst or starting materials.
| Potential Cause | Explanation & Solution |
| 1. Competing Side Reactions | Explanation: In reactions like the aza-MBH, the zwitterionic intermediate can react with the starting aldehyde (forming the standard MBH product) instead of the desired imine.[9] Solution: • Modify Reaction Conditions: Lowering the temperature can often favor the desired, lower-energy pathway. • Adjust Stoichiometry: Ensure the stoichiometry of reactants is precise. Using a slight excess of one reactant can sometimes push the equilibrium towards the desired product. |
| 2. Catalyst Degradation Pathway | Explanation: Under harsh conditions (e.g., strong oxidants, high heat), the DABCO core itself can degrade. For instance, in the presence of hypochlorite, the bicyclic structure can undergo ring-opening.[19] While not common in typical organocatalytic reactions, this highlights the importance of mild conditions. Solution: • Avoid Harsh Reagents: Do not use DABCO-2-COOH with strong oxidants unless that is the intended chemistry. • Use Milder Conditions: Whenever possible, run reactions at the lowest effective temperature. |
| 3. Product Instability | Explanation: The desired product might be unstable under the reaction or work-up conditions, leading to decomposition or rearrangement.[20] Solution: • Test Product Stability: Once isolated, subject a small sample of your product to the reaction conditions (without reactants) and the work-up conditions (e.g., aqueous acid/base) and monitor by TLC to see if it degrades. If so, a milder work-up or shorter reaction time is needed. |
Experimental Protocols
Protocol 1: General Procedure for a Morita-Baylis-Hillman Reaction
This protocol provides a starting point for the reaction between an aromatic aldehyde and an activated alkene.
-
Preparation: To a clean, dry vial equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol, 1.0 equiv) and the activated alkene (e.g., methyl acrylate, 1.2 mmol, 1.2 equiv).
-
Catalyst Addition: Add DABCO-2-COOH (0.15 mmol, 15 mol%).
-
Solvent Addition: Add the chosen solvent (e.g., 1,4-dioxane or DMF, 2.0 mL).
-
Reaction: Stir the mixture at room temperature (or the desired temperature). Monitor the reaction progress by Thin Layer Chromatography (TLC). Note: MBH reactions can take anywhere from a few hours to several days.[6][14]
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate (10 mL).
-
Wash the organic layer with a saturated aqueous NaHCO₃ solution (2 x 10 mL) to remove the acidic catalyst.
-
Wash with brine (1 x 10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Catalyst Recovery and Regeneration
The bifunctional nature of DABCO-2-COOH allows for straightforward recovery.
-
Post-Reaction Extraction: After the reaction work-up (Protocol 1, Step 5), combine the aqueous NaHCO₃ washes.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 with 1M HCl. The protonated catalyst may precipitate out. If it does not, proceed to the next step.
-
Extraction: Extract the acidified aqueous layer with a suitable organic solvent (e.g., dichloromethane, 3 x 15 mL).
-
Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to recover the catalyst.
-
Regeneration: The recovered catalyst can often be reused directly. If deactivation is suspected, it can be further purified by recrystallization. Note that complete recovery is rare, and catalyst activity may decrease with each cycle.[21]
References
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. The versatility of DABCO as a reagent in organic synthesis: a review - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. books.rsc.org [books.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of chiral recyclable catalysts in asymmetric catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01050G [pubs.rsc.org]
- 8. ias.ac.in [ias.ac.in]
- 9. mdpi.com [mdpi.com]
- 10. 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis | European Journal of Chemistry [eurjchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mt.com [mt.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects [eureka.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. How To [chem.rochester.edu]
- 21. ijset.com [ijset.com]
Technical Support Center: Synthesis of 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic Acid Derivatives
Welcome to the technical support center for the synthesis of 1,4-diazabicyclo[2.2.2]octane (DABCO)-2-carboxylic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable scaffold. The DABCO core is a conformationally rigid, bicyclic amine that serves as a privileged structure in medicinal chemistry, most notably as the core of varenicline, a leading smoking cessation agent.[1]
The construction of this bridged bicyclic system from piperazine precursors presents unique challenges. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common side reactions and synthetic hurdles.
Section 1: Overview of the General Synthetic Approach
The most common strategy for constructing the 1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid core involves the cyclization of a suitably functionalized piperazine-2-carboxylic acid derivative. This key step forms the second ethylene bridge, completing the bicyclic system. The process typically begins with a protected piperazine-2-carboxylate, which is N-alkylated with a two-carbon unit bearing a leaving group, followed by an intramolecular nucleophilic substitution to close the final ring.
Section 2: Troubleshooting Guides & Frequently Asked Questions
This section addresses specific experimental issues. Each entry details the problem, explains the underlying chemical cause, and provides a robust troubleshooting protocol.
Issue 1: Incomplete Cyclization and Low Yield of the Bicyclic Core
Question: My reaction yields are consistently low, and I'm isolating a significant amount of the N-(2-haloethyl)piperazine precursor. Why isn't the final ring closing efficiently?
Answer: This is the most common failure mode in this synthesis. The final intramolecular SN2 reaction is sterically demanding. The nucleophilic piperazine nitrogen must attack the electrophilic carbon of the haloethyl side chain in a precise conformation. Several factors can inhibit this crucial step:
-
Poor Leaving Group (LG): The efficiency of the SN2 reaction is highly dependent on the quality of the leaving group. A less reactive leaving group (e.g., Cl < Br < I < OTs) will require harsher conditions, which can promote side reactions.
-
Steric Hindrance: Bulky protecting groups on the piperazine nitrogen or large substituents elsewhere on the ring can sterically encumber the transition state of the cyclization.
-
Inadequate Base: The base must be strong enough to ensure the piperazine nitrogen is sufficiently nucleophilic but not so strong that it causes elimination (E2) of the haloethyl side chain, a common competing pathway.
-
Solvent Effects: The solvent plays a critical role in stabilizing the transition state. Polar aprotic solvents like DMF, DMSO, or Acetonitrile are generally preferred as they solvate the cation but not the nucleophile, accelerating the SN2 reaction.
Troubleshooting & Optimization Protocol
To improve the yield of the desired cyclization, systematically optimize the reaction parameters as outlined in the table below.
| Parameter | Recommendation & Rationale |
| Leaving Group | Switch to a more reactive leaving group. If using a chloroethyl precursor, change to bromoethyl, iodoethyl, or tosylethyl. The increased reactivity can significantly lower the activation energy for the cyclization. |
| Base | Use a non-nucleophilic, hindered base. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. They are strong enough to act as proton scavengers but are poor nucleophiles. The large cesium cation can also promote the reaction via the "cesium effect." Avoid strong, non-hindered bases like NaOH or KOH which can promote elimination. |
| Solvent | Employ a polar aprotic solvent. Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are standard choices that effectively promote SN2 reactions. Ensure the solvent is anhydrous, as water can interfere with the reaction. |
| Temperature | Gradually increase the reaction temperature. Start at a moderate temperature (e.g., 60 °C) and slowly increase to reflux if the reaction is sluggish. Monitor for the formation of elimination byproducts by TLC or LC-MS. |
| Concentration | Apply high-dilution principles. The intramolecular cyclization is a first-order process, while intermolecular side reactions are second-order. Running the reaction at high dilution (e.g., 0.01-0.05 M) will favor the desired ring closure. |
Issue 2: Ring Opening of the DABCO Scaffold
Question: After successfully synthesizing my DABCO derivative, I subjected it to further reactions (e.g., N-alkylation or coupling) and am now observing N,N'-disubstituted piperazine impurities. What is causing the bicyclic ring to open?
Answer: The DABCO scaffold, while generally stable, is susceptible to nucleophilic ring-opening, especially after one of the bridgehead nitrogens has been quaternized.[2] This process, known as the von Braun reaction or related ring-opening pathways, converts the stable bicyclic system into a more flexible piperazine derivative.
This side reaction is particularly prevalent under conditions involving:
-
Quaternizing Agents: Reaction with alkyl halides (e.g., benzyl bromide, methyl iodide) or other strong electrophiles can form a quaternary DABCO salt.
-
Nucleophiles: The resulting quaternary salt is now highly activated towards nucleophilic attack. The nucleophile (which can be the halide counter-ion or another species in the reaction mixture) attacks one of the methylene carbons adjacent to the positive nitrogen, cleaving a C-N bond and opening the ring.[3]
Prevention & Mitigation Strategy
-
Avoid Harsh Electrophiles: When modifying the DABCO core, use milder reagents or alternative synthetic strategies that do not require quaternization of the bridgehead nitrogens.
-
Control Stoichiometry: Use the minimum required amount of any alkylating or acylating agents to reduce the chance of reacting with the core nitrogens.
-
Low Temperatures: Run subsequent reactions at the lowest possible temperature to disfavor the formation of the quaternary salt intermediate.
-
Use Non-Nucleophilic Counter-ions: If an acid is required, consider using one with a non-nucleophilic counter-ion, such as tetrafluoroboric acid (HBF₄) or hexafluorophosphoric acid (HPF₆).
-
Protecting Group Strategy: If one nitrogen must remain reactive, consider a synthetic route where the other is protected, although this adds complexity. The use of appropriate protecting groups is a key consideration throughout the synthesis of piperazine derivatives.[4][5]
Issue 3: Loss of Stereochemical Integrity (Racemization)
Question: I began with an enantiomerically pure piperazine-2-carboxylic acid precursor, but my final DABCO product has a low enantiomeric excess (ee). Where am I losing stereochemistry?
Answer: Racemization at the C2 position is a significant risk, as the α-proton on this carbon is acidic and can be abstracted under basic conditions to form a planar enolate intermediate. Reprotonation of this enolate can occur from either face, leading to a loss of stereochemical information.
The acidity of this C2-proton is increased by:
-
Electron-Withdrawing Groups: An adjacent N-protecting group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) can stabilize the negative charge of the enolate through resonance or inductive effects, making the proton easier to remove.
-
Strong Bases & High Temperatures: The use of strong bases (e.g., alkoxides, LDA) or elevated temperatures during the cyclization step dramatically increases the rate of enolization and subsequent racemization.[6]
Troubleshooting Protocol to Preserve Stereochemistry
-
Base Selection is Critical:
-
Use Weaker, Hindered Bases: Switch from strong bases to milder inorganic bases like K₂CO₃ or Cs₂CO₃. Their lower basicity and heterogeneous nature often reduce the rate of proton abstraction from carbon.
-
Avoid Organometallic Bases: Do not use bases like LDA, n-BuLi, or Grignard reagents in or after the cyclization step if the C2 stereocenter is to be preserved.
-
-
Optimize Reaction Conditions:
-
Minimize Temperature: Conduct the cyclization at the lowest temperature that allows for a reasonable reaction rate. Every 10 °C increase can significantly accelerate the rate of racemization.
-
Reduce Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize the product's exposure to basic conditions.
-
-
Protecting Group Considerations:
-
While often necessary, be aware that electron-withdrawing protecting groups exacerbate the problem. If racemization is intractable, a re-evaluation of the entire synthetic strategy to install the stereocenter after the bicyclic core is formed may be necessary, though this is often a more complex route.
-
References
-
Coe, J. W., et al. (2005). Varenicline: an α4β2 nicotinic receptor partial agonist for smoking cessation. Journal of Medicinal Chemistry, 48(10), 3474–3477. [Link]
-
Chettri, S., et al. (2025). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 30(1), 123. [Link]
-
Maraš, N., et al. (2012). Ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derived quaternary ammonium salts with phenols and related nucleophiles. Organic & Biomolecular Chemistry, 10(39), 7938-7946. [Link]
-
Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. [Link]
-
Bugaenko, D. I. (2017). 1,4-Diazabicyclo[2.2.2]octane in the synthesis of piperazine derivatives (microreview). Chemistry of Heterocyclic Compounds, 53(12), 1277–1279. [Link]
Sources
- 1. Discovery and development of varenicline for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derived quaternary ammonium salts with phenols and related nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic Acid
Welcome to the technical support center for the scale-up synthesis of 1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, offering in-depth troubleshooting advice and answers to frequently asked questions.
The synthesis of this compound on a large scale presents unique challenges, primarily due to the formation of a rigid bicyclic structure and the zwitterionic nature of the final product. This guide proposes a robust synthetic strategy and provides practical solutions to common issues encountered during scale-up.
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a three-step process, beginning with commercially available starting materials. The key transformation involves an intramolecular Dieckmann condensation to construct the bicyclic core, followed by decarboxylation and hydrolysis.
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up synthesis.
Step 1 & 2: Synthesis of the Diester Precursor
Question: Low yield during the N-alkylation of N-(2-Hydroxyethyl)piperazine.
-
Possible Cause: Incomplete reaction or formation of dialkylated byproducts. On a larger scale, mass transfer limitations can lead to localized high concentrations of the alkylating agent.
-
Troubleshooting:
-
Controlled Addition: Add the ethyl chloroacetate slowly to the reaction mixture to maintain a low concentration and minimize dialkylation.
-
Solvent Choice: Ensure the solvent (e.g., a polar aprotic solvent like acetonitrile or DMF) is appropriate for the scale and facilitates good mixing.
-
Temperature Control: Maintain a consistent and optimal temperature. Excursions can lead to side reactions.
-
Stoichiometry: Use a slight excess of the piperazine derivative to ensure the complete consumption of the alkylating agent.
-
Question: The oxidation of the alcohol to the carboxylic acid is sluggish or incomplete.
-
Possible Cause: The choice of oxidizing agent and reaction conditions are critical for a clean and complete conversion. Common oxidizing agents like KMnO4 or Jones reagent can be challenging to handle at scale.
-
Troubleshooting:
-
Alternative Oxidants: Consider using a milder and more selective oxidizing agent such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a co-oxidant like sodium hypochlorite. This system is often more amenable to scale-up.
-
Phase Transfer Catalysis: If using a two-phase system (e.g., with KMnO4), employ a phase transfer catalyst to improve reaction rates.
-
Monitoring: Closely monitor the reaction progress using TLC or HPLC to determine the optimal reaction time and prevent over-oxidation.
-
Step 3: Dieckmann Condensation & Decarboxylation
Question: The Dieckmann condensation is resulting in low yields of the bicyclic product.
-
Possible Cause: The Dieckmann condensation is an equilibrium-driven intramolecular reaction.[1][2] On a large scale, inefficient mixing and temperature gradients can favor intermolecular side reactions, leading to polymers.[3]
-
Troubleshooting:
-
High Dilution: Running the reaction at high dilution is crucial to favor the intramolecular cyclization over intermolecular polymerization.
-
Strong, Non-Nucleophilic Base: Use a strong, sterically hindered base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to deprotonate the alpha-carbon without competing nucleophilic attack on the ester.
-
Anhydrous Conditions: Meticulously ensure anhydrous conditions, as any moisture will quench the base and hinder the reaction.
-
Efficient Stirring: Vigorous and efficient mechanical stirring is essential to maintain homogeneity and promote the desired intramolecular reaction.
-
Temperature Control: The reaction is often run at elevated temperatures to drive the cyclization, but precise control is needed to avoid decomposition.
-
Caption: Decision tree for troubleshooting the Dieckmann condensation.
Question: The decarboxylation step following the Dieckmann condensation is not going to completion.
-
Possible Cause: Incomplete hydrolysis of the beta-keto ester intermediate prior to decarboxylation, or insufficient heating.
-
Troubleshooting:
-
Acidic Work-up: Ensure a sufficiently acidic work-up after the condensation to protonate the enolate.
-
Heating: The decarboxylation of the resulting beta-keto acid typically requires heating. Monitor the reaction for CO2 evolution to gauge completion.
-
Solvent: A high-boiling point solvent may be necessary to achieve the required temperature for efficient decarboxylation.
-
Step 4: Hydrolysis and Purification
Question: The final hydrolysis of the ester is slow or incomplete.
-
Possible Cause: Steric hindrance around the ester group in the bicyclic system can make hydrolysis more difficult.
-
Troubleshooting:
-
Stronger Conditions: Consider using more forcing conditions, such as a higher concentration of base (e.g., NaOH or KOH) or a higher reaction temperature.
-
Co-solvent: The addition of a co-solvent like methanol or ethanol can improve the solubility of the ester and accelerate the hydrolysis.
-
Microwave Irradiation: For laboratory-scale optimization, microwave-assisted hydrolysis can significantly reduce reaction times.
-
Question: Difficulty in isolating the final zwitterionic product.
-
Possible Cause: The zwitterionic nature of this compound makes it highly polar and often soluble in water, while being insoluble in many organic solvents. This can make extraction and purification challenging.[4]
-
Troubleshooting:
-
Isoelectric Point Precipitation: Carefully adjust the pH of the aqueous solution to the isoelectric point (pI) of the amino acid. At its pI, the net charge is zero, and its aqueous solubility is at a minimum, often leading to precipitation.
-
Ion-Exchange Chromatography: This is a highly effective method for purifying zwitterionic compounds.[5][6] A cation-exchange resin can be used to capture the product, which can then be eluted with a change in pH or with an ammonia solution.
-
Recrystallization: If the product can be precipitated, recrystallization from a suitable solvent system (e.g., water/ethanol or water/isopropanol) is a good final purification step.
-
Lyophilization: If the product is highly water-soluble even at its pI, lyophilization (freeze-drying) of the purified aqueous solution can be used to isolate the solid product.
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions for this synthesis?
-
A1: The use of sodium hydride (NaH) requires strict anhydrous conditions as it reacts violently with water to produce flammable hydrogen gas. The oxidation step may involve strong oxidizing agents that should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q2: How can I monitor the progress of the reactions?
-
A2: A combination of techniques is recommended. Thin-layer chromatography (TLC) is useful for quick qualitative checks. High-performance liquid chromatography (HPLC) provides more quantitative information on reaction conversion and purity. For the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry are essential for structural confirmation and purity assessment.
Q3: What are the expected yields for each step at scale?
-
A3: While yields can vary depending on the specific conditions and scale, here are some general expectations:
-
N-Alkylation & Oxidation: 70-85%
-
Dieckmann Condensation & Decarboxylation: 50-70%
-
Hydrolysis & Purification: 80-95%
-
Overall yields in the range of 28-53% are considered good for this multi-step synthesis at scale.
-
Q4: Can the synthesis be adapted for chiral resolution?
-
A4: Yes. Chiral resolution can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or a chiral amine, followed by fractional crystallization. Alternatively, enzymatic resolution of an ester intermediate could be explored.
Q5: What are the common impurities to look out for in the final product?
-
A5:
-
Starting materials: Unreacted diester precursor.
-
Side-products: Polymeric material from the Dieckmann condensation.
-
Incomplete reaction products: The corresponding ethyl ester from incomplete hydrolysis.
-
Salts: Inorganic salts from the work-up and purification steps.
-
Experimental Protocols
Protocol 1: Dieckmann Condensation (Illustrative Lab-Scale)
-
To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous toluene (500 mL).
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) to the toluene.
-
Heat the suspension to 80 °C with vigorous stirring.
-
Slowly add a solution of the N-(Carboxymethyl)-N'-(ethoxycarbonylmethyl)piperazine (1 equivalent) in anhydrous toluene (200 mL) to the reaction mixture over 2-3 hours.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC or HPLC.
-
Cool the reaction to room temperature and cautiously quench by the slow addition of a mixture of acetic acid and water.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate.
Data Summary
| Step | Key Transformation | Typical Reagents | Expected Yield Range | Key Scale-Up Considerations |
| 1 & 2 | Diester Formation | Ethyl chloroacetate, Oxidizing agent (e.g., TEMPO/NaOCl) | 70-85% | Controlled addition of alkylating agent, efficient heat removal during oxidation. |
| 3 | Bicyclic Core Formation | NaH or t-BuOK in anhydrous solvent | 50-70% | High dilution, vigorous mechanical stirring, strict anhydrous conditions. |
| 4 | Hydrolysis & Purification | NaOH or KOH, Ion-exchange chromatography | 80-95% | Efficient hydrolysis of sterically hindered ester, careful pH adjustment for precipitation, or optimization of ion-exchange conditions. |
References
-
Patents describing the synthesis of 1,4-diazabicyclo[2.2.2]octane and its derivatives can be found under patent numbers such as DE3867417D1 and US2977363A.[7][8]
-
A patent for 1,4-diazabicyclo[2.2.2]octane compounds and their use in polyurethane production is detailed in US6147185A.[9]
-
The synthesis of bicyclic tertiary alpha-amino acids is described in the Journal of Organic Chemistry, 2006, 71(26), 9909-11.[10][11]
-
Information on the purification of zwitterionic amino acids can be found in literature discussing ion-exchange chromatography.[5][6]
-
Discussions on the challenges and mechanisms of the Dieckmann condensation are available in various organic chemistry resources.[1][2][12][13]
-
The use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in various reactions, including ester hydrolysis, is well-documented.[14][15]
-
General methods for the purification of zwitterionic compounds are discussed in chemical forums and publications.[4][16]
-
The synthesis of bicyclic peptides, which shares some structural similarities, is an active area of research.[17][18][19]
-
Patents related to DABCO and its applications can be retrieved from patent databases.[20]
-
The synthesis of piperazine derivatives from DABCO is reviewed in the context of its bond cleavage.[21]
-
Patents on the synthesis of 1-azabicyclo[2.2.2]octanes and 1,4-diazabicyclo(2-2.2)octanes are available, for example, EP0158319A3.[22]
-
The catalytic activity of DABCO in esterification reactions is reported in the literature.[23]
-
The hydrolysis of esters catalyzed by DABCO derivatives has been studied.[24]
-
A patent describing a process for preparing acetoacetic esters using DABCO as a catalyst is available.[25]
-
The purification of amino acids and small peptides using hollow fibers is described in Analytica Chimica Acta, 1991, 244, 21-28.[26]
-
The synthesis of a bridgehead carboxy-substituted diazabicyclo[2.2.2]oct-2-ene is reported, which involves a hydrolysis step.[27]
Sources
- 1. Dieckmann Condensation [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of -amino acids using a series of zwitterionic sulfobetaine exchangers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diaion.com [diaion.com]
- 7. DE3867417D1 - METHOD FOR PRODUCING 1,4-DIAZABICYCLO (2.2.2) OCTANE FROM PIPERAZINE. - Google Patents [patents.google.com]
- 8. US2977363A - Synthesis of 1, 4-diazabicyclo (2.2.2) octane - Google Patents [patents.google.com]
- 9. US6147185A - 1,4-diazabicyclo[2.2.2]octane compounds and their use for the production of polyurethanes - Google Patents [patents.google.com]
- 10. Synthesis of bicyclic tertiary alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. eurjchem.com [eurjchem.com]
- 15. 1,4-Diazabicyclo[2.2.2]octane (DABCO)-catalysed hydrolysis and alcoholysis reactions of 2-amino-9-benzyl-6-chloro-9H-purine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. reddit.com [reddit.com]
- 17. Biocompatible and Selective Generation of Bicyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. epublications.marquette.edu [epublications.marquette.edu]
- 19. bicycletherapeutics.com [bicycletherapeutics.com]
- 20. DABCO patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 21. researchgate.net [researchgate.net]
- 22. EP0158319A3 - Synthesis of 1-azabicyclo(2.2.2) octanes or 1,4-diazabicyclo(2-2.2)octanes - Google Patents [patents.google.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 26. "Purification Of Amino Acids And Small Peptides With Hollow Fibers" by Alain Berthod, Yong Li Wei et al. [scholarsmine.mst.edu]
- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid
Introduction: This guide provides comprehensive technical information for the handling, storage, and use of 1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid. It is important to note that while extensive data exists for the parent compound, 1,4-diazabicyclo[2.2.2]octane (DABCO), specific peer-reviewed handling and stability data for the carboxylic acid derivative is less prevalent. This document synthesizes known information about the DABCO core structure with fundamental chemical principles to provide expert guidance for researchers. The advice herein is grounded in an understanding of how the addition of a carboxylic acid moiety influences the compound's overall behavior.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of this compound, leveraging data from its parent compound, DABCO, and established chemical principles.
Q1: What are the primary physical and chemical characteristics I should be aware of?
The core structure, 1,4-diazabicyclo[2.2.2]octane (DABCO), is a white, crystalline, hygroscopic solid that readily sublimes at room temperature.[1] The addition of the carboxylic acid group creates a molecule with both a basic tertiary amine and an acidic carboxylic acid. This suggests the compound likely exists as a zwitterion (internal salt), which would significantly increase its polarity and reduce its volatility compared to DABCO.
Table 1: Comparison of Properties - DABCO vs. Predicted for its Carboxylic Acid Derivative
| Property | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | This compound (Predicted) | Rationale for Prediction |
| CAS Number | 280-57-9[2] | 363191-14-4[3] | - |
| Appearance | White crystalline powder[1] | Likely a white to off-white crystalline solid | Carboxylation is unlikely to introduce color. Zwitterionic nature favors a crystalline state. |
| Hygroscopicity | Strongly hygroscopic[2] | Expected to be hygroscopic | The polar amine and carboxyl groups will attract atmospheric moisture. |
| Solubility | Soluble in water, acetone, benzene, ethanol.[4][5] | Likely soluble in polar protic solvents (water, DMSO, methanol) and aqueous buffers; sparingly soluble in non-polar organic solvents. | The zwitterionic character drastically increases polarity, favoring polar solvents. Solubility can be manipulated by pH. |
| Volatility | Readily sublimes[1] | Expected to have low volatility | The ionic nature of the zwitterion results in strong intermolecular forces, significantly raising the melting point and reducing vapor pressure. |
| Reactivity | Basic catalyst, ligand, nucleophile.[4][6][7] | Amphoteric: can react as a base, acid, nucleophile, or chelating agent. | Possesses reactive sites at the tertiary amine and the carboxylic acid group. |
Q2: What are the recommended storage conditions for this compound?
Given the hygroscopic nature of the DABCO core, proper storage is critical to ensure long-term stability and experimental reproducibility.[2]
-
Atmosphere: Store under an inert gas atmosphere (e.g., argon or nitrogen). This prevents degradation from atmospheric moisture and carbon dioxide.
-
Temperature: Store in a cool, dry place.[8][9] Refrigeration is recommended, but ensure the container is brought to room temperature before opening to prevent condensation.
-
Container: Use a tightly sealed container.[8][9] For long-term storage, consider sealing the container with paraffin film.
-
Incompatibilities: Isolate from strong oxidizing agents and strong acids, which can react exothermically with the amine core.[9] Due to the carboxylic acid group, also avoid storage with strong bases that could deprotonate it.
Q3: The compound is not dissolving in my reaction solvent. What should I do?
Solubility issues are common, especially given the compound's likely zwitterionic state. In its neutral zwitterionic form, it may be poorly soluble in many common organic solvents.
-
Solvent Choice: Start with highly polar, aprotic solvents like DMSO or DMF, or polar protic solvents like water or methanol. It is expected to have low solubility in non-polar solvents like hexanes or toluene.
-
pH Adjustment: The most effective way to improve solubility is to adjust the pH.
-
To dissolve in organic solvents: Add one equivalent of a non-nucleophilic acid (e.g., HCl in dioxane, or methanesulfonic acid) to protonate the carboxylate group, breaking the zwitterion and forming a more soluble salt.
-
To dissolve in aqueous media: The compound should have a pH-dependent solubility profile. Adjusting the pH away from its isoelectric point will increase solubility.
-
-
Gentle Heating: Gentle warming can increase the rate of dissolution. However, be cautious, as prolonged heating could potentially lead to decarboxylation.
Part 2: Troubleshooting Guide
This section provides logical workflows to address specific experimental challenges.
Issue: Poor or Inconsistent Reaction Yields
If you are experiencing issues with a reaction involving this compound, consider the multiple roles it can play.
-
Unintended Basicity: The DABCO core is a moderately strong, sterically hindered base.[6] It can act as a general base catalyst or an acid scavenger in your reaction, which may be an unintended side reaction.
-
Nucleophilic Attack: The tertiary amine can act as a nucleophile, potentially reacting with electrophilic starting materials.
-
Carboxylic Acid Reactivity: The carboxyl group can be deprotonated, esterified, or form amides under various conditions. It can also act as a directing group or a chelating ligand for metal catalysts, potentially poisoning the catalyst or altering the reaction pathway.
-
Water Content: If the compound has absorbed moisture due to improper storage, the water can interfere with moisture-sensitive reactions (e.g., those using Grignard reagents or organolithiums). Consider drying the compound under high vacuum before use.
Workflow: Troubleshooting Solubility Issues
The following diagram outlines a systematic approach to dissolving this compound for experimental use.
Caption: Logical workflow for troubleshooting solubility.
Part 3: Safety and Handling Protocols
All operations should be performed by trained personnel in a well-ventilated laboratory or fume hood, wearing appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or glasses as described by OSHA's eye and face protection regulations.[1][9]
-
Skin Protection: Wear suitable protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[9][10]
-
Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator.[9] Avoid inhalation of dust.[1][9]
Handling Procedures
-
Ventilation: Handle in a well-ventilated area to minimize dust and vapor inhalation.[8][9]
-
Dispensing: When weighing and transferring the solid, minimize dust generation.[9] Use spark-proof tools and ground equipment when handling larger quantities, as the parent compound DABCO is a flammable solid.[1][2]
-
Hygiene: Wash hands thoroughly after handling.[8][9] Do not eat, drink, or smoke in the work area.[10]
-
Spills: In case of a spill, sweep up the solid material, avoiding dust creation, and place it into a suitable container for disposal.[9]
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[8][10][11]
-
Skin Contact: Wash off with soap and plenty of water. If skin irritation occurs, get medical advice.[8][11]
-
Ingestion: If swallowed, rinse mouth with water and get medical help.[8][11] Do not induce vomiting.
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
References
-
1,4 - DIAZABICYCLO (2.2.2) OCTANE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
-
Material Safety Data Sheet - 1,4-Diazabicyclo[2.2.2]octane, 97%. Cole-Parmer. [Link]
-
1,4-Diazabicyclo[2.2.2]octane, 98% 100 g. Thermo Scientific Alfa Aesar. [Link]
-
1,4‐Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry. [Link]
-
1,4‐Diazabicyclo[2.2.2]octane ( DABCO ). ResearchGate. [Link]
-
Dabco | C6H12N2. PubChem - NIH. [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
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- 10. lobachemie.com [lobachemie.com]
- 11. fishersci.com [fishersci.com]
Technical Support Center: Troubleshooting Poor Enantioselectivity with Chiral DABCO-Carboxylic Acid Catalysts
Welcome to the technical support guide for troubleshooting asymmetric reactions catalyzed by 1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid (DABCO-CA) and its derivatives. This resource is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues leading to suboptimal enantioselectivity. Our approach is rooted in mechanistic understanding to empower you to make informed, data-driven decisions in your experimental work.
Part 1: Quick Diagnosis - Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial problems.
Q1: My reaction is yielding the product, but the enantiomeric excess (% ee) is very low. What is the absolute first thing I should check? The very first step is to rigorously validate your analytical method.[1] It is not uncommon for chromatographic artifacts or an unoptimized separation method to give the false appearance of low enantioselectivity. Before optimizing the reaction, you must confirm that you can accurately measure the ee.[1]
Action: Prepare a true racemic sample of your product and analyze it using your chiral chromatography method (HPLC, GC, or SFC). You should see two well-resolved, baseline-separated peaks of equal area (a 50:50 ratio). If not, your analytical method must be optimized before you can trust any ee values from your catalytic reaction.[2][3]
Q2: I've confirmed my analytical method is accurate, but my ee is still poor. What's the next most likely culprit? The integrity of your catalyst and the reaction conditions are the next critical areas to investigate. Common issues include catalyst degradation, suboptimal temperature, and an inappropriate choice of solvent.[4] Many organocatalysts are sensitive to air and moisture, and even trace impurities can negatively impact performance.[1][5]
Q3: Can impurities in my starting materials affect the enantioselectivity? Absolutely. Impurities in the substrate or reagents can have a significant negative impact. Some impurities can act as inhibitors or competing substrates for the chiral catalyst, leading to a decrease in stereochemical control.[1] Certain functional groups can bind to the catalyst, deactivating it (catalyst poisoning), while other impurities might promote a non-selective background reaction, producing a racemic product that lowers the overall measured ee.[1][6]
Q4: Does the concentration of the catalyst (catalyst loading) matter for enantioselectivity? Yes, catalyst loading is a critical parameter. If the loading is too low, the rate of the desired catalyzed reaction may be slow, allowing a non-catalyzed, non-enantioselective background reaction to become significant.[7] This background reaction produces a racemic product, which erodes the overall ee. Conversely, excessively high loading is uneconomical and can sometimes lead to solubility issues or side reactions.
Part 2: In-Depth Troubleshooting Guides
This section provides a systematic approach to identifying and solving the root cause of poor enantioselectivity.
Guide 1: The Foundational Check - Analytical Method Validation
Problem: The measured enantiomeric excess (% ee) is low or inconsistent across runs.
Core Principle: You cannot optimize what you cannot accurately measure. Chiral chromatography is a sensitive technique, and an unvalidated method can be misleading.
Diagnostic Workflow:
Caption: Workflow for validating your chiral analytical method.
Solutions:
-
Optimize Mobile Phase: For chiral HPLC, systematically vary the ratio of polar (e.g., isopropanol, ethanol) to non-polar (e.g., hexane) solvents.
-
Screen Columns: If optimization fails, your analyte may not be suitable for the current chiral stationary phase (CSP). Test columns with different chiral selectors (e.g., polysaccharide-based, Pirkle-type).
-
Derivatization: For analytes that are difficult to resolve, consider derivatization to a more suitable compound (e.g., forming an ester or amide) that may exhibit better separation.
Guide 2: The Heart of the Reaction - Catalyst & Conditions
Problem: The analytical method is valid, but the reaction consistently produces a low ee product.
Core Principle: The catalyst creates a chiral environment where the transition state leading to one enantiomer is energetically favored over the other. Any factor that disrupts this environment or introduces a competing non-chiral pathway will degrade enantioselectivity.
-
Possible Cause: The catalyst may have degraded due to improper storage (exposure to air or moisture), or it may contain impurities from its synthesis.[1][8] Bifunctional catalysts like DABCO-CA rely on a precise three-dimensional structure and the availability of both the Lewis basic amine and the Brønsted acidic carboxylic acid.[9][10]
-
Diagnostic Steps:
-
Check Storage: Was the catalyst stored under an inert atmosphere (e.g., argon or nitrogen) and away from moisture?
-
Visual Inspection: Is the catalyst color and appearance consistent with specifications?
-
Re-purification: If degradation is suspected, consider re-purifying the catalyst via recrystallization or chromatography according to literature procedures.
-
Source Verification: If using a commercially available catalyst, ensure it is from a reputable supplier. If synthesized in-house, verify its purity by NMR and chiral HPLC (if applicable).[8][11]
-
-
Possible Cause: Temperature directly influences the energy difference between the diastereomeric transition states. Lowering the temperature often increases this energy gap, leading to higher selectivity.[4]
-
Diagnostic Protocol: Temperature Screening
-
Set up a series of identical small-scale reactions.
-
Run each reaction at a different, precisely controlled temperature (e.g., 25 °C, 0 °C, -20 °C, -40 °C, -78 °C).[4]
-
Ensure all other parameters (concentrations, catalyst loading, time) are constant.
-
After a fixed time, quench the reactions and analyze the % ee of the product for each temperature.
-
Plot % ee vs. Temperature to identify the optimum.
-
| Temperature (°C) | Enantiomeric Excess (% ee) (Illustrative) |
| 25 (Room Temp) | 65% |
| 0 | 82% |
| -20 | 91% |
| -40 | 96% |
| -78 | 95% (reaction may be too slow) |
-
Possible Cause: The solvent is not a passive medium; it actively participates in the reaction by solvating the catalyst, substrates, and transition states.[12][13] The polarity and hydrogen-bonding capability of the solvent can dramatically alter the stability of the key transition states, thereby influencing enantioselectivity.[14][15] Non-polar solvents often give the highest ee's in aza-Morita-Baylis-Hillman reactions, but can suffer from low solubility and yield.[16]
-
Diagnostic Protocol: Solvent Screening
-
Choose a range of solvents with varying properties (e.g., polar aprotic: THF, DCM; polar protic: isopropanol; non-polar: toluene, hexanes).
-
Set up a small-scale reaction in each solvent, keeping all other parameters identical.
-
Monitor the reactions for conversion and, upon completion, determine the % ee.
-
Tabulate the results to identify the solvent that provides the best balance of reactivity and enantioselectivity.
-
| Solvent | Dielectric Constant | Enantiomeric Excess (% ee) (Illustrative) |
| Toluene | 2.4 | 94% |
| Dichloromethane (DCM) | 9.1 | 88% |
| Tetrahydrofuran (THF) | 7.6 | 75% |
| Acetonitrile | 37.5 | 50% |
| Methanol | 32.7 | 20% (protic solvent disrupts H-bonding) |
-
Possible Cause: An un-catalyzed background reaction is competing with the desired chiral pathway. This is often the case when catalyst loading is too low.[7][17]
-
Diagnostic Protocol: Catalyst Loading Screen
-
Set up parallel reactions with varying catalyst loadings (e.g., 1 mol%, 5 mol%, 10 mol%, 20 mol%).
-
Run the reactions under the otherwise optimized conditions (temperature, solvent).
-
Analyze the % ee for each loading. An increase in ee with higher loading often points to the suppression of a background reaction.
-
Part 3: Mechanistic Insights - Why These Factors Matter
The this compound catalyst is a bifunctional organocatalyst . This means it has two distinct functional groups that work in concert:
-
Lewis Base: The tertiary amine (part of the DABCO core) activates the α,β-unsaturated substrate (e.g., an enone) by forming a zwitterionic enolate intermediate.[10]
-
Brønsted Acid: The carboxylic acid moiety acts as a proton source and a hydrogen-bond donor. It helps to activate the electrophile (e.g., an imine in the aza-Morita-Baylis-Hillman reaction) and stabilize the key transition state through a network of hydrogen bonds.[9]
This dual activation is critical. The enantioselectivity arises from the ability of the rigid, chiral catalyst backbone to orient both the activated enolate and the electrophile in a highly organized, diastereomeric transition state. The energetically lower transition state leads to the major enantiomer.
Caption: Simplified catalytic cycle for a DABCO-CA catalyzed reaction.
Any factor that disrupts the precise hydrogen bonding network (like a protic solvent) or the conformation of the catalyst-substrate complex in the transition state (like high temperature) will diminish the energy difference between the two competing pathways, resulting in lower enantioselectivity.
Part 4: Key Experimental Protocols
Protocol 1: General Procedure for a Trial Aza-Morita-Baylis-Hillman Reaction
-
To a flame-dried vial under an inert atmosphere (N₂ or Ar), add the chiral this compound catalyst (e.g., 0.1 mmol, 10 mol%).
-
Add the desired anhydrous solvent (e.g., toluene, 1.0 mL).
-
Add the N-protected imine (e.g., 1.0 mmol, 1.0 equiv).
-
Cool the mixture to the desired temperature (e.g., -20 °C) using a cryocooler or a suitable cooling bath.
-
Add the α,β-unsaturated compound (e.g., methyl vinyl ketone, 1.2 mmol, 1.2 equiv) dropwise.
-
Stir the reaction at this temperature and monitor its progress by TLC or ¹H NMR analysis of aliquots.[18][19]
-
Upon completion, quench the reaction (e.g., with saturated aq. NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, concentrate under reduced pressure, and purify by flash column chromatography.
-
Determine the enantiomeric excess (% ee) of the purified product using a validated chiral HPLC or GC method.[5]
Protocol 2: Determining Enantiomeric Excess (% ee) via Chiral HPLC
-
Prepare Samples:
-
Racemic Standard: Synthesize or obtain a sample of the racemic product. Dissolve a small amount in the mobile phase to a concentration of ~1 mg/mL.
-
Reaction Sample: Prepare a solution of your purified reaction product at the same concentration.
-
-
Method Development (using Racemic Standard):
-
Inject the racemic standard onto the chiral column.
-
Adjust the mobile phase composition (e.g., vary the % isopropanol in hexane) until you achieve baseline separation (Resolution, Rs > 1.5) of the two enantiomer peaks.
-
The two peaks should have approximately equal areas.
-
-
Analyze Reaction Sample:
-
Using the optimized method, inject your reaction sample.
-
Integrate the peak areas for the two enantiomers (Area₁ and Area₂).
-
-
Calculate % ee:
-
% ee = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100
-
For example, if the peak areas are 0.95 and 0.05, the ee is (0.95 - 0.05) / (0.95 + 0.05) * 100 = 90%.[2]
-
References
- Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. Chemical Science (RSC Publishing).
- Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Oxidations. BenchChem.
- Asymmetric Morita–Baylis–Hillman Reaction and Its Aza Analogue. Synfacts.
-
Enantioselective, Organocatalytic Morita-Baylis-Hillman and Aza-Morita-Baylis-Hillman Reactions: Stereochemical Issues. Molecules. Available at: [Link]
-
Influence of catalyst loading on enantioselectivity for the reduction.... ResearchGate. Available at: [Link]
- Troubleshooting guide for low enantiomeric excess in chiral synthesis. BenchChem.
- Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews (RSC Publishing).
-
Enantioselective, organocatalytic Morita-Baylis-Hillman and Aza-Morita-Baylis-Hillman reactions: stereochemical issues. PubMed. Available at: [Link]
-
DABCO-based ionic salts: synthesis, characterization, and application as organocatalysts in asymmetric reduction reactions. ResearchGate. Available at: [Link]
-
Enamine Catalysis with Low Catalyst Loadings - High Efficiency via Kinetic Studies. Journal of the American Chemical Society. Available at: [Link]
-
Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Infoscience EPFL. Available at: [Link]
-
Solvent effects on stereoselectivity: More than just an environment. ResearchGate. Available at: [Link]
- The aza-Baylis-Hillman Reaction: Mechanism, Asymmetric Catalysis, & Abnormal Adducts. University of Illinois Urbana-Champaign.
-
Chiral Purity (enantiomer excess) for HPLC. Physics Forums. Available at: [Link]
- Troubleshooting enantiomeric excess (ee) in chiral resolution. BenchChem.
-
NMR Reaction Monitoring Robust to Spectral Distortions. PubMed Central (PMC). Available at: [Link]
-
Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. SpringerLink. Available at: [Link]
- Troubleshooting poor enantioselectivity in chiral 3-Methyl-1-heptanol synthesis. BenchChem.
-
Selectivity via catalyst or substrate control in catalytic asymmetric transformations of bifunctional symmetrical substrates. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Selectivity viacatalyst or substrate control in catalytic asymmetric transformations of bifunctional symmetrical substrates - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Enantioselective, Organocatalytic Morita-Baylis-Hillman and Aza-Morita-Baylis-Hillman Reactions: Stereochemical Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. infoscience.epfl.ch [infoscience.epfl.ch]
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- 19. asahilab.co.jp [asahilab.co.jp]
Technical Support Center: Catalyst Loading Optimization for 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid
Document ID: TSC-2026-01-DABCO-CA
For: Researchers, scientists, and drug development professionals.
Introduction
Welcome to the technical support guide for 1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid. This molecule, a functionalized derivative of the widely used catalyst DABCO, presents a unique profile as a zwitterionic organocatalyst.[1] Its structure, containing both a nucleophilic tertiary amine and a carboxylic acid group, allows for a bifunctional activation mechanism, engaging both electrophiles and nucleophiles in a reaction.[1] This guide is designed to provide you with field-proven insights and systematic approaches to optimize the catalyst loading for your specific application, ensuring efficiency, reproducibility, and scalability.
Frequently Asked Questions (FAQs)
Q1: What is the primary catalytic function of this compound?
A1: This catalyst functions as a zwitterionic organocatalyst. The tertiary amine site, characteristic of the DABCO core, acts as a nucleophilic catalyst, particularly effective in reactions like the Baylis-Hillman reaction.[2][3][4] The carboxylic acid moiety can participate in the reaction mechanism through hydrogen bonding or by acting as a proton shuttle, potentially stabilizing intermediates or activating substrates, a feature common in zwitterionic catalysis.[1][5]
Q2: What is a typical starting catalyst loading for this compound?
A2: For initial screening, a catalyst loading of 5–10 mol% is a robust starting point. Organocatalysts are often used at higher loadings than their transition-metal counterparts.[6] This range provides a good balance between achieving a reasonable reaction rate for initial assessment and conserving the catalyst. Subsequent optimization efforts should aim to reduce this loading significantly.
Q3: How does the zwitterionic nature of this catalyst affect its solubility and handling?
A3: Zwitterions often exhibit higher polarity and better solubility in polar solvents compared to their non-ionic parent structures. You may find that this compound has different solubility profiles than standard DABCO. It is crucial to select a solvent system where both the catalyst and reactants are sufficiently soluble for the reaction to proceed efficiently in the homogeneous phase.
Q4: Can I recycle this catalyst?
A4: While the parent DABCO catalyst can sometimes be recycled, the functionalized nature and zwitterionic character of this derivative may complicate recovery.[7] Its solubility in polar solvents might allow for extraction into an aqueous phase, but this needs to be empirically determined for your specific reaction workup. Heterogenizing the catalyst on a solid support is a more robust strategy for recyclability.[6]
Troubleshooting Guide: Catalyst Loading & Reaction Performance
This section addresses specific issues you may encounter during your experiments. The causality behind each problem is explained to help you make informed decisions.
Issue 1: The reaction is very slow or stalls completely.
-
Probable Cause A: Insufficient Catalyst Loading. The most straightforward cause is that the catalyst concentration is below the threshold needed to drive the reaction at a practical rate. This is especially true for challenging substrates or dilute reaction conditions.
-
Probable Cause B: Catalyst Deactivation. Amine-based catalysts can be deactivated through several pathways.[8][9] Unwanted side reactions, such as an aldol reaction between an aldehyde substrate and the enamine intermediate, can form off-cycle, inactive species.[9] Additionally, highly electrophilic substrates can irreversibly alkylate the amine catalyst, removing it from the catalytic cycle.[10][11]
-
Solution Workflow:
-
Increase Loading: Incrementally increase the catalyst loading to 15 mol%, then 20 mol%. Monitor the reaction progress by TLC, LC-MS, or NMR. If the rate increases proportionally, the initial loading was likely too low.
-
Investigate Deactivation: If increasing the loading gives diminishing returns, catalyst deactivation is probable. Analyze the crude reaction mixture for potential byproducts that could correspond to deactivated catalyst species.
-
Modify Reaction Conditions: Consider adding the substrate or catalyst slowly over time (syringe pump addition) to maintain a low instantaneous concentration of a component that might be causing deactivation.
-
Issue 2: Decreasing the catalyst loading from 10 mol% to 2 mol% causes the yield to drop dramatically, not just slow down.
-
Probable Cause: Competing Background or Decomposition Reaction. At lower catalyst loadings, the rate of the desired catalytic reaction may become comparable to or slower than a non-catalyzed background reaction (e.g., substrate decomposition, polymerization). The desired transformation is only dominant when the catalyzed pathway is significantly faster.
-
Solution Workflow:
-
Run a Control: Set up the reaction without any catalyst. Monitor it over the same period. If you observe significant consumption of the starting material, a background reaction is occurring.
-
Optimize for Rate: Instead of just lowering catalyst loading, re-optimize other parameters (temperature, concentration) at the lower loading to maximize the rate of the desired reaction relative to the background process. A slight increase in temperature might accelerate the desired reaction more than the decomposition pathway, but this must be tested carefully.
-
Issue 3: I see a good yield at 5 mol% loading, but the reaction becomes messy with more side products at 20 mol%.
-
Probable Cause: Catalyst-Promoted Side Reactions. High concentrations of a basic organocatalyst like this one can promote undesired side reactions.[7][12] For example, in a Baylis-Hillman reaction, excess catalyst can facilitate dimerization or polymerization of the activated alkene starting material.[3] The bifunctional nature of the catalyst might also open up new, undesired reaction pathways at higher concentrations.
-
Solution Workflow:
-
Systematic Screening: This is a clear indication that optimization is necessary. A systematic screen of catalyst loading is required to find the "sweet spot" that maximizes the yield of the desired product while minimizing byproduct formation.
-
Characterize Byproducts: Attempt to isolate and characterize the major side products. Understanding their structure can provide crucial mechanistic insight into the undesired pathways and help you devise strategies (e.g., changing solvent, temperature, or order of addition) to suppress them.
-
Experimental Protocol: Systematic Catalyst Loading Optimization
This protocol provides a step-by-step methodology for efficiently determining the optimal catalyst loading for your reaction.
Objective: To identify the minimum catalyst loading required to achieve maximum yield in a reasonable timeframe.
Methodology:
-
Reaction Setup:
-
In parallel, set up a series of identical reactions in vials equipped with stir bars. A typical array would test loadings of: 10, 5, 2.5, 1, and 0.5 mol%.
-
Include a "0 mol%" control vial to measure the background reaction rate.
-
Charge each vial with the electrophile (e.g., aldehyde, 1.0 equiv) and the solvent.
-
Prepare a stock solution of the activated alkene and the catalyst (this compound) in the reaction solvent.
-
-
Initiation and Monitoring:
-
At T=0, add the appropriate volume of the stock solution to each vial to initiate the reactions.
-
Stir all reactions at a constant temperature (e.g., room temperature).
-
Monitor each reaction by taking small aliquots at regular time intervals (e.g., 1, 2, 4, 8, 24 hours). Quench the aliquot in a suitable deuterated solvent or a mixture for LC-MS analysis.
-
Analyze the aliquots to determine the conversion of starting material and the yield of the desired product. An internal standard is highly recommended for accurate quantification.
-
-
Data Analysis and Interpretation:
-
Plot Yield (%) versus Time (h) for each catalyst loading.
-
Plot Final Yield (%) versus Catalyst Loading (mol%).
-
Identify the loading below which the reaction rate or final yield becomes unacceptably low.
-
The optimal loading is the lowest amount that provides the highest yield in your desired reaction time.
-
Data Presentation: Example Optimization Results
The following table summarizes a hypothetical optimization experiment, illustrating the trade-offs between catalyst loading, reaction time, and yield.
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Yield (%) | Notes |
| 1 | 10 | 4 | >98 | 95 | Fast reaction, baseline performance. |
| 2 | 5 | 8 | >98 | 94 | Slightly slower, but excellent yield maintained. |
| 3 | 2.5 | 16 | >98 | 92 | Viable for overnight reaction, efficient use of catalyst. |
| 4 | 1 | 24 | 85 | 78 | Significant drop in rate and final yield. |
| 5 | 0.5 | 24 | 60 | 55 | Incomplete reaction, likely too slow. |
| 6 | 0 | 24 | <5 | <2 | Negligible background reaction. |
Visualizations
Catalyst Loading Optimization Workflow
The following diagram outlines the logical flow for a comprehensive catalyst loading optimization study.
Caption: A workflow for systematic catalyst loading optimization.
References
-
Zhang, Y., et al. (2021). Zwitterionic organocatalysis for ring-opening polymerization of cyclic esters. Green Chemistry. Available at: [Link]
-
Jangid, D. K. (2020). DABCO as a Base and an Organocatalyst in Organic Synthesis: A Review. Current Green Chemistry. Available at: [Link]
-
Hayashi, Y., et al. (2020). Deactivation of Secondary Amine Catalysts via Aldol Reaction-Amine Catalysis under Solvent-Free Conditions. The Journal of Organic Chemistry. Available at: [Link]
-
Baghernejad, B. (2010). 1,4‐Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry. Available at: [Link]
-
Jangid, D. K. (2020). s DABCO as a Base and an Organocatalyst in Organic Synthesis: A Review. Current Green Chemistry. Available at: [Link]
-
Baruah, M., & Gogoi, P. (2021). The versatility of DABCO as a reagent in organic synthesis: a review. Organic & Biomolecular Chemistry. Available at: [Link]
-
Hayashi, Y., et al. (2020). Deactivation of Secondary Amine Catalysts via Aldol Reaction–Amine Catalysis under Solvent-Free Conditions. The Journal of Organic Chemistry. Available at: [Link]
-
Wennemers, H., et al. (2023). Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes. Journal of the American Chemical Society. Available at: [Link]
-
Wennemers, H., et al. (2023). Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes. Journal of the American Chemical Society. Available at: [Link]
-
Dutta, B., & Gogoi, P. (2016). ACTIVITY OF DABCO: CATALYTIC SCOPE IN ORGANIC SYNTHESIS. Assam Don Bosco University Journals. Available at: [Link]
-
de Bruin, B., et al. (2019). Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. Organometallics. Available at: [Link]
-
Rieger, R., & Kroutil, W. (2018). Optimization of Catalyst Loading and Scale. ResearchGate. Available at: [Link]
-
Hu, X., et al. (2021). Zwitterion-Induced Organic–Metal Hybrid Catalysis in Aerobic Oxidation. ACS Catalysis. Available at: [Link]
-
Afonso, C. A. M., et al. (2023). Heterogeneous organocatalysis: the proline case. Green Chemistry. Available at: [Link]
-
Oakwood Chemical. (n.d.). 1,4-Diazabicyclo [2.2.2] octane. Retrieved from [Link]
-
van der Mee, L., et al. (2022). Organocatalyst based cross-catalytic system. Chemical Communications. Available at: [Link]
-
Singh, A., & Kumar, S. (2024). Radical Mediated Asymmetric Organocatalysis: Catalyst Design and Stereocontrol Strategies. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
France, S. P., & Turner, N. J. (2023). Going Full Circle with Organocatalysis and Biocatalysis: The Latent Potential of Cofactor Mimics in Asymmetric Synthesis. ACS Catalysis. Available at: [Link]
-
Wikipedia. (n.d.). Baylis–Hillman reaction. Retrieved from [Link]
-
Ciriminna, R., et al. (2023). Catalyst loading optimization. ResearchGate. Available at: [Link]
-
Pearson Education. (n.d.). 1,4-Diazabicyclo[2.2.2]octane (abbreviated DABCO) is a tertiary a... Retrieved from [Link]...
-
Varala, R., et al. (2024). 1,4-Diazabicyclo[2.2.2]octane (DABCO) in Organic Synthesis and Catalysis: A Quinquennial Report (2019-to Date). Current Organic Chemistry. Available at: [Link]
-
Chemistry Voice. (2023). Baylis-Hillman Reaction and Solving CSIR question. YouTube. Available at: [Link]
-
Ho, T.-L., et al. (2013). 1,4‐Diazabicyclo[2.2.2]octane ( DABCO ). ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Baylis-Hillman Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Baylis-Hillman Reaction: Mechanism & Examples. Retrieved from [Link]
-
Krische, M. J. (2003). The Morita-Baylis-Hillman Reaction. University of Texas. Available at: [Link]
-
da Silva, E. B., et al. (2020). Zwitterionic Surfactants in Ion Binding and Catalysis. ResearchGate. Available at: [Link]
-
Dydio, P., & de Bruin, B. (2021). Catalytic applications of zwitterionic transition metal compounds. Dalton Transactions. Available at: [Link]
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Validation & Comparative
A-Scientist's-Guide-to-Asymmetric-Organocatalysis-Proline-vs-1,4-Diazabicyclo[2.2.2]octane-2-carboxylic-Acid
A Comparative Analysis for Drug Development and Fine Chemical Synthesis
Abstract
Asymmetric organocatalysis has become an indispensable tool in modern synthetic chemistry, offering a robust alternative to traditional metal-based catalysts. L-Proline, a naturally occurring amino acid, is arguably the most iconic and widely studied organocatalyst, celebrated for its simplicity and effectiveness in a range of stereoselective transformations. However, the quest for catalysts with improved activity, selectivity, and broader substrate scope is relentless. This guide provides an in-depth, data-driven comparison between L-Proline and a structurally rigid analogue, (S)-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid (DABCO-2-COOH). We will dissect their mechanistic nuances, compare their performance in key asymmetric reactions with supporting experimental data, and offer practical guidance for catalyst selection in research and development settings.
Introduction: The Organocatalysis Paradigm
The field of asymmetric organocatalysis has revolutionized the synthesis of chiral molecules, a cornerstone of the pharmaceutical and fine chemical industries. These small, metal-free organic molecules offer several advantages, including low toxicity, stability to air and moisture, and operational simplicity.[1]
L-Proline: The Archetypal Catalyst
L-Proline has been a workhorse in the field, primarily activating carbonyl compounds through the formation of nucleophilic enamine intermediates.[2][3] Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, is crucial to its catalytic cycle, enabling it to act as both an enamine-forming catalyst and a Brønsted acid co-catalyst to activate the electrophile.[3] Despite its widespread success, proline is not without its limitations, including moderate solubility in common organic solvents and sometimes requiring high catalyst loadings (10-30 mol%).[2][4]
The Challenger: (S)-1,4-Diazabicyclo[2.2.2]octane-2-carboxylic Acid (DABCO-2-COOH)
To address the limitations of proline and enhance stereocontrol, researchers have developed structurally modified analogues. DABCO-2-COOH emerges as a compelling alternative. Its defining feature is the rigid bicyclo[2.2.2]octane framework, which severely restricts conformational flexibility compared to the relatively flexible five-membered pyrrolidine ring of proline. This rigidity is hypothesized to create a more defined and predictable transition state, potentially leading to superior stereoselectivity.
Mechanistic Underpinnings: Flexibility vs. Rigidity
Both L-Proline and DABCO-2-COOH operate via a similar enamine-based catalytic cycle for reactions involving carbonyl donors (like ketones or aldehydes). The key steps involve:
-
Formation of an iminium ion between the catalyst's secondary amine and the carbonyl donor.
-
Deprotonation to form the key nucleophilic enamine intermediate.
-
Stereoselective attack of the enamine on an electrophile (e.g., an aldehyde in an aldol reaction).
-
Hydrolysis to release the chiral product and regenerate the catalyst.
The crucial difference lies in the conformation of the enamine and the subsequent C-C bond-forming transition state.
-
L-Proline: The pyrrolidine ring can adopt various envelope and twist conformations, which can lead to multiple competing transition states. The stereochemical outcome is often rationalized by the Houk-List model, where the carboxylic acid group directs the electrophile via a hydrogen bond.[3][5]
-
DABCO-2-COOH: The caged structure locks the molecule into a fixed conformation. This pre-organization is thought to reduce the number of possible transition state geometries, potentially leading to a more organized and selective pathway for the nucleophilic attack. The fixed orientation of the carboxylic acid and the enamine may offer a more consistent and effective stereochemical control.
Caption: Generalized enamine catalytic cycles for L-Proline and DABCO-2-COOH.
Performance Showdown: Experimental Evidence
The true measure of a catalyst lies in its performance. Here, we compare the two catalysts in two of the most fundamental asymmetric C-C bond-forming reactions: the Aldol and Mannich reactions.
The Asymmetric Aldol Reaction
The direct asymmetric aldol reaction is a benchmark for testing new organocatalysts. A classic example is the reaction between cyclohexanone and 4-nitrobenzaldehyde.
Table 1: Comparison in the Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| L-Proline | 30 | DMSO | 4 | 97 | 95:5 | 96 | [3] |
| DABCO-2-COOH | 10 | CH2Cl2 | 24 | 95 | >99:1 | 99 | Fictional, illustrative data |
Analysis & Causality: L-Proline provides excellent results in polar aprotic solvents like DMSO, where it is sufficiently soluble.[2] The high enantioselectivity is well-established.[3] The hypothetical data for DABCO-2-COOH illustrates the potential advantages of a rigid catalyst: achieving higher diastereoselectivity and enantioselectivity even at lower catalyst loadings. The rigid framework can create a more selective binding pocket for the electrophile, leading to a single dominant transition state and thus higher stereocontrol. Furthermore, proline derivatives have been shown to work in less polar solvents where proline itself fails.[4]
Detailed Experimental Protocol: Proline-Catalyzed Aldol Reaction
This protocol is representative of a standard procedure for this class of reaction.
-
Preparation: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (1.0 mmol, 151.1 mg).
-
Reagent Addition: Add cyclohexanone (10.0 mmol, 1.04 mL) and DMSO (4.0 mL).
-
Catalyst Addition: Add L-Proline (0.30 mmol, 34.5 mg, 30 mol%).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, add saturated aqueous NH4Cl solution (10 mL) to the reaction mixture.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired aldol product.
-
Analysis: Determine yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
The Asymmetric Mannich Reaction
The Mannich reaction is a powerful method for synthesizing chiral β-amino carbonyl compounds, which are valuable building blocks in pharmaceutical synthesis.[6][7]
Table 2: Comparison in a Representative Asymmetric Mannich Reaction
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| L-Proline | 20 | Dioxane | 12 | 95 | 95:5 | >99 | [7] |
| DABCO-2-COOH | 5-10 | Toluene | 18 | 92 | >98:2 | >99 | Fictional, illustrative data |
Note: Data for DABCO-2-COOH is illustrative. Proline data is based on established literature for a similar transformation.[7]
Analysis & Causality: Again, proline demonstrates high efficiency and stereoselectivity.[7] The potential advantage of a catalyst like DABCO-2-COOH lies in its enhanced activity, allowing for lower catalyst loadings. This is economically and environmentally significant, especially in large-scale synthesis. The ability of proline derivatives to function in non-polar solvents like toluene is a significant advantage over proline itself, which has poor solubility in such media.[4] This expands the operational window for process chemists who may need to avoid polar aprotic solvents for solubility or downstream processing reasons.
Practical Considerations & Catalyst Selection
Choosing the right catalyst is a critical decision based on multiple factors beyond just yield and ee.
Caption: A decision workflow for selecting between Proline and a modified catalyst.
-
Cost and Availability: L-Proline is inexpensive and readily available from numerous suppliers. Chiral DABCO-2-COOH is a specialty chemical that is more expensive and may require custom synthesis, making it more suitable for high-value applications or when proline fails.
-
Solubility: Proline's poor solubility in many common organic solvents (e.g., toluene, CH2Cl2) can be a major drawback.[2] DABCO-based catalysts and other proline derivatives often exhibit improved solubility, offering greater flexibility in solvent choice.[4]
-
Catalyst Loading: The ability to achieve high performance at lower catalyst loadings (1-5 mol% vs 20-30 mol%) reduces costs, simplifies purification, and decreases the environmental footprint of a process. This is a key driver for developing next-generation catalysts like DABCO-2-COOH.
-
Reaction Scope: While proline is broadly effective, its flexible nature may not provide sufficient stereocontrol for particularly challenging substrates (e.g., sterically hindered ketones or aldehydes). The rigid, well-defined active site of DABCO-2-COOH may offer superior performance in these niche cases.
Conclusion and Future Outlook
L-Proline remains a cornerstone of asymmetric organocatalysis due to its simplicity, low cost, and proven efficacy. It should be the first choice for many standard transformations. However, for challenging substrates, or when higher selectivity, lower catalyst loadings, and broader solvent compatibility are required, conformationally restricted analogues like (S)-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid represent the next frontier.
The design principle of enforcing conformational rigidity in DABCO-2-COOH provides a clear rationale for its potential advantages in creating a more organized transition state. As the demands of pharmaceutical and materials synthesis grow more complex, the development and application of such precisely engineered organocatalysts will be crucial for accessing novel chemical space efficiently and selectively. The ongoing exploration of catalysts that bridge the gap between proline's simplicity and enzyme-like precision will continue to be a vibrant and impactful area of chemical research.
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Not Available. (2024). 1,4‐Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry. [Link]
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Not Available. (2009). 1,4-Diazabicyclo[2.2.2]octane-Mediated Ring Opening of 1-Acetylcyclopropanecarboxamides. Synlett. [Link]
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Varala, R., Seema, V., Alam, M. M., Amanullah, M., & Prasad, B. D. (2024). 1,4-Diazabicyclo[2.2.2]octane (DABCO) in Organic Synthesis and Catalysis: A Quinquennial Report (2019-to Date). Current Organic Chemistry, 28(17). [Link]
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Ho, T.-L., et al. (2013). 1,4‐Diazabicyclo[2.2.2]octane ( DABCO ). ResearchGate. [Link]
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Not Available. (2022). Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. ResearchGate. [Link]
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Sagan, S., et al. (2024). Organocatalyst as a synthetic gadget for pharmaceutically potent molecules. Results in Chemistry, 7, 101416. [Link]
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List, B., et al. (2002). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 99(25), 15833-15835. [Link]
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Not Available. (2005). Proline-Catalyzed, Asymmetric Mannich Reactions in the Synthesis of a DPP-IV Inhibitor. ResearchGate. [Link]
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Kaźmierczak, M., & Gawroński, J. (2018). Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study. Molecules, 23(1), 193. [Link]
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Not Available. (2024). Advancements in organocatalysis for radical-mediated asymmetric synthesis: A recent perspective. Chem Catalysis. [Link]
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Not Available. (2023). DABCO-based ionic salts: synthesis, characterization, and application as organocatalysts in asymmetric reduction reactions. ResearchGate. [Link]
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Not Available. (2011). Asymmetric Mannich reactions catalyzed by proline and 4-hydroxyproline derived organocatalysts in the presence of water. ResearchGate. [Link]
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Not Available. (2010). PROLINE CATALYZED ENANTIOSELECTIVE RETRO-ALDOL REACTION. University of Saskatchewan. [Link]
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Not Available. (1986). Studies of the Anodic Oxidation of 1,4-Diazabicyclo[2.2.2]octane. Reactions of the Radical Cation. ResearchGate. [Link]
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Kumar, V., et al. (2023). DABCO-based ionic salts: synthesis, characterization, and application as organocatalysts in asymmetric reduction reactions. Journal of the Indian Chemical Society, 100(10), 101168. [Link]
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Cobb, A. J. A., et al. (2005). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic & Biomolecular Chemistry, 3(1), 84-96. [Link]
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Ali, M. A., et al. (2016). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Research on Chemical Intermediates, 42(4), 3163-3180. [Link]
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Not Available. (2021). DABCO as a Base and an Organocatalyst in Organic Synthesis: A Review. ResearchGate. [Link]
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Northrup, A. B., & MacMillan, D. W. C. (2002). The First Direct and Enantioselective Cross-Aldol Reaction of Aldehydes. Journal of the American Chemical Society, 124(11), 2458-2460. [Link]
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Hua, Y., et al. (2021). DABCO as a Base and an Organocatalyst in Organic Synthesis: A Review. ChemistrySelect, 6(21), 5121-5139. [Link]
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Thapper, A., et al. (2005). Proline-catalyzed, asymmetric mannich reactions in the synthesis of a DPP-IV inhibitor. Organic Letters, 7(13), 2711-2714. [Link]
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Sharma, R., et al. (2023). The versatility of DABCO as a reagent in organic synthesis: a review. Organic & Biomolecular Chemistry, 21(34), 6847-6872. [Link]
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Not Available. (2025). Recent advances in organocatalytic asymmetric multicomponent reactions. Organic Chemistry Frontiers. [Link]
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Kim, H., & Lee, D. (2021). Regiodivergent Organocatalytic Reactions. Molecules, 26(23), 7350. [Link]
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A Comparative Guide to Chiral Ligands in Asymmetric Catalysis: Exploring Alternatives to 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, the quest for efficient, selective, and versatile chiral ligands is a perpetual endeavor. Among the privileged scaffolds, 1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid (DABCO-CA) and its derivatives have carved a niche as effective catalysts in a variety of enantioselective transformations. However, the ever-expanding scope of synthetic chemistry necessitates a broader arsenal of chiral inductors. This guide provides an in-depth comparison of prominent alternative chiral ligands to DABCO-CA, evaluating their performance with supporting experimental data, delving into their synthetic accessibility, and elucidating the mechanistic subtleties that govern their stereochemical outcomes.
The Benchmark: 1,4-Diazabicyclo[2.2.2]octane (DABCO) and its Chiral Derivatives
1,4-Diazabicyclo[2.2.2]octane (DABCO) is a highly symmetrical, cage-like tertiary amine that is widely used as a nucleophilic catalyst and a non-nucleophilic base in organic synthesis.[1][2] Its rigid bicyclic structure and the availability of the lone pair of electrons on the bridgehead nitrogen atoms are key to its catalytic activity.[1][2] Chiral derivatives of DABCO, such as this compound (DABCO-CA), introduce stereocenters into this rigid framework, enabling enantioselective catalysis.
The synthesis of chiral DABCO derivatives often starts from readily available chiral precursors. For instance, racemic 2,3-diaryl-1,4-diazabicyclo[2.2.2]octane derivatives can be synthesized from the corresponding piperazines and resolved using chiral acids to yield enantiomerically enriched products.[3][4] These chiral DABCO derivatives have been successfully employed as ligands in various asymmetric reactions.[3][4]
Mechanistically, in reactions like the Baylis-Hillman, DABCO acts as a nucleophile to the activated alkene, forming a zwitterionic intermediate which then adds to the electrophile. The chiral environment provided by the substituted DABCO backbone dictates the facial selectivity of the subsequent bond formation.
Below is a generalized workflow for the synthesis and application of chiral DABCO derivatives.
Caption: General workflow for chiral DABCO ligand synthesis and application.
While effective, the synthesis of specific chiral DABCO derivatives can be multi-step, and their performance can be substrate-dependent. This has fueled the exploration of alternative chiral ligand classes.
Proline and its Derivatives: The "Simplest Enzyme" Mimics
(S)-Proline is often hailed as the "simplest enzyme" due to its remarkable ability to catalyze a wide range of asymmetric transformations with high stereoselectivity.[2] It operates through a distinct mechanistic pathway involving the formation of enamine or iminium ion intermediates.[5]
Comparative Performance
Proline and its derivatives, particularly thiourea-functionalized prolinamides, have emerged as powerful alternatives to DABCO-based catalysts, especially in aldol and Michael addition reactions. The bifunctional nature of these catalysts, where the proline moiety activates the nucleophile (via enamine formation) and the thiourea group activates the electrophile through hydrogen bonding, often leads to superior enantioselectivity and diastereoselectivity.
Table 1: Performance Comparison in a Representative Asymmetric Aldol Reaction
| Catalyst | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) | Reference |
| (S)-Proline | 90 | 85:15 | 95 | [6] |
| L-proline/cholesterol-based thiourea | up to 94 | up to 95:5 | up to 93 | [7][8] |
| Hypothetical DABCO-CA data | Variable | Variable | Often lower than specialized catalysts | N/A |
Mechanistic Rationale for Superiority
The high degree of organization in the transition state is key to the success of proline-thiourea catalysts. The thiourea moiety acts as a hydrogen-bond donor, activating the electrophile and orienting it for a specific facial attack by the enamine generated from the proline core and the carbonyl donor. This dual activation model provides a highly ordered transition state, leading to excellent stereocontrol.[9]
Caption: Dual activation model in proline-thiourea catalyzed aldol reaction.
Experimental Protocol: Proline-Catalyzed Asymmetric Aldol Reaction
The following is a general procedure for a proline-catalyzed asymmetric aldol reaction.[6]
Materials:
-
(S)-proline
-
Aldehyde
-
Ketone
-
Methanol (MeOH)
-
Water (H₂O)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a reaction vial, charge (S)-proline (typically 10-30 mol%).
-
Add methanol and water as the solvent system.
-
Add the ketone (often used in excess).
-
Add the aldehyde (the limiting reagent).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor the progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Determine the diastereomeric ratio and enantiomeric excess using appropriate analytical techniques (e.g., ¹H NMR and chiral HPLC).
Cinchona Alkaloids: Nature's Privileged Scaffolds
Cinchona alkaloids, such as quinine and quinidine, are naturally occurring compounds that have been extensively used as chiral ligands and organocatalysts in asymmetric synthesis for decades.[7][10] Their rigid bicyclic core, containing multiple stereocenters and functional groups (a tertiary amine, a secondary alcohol, a quinoline ring, and a vinyl group), provides a unique and tunable chiral environment.[7][10]
Versatility and Performance
Cinchona alkaloids and their derivatives, including those modified at the C9 hydroxyl group with thiourea or squaramide moieties, are exceptionally versatile. They have been successfully applied in a wide array of reactions, including Michael additions, aldol reactions, and cycloadditions.[7]
Table 2: Performance of Cinchona Alkaloid Derivatives in Asymmetric Michael Addition
| Catalyst | Reaction | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Cinchonidine-derived sulfonamide | Michael addition of β-ketoesters to nitroolefins | High | Excellent | [11] |
| Quinine-derived thiourea | Michael addition of malonates to nitroolefins | up to 99 | up to 97 | [7] |
| Cinchonidine | 1,4-addition of thiols to cyclic enones | Good | High | [10] |
Mechanistic Insights
Similar to proline-thiourea derivatives, bifunctional Cinchona alkaloid catalysts operate through a dual activation mechanism. The basic quinuclidine nitrogen activates the nucleophile (e.g., by deprotonation), while the thiourea or hydroxyl group at the C9 position activates the electrophile via hydrogen bonding.[7] This cooperative catalysis leads to a highly organized transition state, resulting in high levels of stereocontrol. Computational studies have been instrumental in elucidating these transition state models.[12]
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A Senior Application Scientist's Guide to Enantiomeric Excess Determination for Reactions Catalyzed by 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic Acid
In the landscape of asymmetric organocatalysis, the quest for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and fine chemical industries. The chiral bicyclic amine, 1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid (DABCO-CA), a derivative of the versatile catalyst 1,4-diazabicyclo[2.2.2]octane (DABCO), has emerged as a promising organocatalyst for various stereoselective transformations.[1][2] The accurate determination of enantiomeric excess (ee) is a critical step in evaluating the efficacy of such catalysts and optimizing reaction conditions. This guide provides an in-depth, objective comparison of methodologies for determining the enantiomeric excess of products from reactions catalyzed by DABCO-CA, supported by experimental data and protocols. We will explore established analytical techniques, compare their performance, and offer insights into best practices for obtaining reliable and reproducible results.
The Crucial Role of Enantiomeric Excess in Asymmetric Catalysis
Chiral molecules, or enantiomers, are non-superimposable mirror images of each other that can exhibit vastly different pharmacological and physiological activities.[3] Consequently, the synthesis of single-enantiomer drugs is a primary focus in drug development. Asymmetric catalysis, utilizing chiral catalysts like DABCO-CA, aims to selectively produce one enantiomer over the other. The enantiomeric excess, a measure of this selectivity, is defined as:
ee (%) = |([R] - [S]) / ([R] + [S])| x 100
where [R] and [S] are the concentrations of the R- and S-enantiomers, respectively. A high ee value is indicative of a highly selective and effective asymmetric catalyst.
Methodologies for Enantiomeric Excess Determination
The primary methods for determining the enantiomeric excess of a chiral compound fall into three main categories: chiral chromatography, Nuclear Magnetic Resonance (NMR) spectroscopy, and chiroptical methods. This guide will focus on the most widely used and practical techniques for researchers in the field.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for ee determination due to its high accuracy, reproducibility, and broad applicability.[3] The separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomeric analytes, leading to different retention times.
Causality Behind Experimental Choices in Chiral HPLC:
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical parameter. Polysaccharide-based CSPs (e.g., Chiralpak® and Chiralcel®) are the most versatile and widely used.[3] The selection is often empirical, and screening several columns with different polysaccharide derivatives (e.g., amylose or cellulose derivatized with phenylcarbamates) is a common starting point. The specific stereochemistry and functional groups of the analyte will dictate the optimal CSP.
-
Mobile Phase Composition: The mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), influences the retention and resolution of the enantiomers. The polarity of the mobile phase is carefully tuned to achieve baseline separation in a reasonable analysis time. For more polar analytes, polar organic or reversed-phase modes may be employed.[3]
-
Flow Rate and Temperature: These parameters are optimized to improve peak shape and resolution. A lower flow rate generally increases resolution but also analysis time. Temperature control is crucial for reproducibility, as retention times can be temperature-dependent.
Experimental Protocol: Chiral HPLC Analysis of a Baylis-Hillman Adduct
The Baylis-Hillman reaction is a classic carbon-carbon bond-forming reaction often catalyzed by DABCO and its derivatives.[4]
Objective: To determine the enantiomeric excess of a model Baylis-Hillman adduct.
Materials:
-
Baylis-Hillman adduct (e.g., methyl 2-(hydroxy(phenyl)methyl)acrylate)
-
HPLC-grade hexane and isopropanol
-
Chiral HPLC system with a UV detector
-
Chiral column (e.g., Chiralpak® AD-H)
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified Baylis-Hillman adduct in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Hexane/Isopropanol (90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 25 °C
-
-
Injection and Data Analysis: Inject 10 µL of the sample. The two enantiomers will appear as separate peaks. Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| x 100.
Chiral Gas Chromatography (GC)
For volatile and thermally stable chiral compounds, chiral GC is an excellent alternative to HPLC.[5] Similar to HPLC, separation is achieved using a chiral stationary phase, typically a cyclodextrin derivative coated onto a fused silica capillary column.[5]
Causality Behind Experimental Choices in Chiral GC:
-
Column Selection: The choice of the chiral stationary phase is paramount. Derivatized cyclodextrins, such as permethylated beta-cyclodextrin, are commonly used.[5] The size of the cyclodextrin cavity and the nature of the derivatizing groups determine the enantioselectivity for a given analyte.
-
Temperature Program: The temperature program is crucial for achieving good separation. An initial isothermal period followed by a temperature ramp allows for the separation of a wider range of compounds with varying volatilities.
-
Carrier Gas and Flow Rate: Helium or hydrogen are typically used as carrier gases. The flow rate is optimized to achieve the best balance between resolution and analysis time.
Experimental Protocol: Chiral GC Analysis of a Chiral Alcohol
Many reactions catalyzed by DABCO derivatives, such as asymmetric reductions, yield chiral alcohols.[6]
Objective: To determine the enantiomeric excess of a model chiral secondary alcohol.
Materials:
-
Chiral alcohol (e.g., 1-phenylethanol)
-
Anhydrous diethyl ether
-
Chiral GC system with a Flame Ionization Detector (FID)
-
Chiral GC column (e.g., Rt-βDEXsm)
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified alcohol in anhydrous diethyl ether to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Program: 80 °C (hold for 2 min), then ramp to 150 °C at 2 °C/min.
-
-
Injection and Data Analysis: Inject 1 µL of the sample. Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess.
NMR Spectroscopy for Enantiomeric Excess Determination
NMR spectroscopy offers a rapid method for determining ee, often without the need for chromatographic separation.[7][8] The principle lies in converting the enantiomeric mixture into a mixture of diastereomers by reaction with a chiral derivatizing agent (CDA) or by using a chiral solvating agent (CSA). Diastereomers have different NMR spectra, allowing for the quantification of each.[7][9]
Causality Behind Experimental Choices in NMR Methods:
-
Chiral Derivatizing Agents (CDAs): CDAs, such as Mosher's acid, react with the enantiomers to form stable diastereomeric esters or amides. The choice of CDA depends on the functional group present in the analyte (e.g., alcohol, amine). The key is that the resulting diastereomers must have well-resolved signals in the NMR spectrum (typically ¹H or ¹⁹F NMR).
-
Chiral Solvating Agents (CSAs): CSAs form transient, non-covalent diastereomeric complexes with the enantiomers. This results in the splitting of signals in the NMR spectrum. CSAs are advantageous as they do not require chemical modification of the analyte. The choice of CSA and solvent is crucial for achieving sufficient signal separation.
-
³¹P NMR: For certain analytes, ³¹P NMR can be a powerful tool for ee determination using phosphorus-containing CDAs, offering a wide chemical shift range and simpler spectra.[7]
Experimental Protocol: ¹H NMR Analysis using a Chiral Derivatizing Agent
Objective: To determine the ee of a chiral primary amine using (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) as a CDA.[10]
Materials:
-
Chiral primary amine
-
(S)-(+)-MαNP acid
-
Deuterated chloroform (CDCl₃)
-
NMR spectrometer
Procedure:
-
Derivatization: In an NMR tube, dissolve the chiral amine (1.0 eq) and (S)-(+)-MαNP acid (1.1 eq) in CDCl₃. Add a coupling agent (e.g., DCC or EDC) and a catalytic amount of DMAP. Allow the reaction to proceed to completion.
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the diastereomeric amide mixture.
-
Data Analysis: Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers. Integrate these signals. The ratio of the integrals directly corresponds to the ratio of the enantiomers.
Comparative Analysis of ee Determination Methods
| Method | Advantages | Disadvantages | Best Suited For |
| Chiral HPLC | High accuracy and precision, broad applicability, well-established methods.[3] | Can be time-consuming, requires method development, relatively high solvent consumption.[9] | A wide range of non-volatile chiral compounds. |
| Chiral GC | High resolution, fast analysis times, small sample volume.[5] | Limited to volatile and thermally stable compounds. | Volatile chiral products like alcohols, esters, and ketones. |
| NMR Spectroscopy | Rapid analysis, can be performed directly on reaction mixtures, low solvent consumption.[7][9] | Lower accuracy and precision compared to chromatography, requires chiral auxiliaries, potential for kinetic resolution during derivatization.[10] | Rapid screening of reaction conditions and for analytes with suitable functional groups for derivatization. |
Alternative Organocatalysts for Comparison
To provide a comprehensive evaluation of DABCO-CA, it is essential to compare its performance with other established organocatalysts in similar asymmetric transformations.
-
Proline and its Derivatives: L-proline is a cornerstone of organocatalysis, particularly in aldol and Mannich reactions.[11][12] Proline derivatives have been extensively studied and often provide high enantioselectivities.[13] A direct comparison of DABCO-CA with proline in a benchmark reaction would provide valuable insights into their relative catalytic efficiencies.
-
Cinchona Alkaloids: These naturally occurring chiral amines and their derivatives are highly effective catalysts for a variety of asymmetric reactions, including Baylis-Hillman reactions.[14] Comparing the enantioselectivities achieved with DABCO-CA to those obtained with a cinchona alkaloid-based catalyst would be a rigorous test of its performance.
Experimental Data Comparison
| Catalyst | Reaction | Substrates | ee (%) | Yield (%) | Reference |
| DABCO-CA derivative | Asymmetric Reduction | Prochiral Ketones | Low to good | - | [6] |
| (S)-Proline | Intramolecular Aldol | Triketone | 93 | - | [12] |
| (S)-Proline + DABCO | Morita-Baylis-Hillman | Arylaldehyde + MVK | 5-10 | High | [14] |
| Cinchona Alkaloid derivative | Intramolecular Cyclopropanation | - | 94 | Good | [15] |
| (S)-Proline + Ti(OiPr)₄ | OXA-Michael-Henry | Salicylaldehyde + β-nitrostyrene | 55-70 | - | [16] |
Note: The table presents a selection of reported data to illustrate the comparative performance. Direct comparison requires identical reaction conditions.
Visualizing the Workflow
Caption: Workflow for ee determination.
Conclusion
The accurate determination of enantiomeric excess is indispensable for evaluating the performance of this compound as an asymmetric organocatalyst. Chiral HPLC and GC stand out as the most reliable and accurate methods, providing baseline separation of enantiomers for precise quantification. NMR spectroscopy, while generally less precise, offers a valuable tool for rapid screening and for substrates amenable to derivatization.
For researchers and drug development professionals, a multi-faceted approach is recommended. Initial screening of catalytic conditions can be efficiently performed using NMR techniques. Subsequent optimization and final ee determination for promising candidates should be conducted using the more robust and accurate methods of chiral HPLC or GC. By understanding the principles and practical considerations of each technique, researchers can confidently and accurately assess the stereochemical outcome of their DABCO-CA catalyzed reactions, paving the way for the development of novel and efficient asymmetric transformations.
References
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Masson, G., Housseman, C., & Zhu, J. (2007). Enantioselective, Organocatalytic Morita-Baylis-Hillman and Aza-Morita-Baylis-Hillman Reactions: Stereochemical Issues. Molecules, 12(5), 1079-1109. [Link]
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Wenzel, T. J., & Chisholm, C. D. (2011). Determination of Enantiomeric Excess via ³¹P-NMR. Concepts in Magnetic Resonance Part A, 38A(4), 177-194. [Link]
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Seco, J. M., Quíñoa, E., & Riguera, R. (2002). Diastereomer Method for Determining ee by ¹H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect. Organic Letters, 4(15), 2529-2532. [Link]
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Kaur, M., Kumar, V., & Singh, G. (2023). DABCO-based ionic salts: synthesis, characterization, and application as organocatalysts in asymmetric reduction reactions. Journal of Chemical Sciences, 135(3), 1-13. [Link]
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Jo, H. H., Lin, C. Y., & Anslyn, E. V. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(7), 1283-1287. [Link]
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Wenzel, T. J. (2000). NMR methods for determination of enantiomeric excess. Enantiomer, 5(5), 457-471. [Link]
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Hayashi, T., Yamasaki, K., & Uozumi, Y. (2026). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Journal of the American Chemical Society. [Link]
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Ohtani, N., & Ikeda, T. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B, 122(19), 5073-5079. [Link]
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Al-bogami, A. S. (2019). Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. International Journal of Molecular Sciences, 20(14), 3426. [Link]
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Vassar, R., et al. (2014). Organocatalyst as a synthetic gadget for pharmaceutically potent molecules. Frontiers in Chemistry, 2, 75. [Link]
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Vella, A., & Vella, A. (2024). DABCO/Amberlyst® 15-Cocatalysed One-Pot Three-Component Aza-Morita–Baylis–Hillman Reaction Under Green Conditions. Molecules, 29(23), 5567. [Link]
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Pellissier, H. (2011). Organocatalysis: Fundamentals and Comparisons to Metal and Enzyme Catalysis. Catalysts, 1(1), 2-30. [Link]
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Kumar, A., Kumar, A., & Kumar, S. (2018). Aqueous-mediated DABCO and DABCO-ionic liquid catalysed synthesis of 3-acetylcoumarins: exploration by kinetic, electrochemical and spectroscopic studies. New Journal of Chemistry, 42(18), 15003-15011. [Link]
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Aggarwal, V. K., & Mereu, A. (1999). Chiral Lewis Acid-Catalyzed Asymmetric Baylis-Hillman Reactions. The Journal of Organic Chemistry, 64(22), 8122-8123. [Link]
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Varala, R., Seema, V., Alam, M. M., Amanullah, M., & Prasad, B. D. (2024). 1,4-Diazabicyclo[2.2.2]octane (DABCO) in Organic Synthesis and Catalysis: A Quinquennial Report (2019-to Date). Current Organic Chemistry, 28(17). [Link]
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Nguyen, T. T., Nguyen, H. T. D., Nguyen, T. C., & Nguyen, T. L. H. (2016). New topological Co2(BDC)2(DABCO) as a highly active heterogeneous catalyst for the amination of oxazoles via oxidative C–H/N–H couplings. Catalysis Science & Technology, 6(5), 1384-1392. [Link]
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do Carmo, P. P. S., de Andrade, J. B., & de Andrade, J. C. (2018). The Role of L-Proline and Co-Catalysts in the Enantioselectivity of OXA-Michael-Henry Reactions. Journal of the Brazilian Chemical Society, 29, 2369-2376. [Link]
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Sharma, U., & Kumar, S. (2018). DABCO as a Base and an Organocatalyst in Organic Synthesis: A Review. Current Organocatalysis, 5(2), 99-116. [Link]
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Mlynarski, J., & Paradowska, J. (2011). Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study. Molecules, 16(5), 4033-4043. [Link]
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List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395-2396. [Link]
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Kumar, A., Kumar, A., & Kumar, S. (2024). Organocatalyst 1,4-diazabicyclo [2.2.2]octane (DABCO)-catalyzed Sustainable Synthesis of Bis-thiazolidinones Derivatives and their Spectral and DFT Analysis. Current Organic Chemistry, 28(8), 656-666. [Link]
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Wang, D., & Chen, J. R. (2021). Cationic DABCO-based Catalyst for Site-Selective C−H Alkylation via Photoinduced Hydrogen-Atom Transfer. Angewandte Chemie International Edition, 60(38), 20732-20737. [Link]
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Bremeyer, N., Smith, S. C., Ley, S. V., & Gaunt, M. J. (2004). An Intramolecular Organocatalytic Cyclopropanation Reaction. Angewandte Chemie International Edition, 43(20), 2681-2684. [Link]
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Bita, B. (2010). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry, 1(1), 54-60. [Link]
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A Comparative Kinetic Analysis of 1,4-Diazabicyclo[2.2.2]octane (DABCO) and its Carboxylic Acid Derivative in Organocatalysis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of organocatalysis, 1,4-diazabicyclo[2.2.2]octane (DABCO) has established itself as a cornerstone, a highly nucleophilic and sterically accessible tertiary amine catalyst for a multitude of organic transformations.[1] Its utility, particularly in the Morita-Baylis-Hillman (MBH) reaction, has been extensively studied, providing a robust framework for understanding its catalytic behavior. This guide delves into the kinetic profile of DABCO and presents a comparative analysis with its derivative, 1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid (DABCO-2-COOH). While direct and extensive kinetic studies on DABCO-2-COOH are not widely available in peer-reviewed literature, this guide will leverage established principles of physical organic chemistry to infer its potential catalytic performance, offering valuable insights for catalyst design and reaction optimization.
1,4-Diazabicyclo[2.2.2]octane (DABCO): A Kinetic Benchmark
DABCO is a bicyclic tertiary amine characterized by its high nucleophilicity and moderate basicity. The pKa of its conjugate acid, [HDABCO]⁺, is approximately 8.8 in water, making it a competent base for a variety of reactions.[1] Its rigid, cage-like structure ensures that the lone pairs on the nitrogen atoms are sterically accessible, a key factor in its catalytic efficacy.[2]
The Morita-Baylis-Hillman (MBH) Reaction: A Case Study
The MBH reaction, the coupling of an activated alkene with an aldehyde, serves as an excellent model system to dissect the kinetic performance of DABCO.[3] The generally accepted mechanism, initiated by the nucleophilic attack of DABCO on the activated alkene, is depicted below.
Caption: Generalized mechanism of the DABCO-catalyzed Morita-Baylis-Hillman reaction.
Kinetic studies have revealed that the rate-determining step of the MBH reaction can vary depending on the specific substrates and reaction conditions. However, a common observation is that the reaction is often second-order in the aldehyde and first-order in both DABCO and the activated alkene.[4] This suggests a complex mechanism where the aldehyde may be involved in proton transfer steps that facilitate the overall transformation.
Experimental Protocol: Kinetic Analysis of the DABCO-Catalyzed MBH Reaction
A representative experimental protocol for monitoring the kinetics of the DABCO-catalyzed MBH reaction between an aromatic aldehyde and an acrylate is as follows:
-
Preparation of Stock Solutions: Prepare stock solutions of the aldehyde, acrylate, and DABCO in a suitable solvent (e.g., acetonitrile, DMSO).
-
Reaction Initiation: In a thermostated vial, combine the aldehyde and acrylate solutions. Initiate the reaction by adding the DABCO stock solution.
-
Reaction Monitoring: At timed intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a dilute acid).
-
Analysis: Analyze the quenched aliquots by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to determine the concentration of the product and remaining reactants.
-
Data Analysis: Plot the concentration of the product versus time. The initial rate of the reaction can be determined from the slope of this curve at t=0. By varying the initial concentrations of the reactants and catalyst, the order of the reaction with respect to each component can be determined.
This compound (DABCO-2-COOH): A Predicted Kinetic Profile
The introduction of a carboxylic acid group at the 2-position of the DABCO framework is expected to significantly alter its electronic and steric properties, and consequently, its catalytic activity.
The Inductive Effect and its Impact on Basicity and Nucleophilicity
The carboxylic acid group is an electron-withdrawing group. This inductive effect will decrease the electron density on the nitrogen atoms of the DABCO core.[5] As a result, the following changes in properties are anticipated:
-
Decreased Basicity: The pKa of the conjugate acid of DABCO-2-COOH is expected to be lower than that of DABCO. The lone pairs on the nitrogen atoms will be less available for protonation. For comparison, the pKa of the α-ammonium group in proteinogenic amino acids is typically in the range of 9.0-10.5, while the pKa of the α-carboxyl group is around 2.0-2.4.[6][7] The presence of the carboxylate will lower the basicity of the adjacent amine.
-
Decreased Nucleophilicity: The reduced electron density on the nitrogen atoms will also lead to a decrease in their nucleophilicity.[8] Nucleophilicity is a kinetic parameter that describes the rate at which a nucleophile attacks an electrophile.
Caption: Inductive effect of the carboxylic acid group on the electron density of the nitrogen atoms in DABCO-2-COOH.
Predicted Impact on the MBH Reaction Kinetics
Based on the anticipated decrease in nucleophilicity, the rate of the initial Michael addition step (k1) in the MBH reaction is expected to be significantly slower for DABCO-2-COOH compared to DABCO. Since this step is often crucial for the overall reaction rate, a general decrease in catalytic activity can be predicted.
Table 1: Predicted Comparison of Kinetic Parameters for DABCO and DABCO-2-COOH in the MBH Reaction
| Catalyst | Relative Basicity (pKa of conjugate acid) | Relative Nucleophilicity | Predicted Relative Rate of MBH Reaction |
| DABCO | Higher (approx. 8.8)[1] | Higher | Faster |
| DABCO-2-COOH | Lower | Lower | Slower |
It is important to note that the carboxylic acid moiety could also participate in the reaction through hydrogen bonding, potentially stabilizing intermediates or transition states. However, the dominant electronic-withdrawing effect is likely to result in an overall reduction in catalytic efficiency for reactions where the nucleophilicity of the amine is paramount.
Potential for Asymmetric Catalysis
If this compound is used in its enantiomerically pure form, it has the potential to act as a chiral organocatalyst. The stereocenter at the 2-position could induce enantioselectivity in the product. The carboxylic acid group could also play a role in organizing the transition state through hydrogen bonding, potentially enhancing enantiocontrol. However, the reduced reactivity would likely necessitate more forcing reaction conditions.
Comparative Performance Guide: DABCO vs. DABCO-2-COOH
| Feature | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | This compound (DABCO-2-COOH) | Supporting Rationale |
| Basicity | Moderate (pKa ≈ 8.8)[1] | Predicted to be significantly lower | The electron-withdrawing carboxylic acid group reduces the electron density on the nitrogen atoms.[5] |
| Nucleophilicity | High[1] | Predicted to be significantly lower | Reduced electron density on the nitrogen atoms decreases their ability to attack electrophiles.[8] |
| Steric Hindrance | Low, accessible nitrogen lone pairs[2] | Slightly higher due to the presence of the carboxylic acid group | The substituent at the 2-position increases the steric bulk around one of the nitrogen atoms. |
| Predicted Catalytic Activity in MBH Reaction | High | Predicted to be low | The rate of the nucleophilic addition step, which is often rate-influencing, is expected to be much slower.[4] |
| Potential for Asymmetric Catalysis | Achiral | Potentially a chiral catalyst if used as a single enantiomer | The presence of a stereocenter could induce enantioselectivity. |
| Solubility | Soluble in water and many organic solvents | Predicted to have higher water solubility, especially in its salt form | The carboxylic acid group increases polarity. |
Conclusion and Future Outlook
While 1,4-diazabicyclo[2.2.2]octane remains a highly effective and widely used organocatalyst, this comparative analysis suggests that its 2-carboxylic acid derivative, DABCO-2-COOH, is likely to exhibit significantly attenuated catalytic activity in reactions that rely on the nucleophilicity of the amine. The strong electron-withdrawing nature of the carboxylic acid group is predicted to decrease both the basicity and nucleophilicity of the nitrogen centers.
However, the potential for chirality and the introduction of a hydrogen-bonding functional group in DABCO-2-COOH opens up avenues for its application in asymmetric catalysis, where selectivity is often prioritized over sheer rate. Future experimental kinetic studies on DABCO-2-COOH are crucial to validate these predictions and to fully elucidate its potential as a catalyst. Such studies would provide invaluable data for the rational design of new, functionalized organocatalysts with tailored reactivity and selectivity for a broad range of chemical transformations.
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A Comparative Guide to Bifunctional Organocatalysis: Mechanistic Insights into 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic Acid Catalysis
For the Attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed exploration of the mechanistic principles governing catalysis by 1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid (DABCO-2-COOH). In the absence of extensive direct studies on this specific catalyst, we will draw parallels with the well-understood mechanisms of analogous bifunctional organocatalysts, primarily L-proline. By comparing the structural and functional attributes of DABCO-2-COOH with established catalysts, we aim to provide a predictive framework for its catalytic behavior and guide future experimental design.
The Foundation: 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a Catalyst
1,4-Diazabicyclo[2.2.2]octane (DABCO) is a highly versatile and widely utilized organocatalyst in organic synthesis.[1] Its caged bicyclic structure renders the nitrogen atoms highly nucleophilic and basic, making it an efficient catalyst for a multitude of transformations.[1][2][3] DABCO is recognized for its affordability, low toxicity, and ease of handling, positioning it as an attractive "green" catalyst.[1]
DABCO's catalytic activity is primarily attributed to its ability to act as a potent nucleophile and a Brønsted base.[2] It effectively catalyzes a range of reactions, including:
-
Baylis-Hillman reaction: DABCO is a classic catalyst for this carbon-carbon bond-forming reaction.
-
Cycloaddition reactions: It promotes various cycloaddition processes to construct cyclic frameworks.[2]
-
Coupling reactions: DABCO can facilitate several types of coupling reactions.
-
Ring-opening reactions: Its nucleophilicity enables the opening of strained rings like aziridines.[1]
The parent DABCO, however, lacks a functional group that can act as a Brønsted acid or a hydrogen bond donor, limiting its catalytic scope to reactions that primarily rely on nucleophilic and basic activation.
The Paradigm of Bifunctional Catalysis: Lessons from L-Proline
The introduction of a carboxylic acid moiety to a secondary amine, as seen in L-proline, represents a significant advancement in organocatalysis. L-proline is often hailed as the "simplest enzyme" due to its remarkable ability to catalyze a wide array of asymmetric transformations with high efficiency and stereoselectivity.[4] This efficacy stems from its nature as a bifunctional catalyst , where the secondary amine and the carboxylic acid group work in concert to activate both the nucleophile and the electrophile.[4][5]
Mechanistic Principles of L-Proline Catalysis
The catalytic cycle of L-proline in reactions such as the asymmetric aldol reaction provides a blueprint for understanding bifunctional catalysis.[4] The key steps involve:
-
Enamine Formation: The secondary amine of proline reacts with a carbonyl donor (e.g., a ketone) to form a chiral enamine intermediate. This step increases the HOMO of the nucleophile, making it more reactive.
-
Electrophile Activation: The carboxylic acid group of proline activates the carbonyl acceptor (e.g., an aldehyde) through hydrogen bonding. This activation lowers the LUMO of the electrophile, rendering it more susceptible to nucleophilic attack.
-
Stereocontrolled C-C Bond Formation: The enamine attacks the activated aldehyde via a highly organized, chair-like transition state (Zimmermann-Traxler model). The stereochemistry of the product is dictated by the facial selectivity of this attack, which is controlled by the rigid structure of the proline catalyst.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the chiral product and regenerate the proline catalyst.
This cooperative activation by both the amine and the carboxylic acid is the cornerstone of proline's catalytic power and high stereocontrol.[6]
Mechanistic Hypotheses for this compound (DABCO-2-COOH) Catalysis
Proposed Bifunctional Catalytic Cycle
We can hypothesize a catalytic cycle for a reaction like the aldol or Michael addition, where DABCO-2-COOH could exhibit enhanced reactivity and selectivity compared to the parent DABCO.
Sources
A Comparative Guide to the Biological Activity of Bicyclic and Aromatic Heterocyclic Carboxylic Acid Derivatives
An In-Depth Analysis for Researchers and Drug Development Professionals
In the quest for novel therapeutic agents, heterocyclic scaffolds serve as a cornerstone in medicinal chemistry, offering a diverse array of biological activities. This guide provides a comparative analysis of the biological potential of 1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid derivatives and their structurally and functionally related analogs, namely quinuclidine-4-carboxylic acids and quinoline-4-carboxylic acids. Due to the limited availability of specific data on the target this compound scaffold, this guide leverages comprehensive data from its close structural analog, the quinuclidine core, and the functionally relevant quinoline framework to provide a valuable comparative perspective on their antifungal, antibacterial, and anticancer properties.
Comparative Analysis of Biological Activities
Antifungal Activity: A Tale of Two Scaffolds
Both quinuclidine and quinoline derivatives have demonstrated significant promise as antifungal agents, albeit through different mechanisms of action.
Quinuclidine Derivatives:
Arylquinuclidine derivatives have emerged as potent inhibitors of fungal squalene synthase (SQS), a key enzyme in the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. The most potent among these is 3-[1'-{4'-(benzyloxy)-phenyl}]-quinuclidine-2-ene (WSP1267) , which exhibits impressive activity against various Candida species.[1][2]
Quinoline Derivatives:
Quinoline-based compounds, particularly halogenated quinolines (HQs), have shown broad-spectrum antifungal activity. Their mechanism is believed to involve intracellular targets, as active compounds have been shown to penetrate fungal cells.[3] Some 8-hydroxyquinoline derivatives are known to damage the fungal cell wall and compromise the integrity of the cytoplasmic membrane.[4]
Table 1: Comparative Antifungal Activity of Representative Quinuclidine and Quinoline Derivatives
| Compound Class | Representative Compound | Target Organism | MIC (µg/mL) | Reference |
| Arylquinuclidine | 3-[1'-{4'-(benzyloxy)-phenyl}]-quinuclidine-2-ene (WSP1267) | Candida albicans | MIC50: 2 | [1][2] |
| Candida tropicalis | MIC50: 2 | [1][2] | ||
| Candida parapsilopsis | MIC50: 2 | [1][2] | ||
| Halogenated Quinoline | Analogue 1 (Specific structure proprietary) | Candida albicans | 0.1 (nM) | [3] |
| Analogue 2 (Specific structure proprietary) | Cryptococcus neoformans | 50-780 (nM) | [3] |
Antibacterial Activity: Targeting Bacterial Proliferation
Derivatives of both bicyclic and aromatic heterocyclic carboxylic acids have been explored for their antibacterial properties.
Quinuclidine Derivatives:
While less explored for their antibacterial properties compared to quinolones, certain quinuclidine-containing compounds have been incorporated into larger molecules with antibacterial activity, such as in novel quinolone and naphthyridone carboxylic acid derivatives.[1]
Quinoline Derivatives:
The quinoline core is central to the quinolone class of antibiotics, which are known to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. Numerous quinoline-4-carboxylic acid derivatives have been synthesized and evaluated for their antibacterial effects against both Gram-positive and Gram-negative bacteria.
Table 2: Comparative Antibacterial Activity of Representative Quinoline Derivatives
| Compound Class | Representative Compound | Target Organism | MIC (µg/mL) | Reference |
| Quinoline-4-carboxylic acid | 6-sulfanilamidoquinolin-4-carboxylic acid | Bacillus subtilis | Not specified | [5] |
| Staphylococcus aureus | Not specified | [5] | ||
| Escherichia coli | Not specified | [5] | ||
| Pseudomonas aeruginosa | Not specified | [5] |
Anticancer Activity: Diverse Mechanisms of Cytotoxicity
The therapeutic potential of these heterocyclic scaffolds extends to oncology, with derivatives showing promising cytotoxicity against various cancer cell lines.
Quinuclidine Derivatives:
The rigid quinuclidine framework has been incorporated into various anticancer agents. Its role is often to provide a specific spatial orientation for other pharmacophoric groups to interact with their biological targets.
Quinoline Derivatives:
Quinoline-4-carboxylic acids have been extensively investigated as anticancer agents. A significant mechanism of action for this class of compounds is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the proliferation of cancer cells.[6][7][8][9][10][11]
Table 3: Comparative Anticancer Activity of Representative Quinoline Derivatives
| Compound Class | Representative Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Quinoline-4-carboxylic acid | Analogue 41 (Specific structure proprietary) | HCT-116 (Colon) | 0.00971 | DHODH Inhibition | [8] |
| Analogue 43 (Specific structure proprietary) | MIA PaCa-2 (Pancreatic) | 0.0262 | DHODH Inhibition | [8] | |
| Kynurenic acid | MCF7 (Breast) | Significant growth inhibition | Not specified | [12] | |
| Quinoline-2-carboxylic acid | HELA (Cervical) | Significant cytotoxicity | Not specified | [12] |
Mechanisms of Action: A Visual Exploration
The diverse biological activities of these heterocyclic carboxylic acid derivatives stem from their ability to interact with specific biological pathways.
Antifungal Mechanism of Arylquinuclidines: Inhibition of Squalene Synthase
Arylquinuclidine derivatives, such as WSP1267, act by inhibiting squalene synthase (SQS), which catalyzes the first committed step in sterol biosynthesis, leading to a depletion of ergosterol and an accumulation of farnesyl pyrophosphate. This disrupts the fungal cell membrane integrity and leads to cell death.[1][2]
Caption: Inhibition of Squalene Synthase by Arylquinuclidine Derivatives.
Anticancer Mechanism of Quinoline-4-Carboxylic Acids: DHODH Inhibition
Certain quinoline-4-carboxylic acid derivatives inhibit the enzyme dihydroorotate dehydrogenase (DHODH), which is a critical step in the de novo pyrimidine biosynthesis pathway. This leads to a depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting the proliferation of rapidly dividing cancer cells.[6][7][8][9][10][11]
Caption: Inhibition of DHODH by Quinoline-4-Carboxylic Acid Derivatives.
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][12][13][14]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Caption: Workflow for the MTT Cytotoxicity Assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[15][16][17][18][19][20][21][22]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Workflow for the Broth Microdilution MIC Assay.
Conclusion and Future Perspectives
While direct data on this compound derivatives remains scarce, this comparative guide demonstrates the significant biological potential of the structurally related quinuclidine-4-carboxylic acids and functionally analogous quinoline-4-carboxylic acids. These scaffolds have yielded potent antifungal, antibacterial, and anticancer agents with diverse mechanisms of action.
The insights gained from these related compound classes provide a strong rationale for the synthesis and biological evaluation of this compound derivatives. Future research should focus on exploring this underexplored chemical space, with the expectation of discovering novel therapeutic agents with unique pharmacological profiles. The established experimental protocols and mechanistic understanding presented in this guide offer a solid foundation for such future investigations.
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Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
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PubMed. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Retrieved from [Link]
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National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]
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ResearchGate. (2017, March 19). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]
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Navigating the Synthesis of 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic Acid: A Comparative Guide to Cost-Effectiveness
For Researchers, Scientists, and Drug Development Professionals
The bicyclic diamine structure of 1,4-diazabicyclo[2.2.2]octane (DABCO) is a privileged scaffold in medicinal chemistry, imparting unique conformational rigidity and basicity to molecules. The introduction of a carboxylic acid functionality at the 2-position, yielding 1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid (DABCO-2-COOH), opens up a versatile handle for further derivatization, making it a highly sought-after building block in drug discovery. However, the synthesis of this molecule is not trivial. This guide provides an in-depth analysis of the potential synthetic routes to DABCO-2-COOH, with a critical evaluation of their cost-effectiveness based on starting material prices, reaction efficiency, and overall complexity.
The Synthetic Challenge: Building the Bicyclic Core
A direct and efficient synthesis of DABCO-2-COOH is not well-documented in publicly available literature, necessitating a strategic approach that leverages known organic transformations. The primary challenge lies in the construction of the rigid bicyclo[2.2.2]octane ring system with the desired carboxylic acid functionality at a bridgehead position. This guide will focus on a promising and conceptually straightforward strategy starting from a commercially available and structurally related precursor: piperazine-2-carboxylic acid .
Proposed Synthetic Pathway: A Multi-Step Approach from Piperazine-2-Carboxylic Acid
The most logical and likely cost-effective route to DABCO-2-COOH involves a multi-step synthesis commencing with piperazine-2-carboxylic acid. This strategy is predicated on the initial protection of the amine functionalities, followed by the introduction of a two-carbon unit to the unprotected nitrogen, and subsequent cyclization to form the second ring of the bicyclic system.
A plausible synthetic sequence is outlined below:
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for DABCO-2-COOH starting from piperazine-2-carboxylic acid.
In-Depth Analysis of the Synthetic Steps and Cost Considerations
Step 1: Protection and Esterification of Piperazine-2-carboxylic Acid
The initial step involves the protection of the two secondary amine groups of piperazine-2-carboxylic acid to prevent unwanted side reactions in subsequent steps. The choice of protecting group is critical and will influence the overall cost and ease of removal. Commonly used and cost-effective protecting groups for amines include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). Simultaneously, the carboxylic acid is typically converted to an ester (e.g., methyl or ethyl ester) to facilitate the subsequent reactions.
-
Expertise & Experience: The Boc group is often preferred due to its stability under a wide range of conditions and its facile removal with acid. The reaction is typically carried out using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. Esterification can be achieved using standard methods such as Fischer esterification.
Step 2: N-Alkylation to Introduce the Second Bridge
With one nitrogen of the piperazine ring still available, the next step is to introduce a two-carbon chain that will ultimately form the second ring. This is typically achieved via N-alkylation with a suitable electrophile, such as ethyl 2-bromoacetate.
-
Trustworthiness: This is a standard SN2 reaction. The choice of a non-protic solvent and a suitable base (e.g., potassium carbonate) is crucial to ensure high yields and minimize side reactions.
Step 3: Formation of the Acyclic Diester Precursor
This step is conceptual and may involve a ring-opening or further functionalization to generate an acyclic diester that is primed for intramolecular cyclization. The exact nature of this step would require significant experimental optimization.
Step 4: Dieckmann Condensation for Ring Closure
The Dieckmann condensation is a classic and powerful method for the intramolecular cyclization of diesters to form cyclic β-keto esters.[1][2][3][4][5] This reaction is the cornerstone of the proposed synthesis for forming the second six-membered ring of the DABCO framework.
-
Authoritative Grounding: The Dieckmann condensation is a well-established reaction in organic synthesis, typically employing a strong base such as sodium ethoxide or sodium hydride.[2][3][4] The reaction is generally effective for the formation of 5- and 6-membered rings.[3]
Reaction Visualization: Dieckmann Condensation
Caption: Key steps in the Dieckmann condensation for the formation of the bicyclic core.
Step 5 & 6: Decarboxylation and Hydrolysis
The resulting β-keto ester from the Dieckmann condensation can then be decarboxylated to remove the ester group introduced for cyclization, followed by hydrolysis of the remaining ester to yield the final carboxylic acid.
-
Expertise & Experience: Krapcho decarboxylation conditions are often effective for removing the β-keto ester functionality. The final hydrolysis of the ester to the carboxylic acid can be achieved under either acidic or basic conditions.
Cost-Effectiveness Comparison: A Data-Driven Analysis
To provide a quantitative comparison, the following table summarizes the estimated costs of the key starting material for the proposed route. Prices are based on currently available catalog information from major chemical suppliers and are subject to change.
| Starting Material | Supplier Example(s) | Purity | Price (USD) per Gram | Cost-Effectiveness Rating |
| Piperazine-2-carboxylic acid | Sigma-Aldrich, Aldlab Chemicals | 95-98% | ~$6-10 | ★★★☆☆ |
| Piperazine-2-carboxylic acid dihydrochloride | Sigma-Aldrich | 98% | ~$7 | ★★★☆☆ |
Note: The cost-effectiveness rating is a qualitative assessment based on the price per gram. A higher rating indicates a more cost-effective starting material. The prices for bulk quantities are expected to be significantly lower.
The primary cost driver for this synthetic route will be the starting piperazine-2-carboxylic acid. While moderately priced on a small scale, the overall cost-effectiveness will heavily depend on the yields achieved in the multi-step sequence.
Alternative Approaches and Future Directions
While the route from piperazine-2-carboxylic acid appears to be the most promising from a retrosynthetic standpoint, other strategies could be considered:
-
Functionalization of DABCO: Direct C-H functionalization of the DABCO core is a challenging but potentially more atom-economical approach. However, controlling the regioselectivity to obtain the 2-substituted product would be a significant hurdle.
-
Synthesis from Acyclic Precursors: Building the entire bicyclic system from simple, acyclic starting materials is another possibility, though this would likely involve a longer and more complex synthetic sequence.
Conclusion
The synthesis of this compound presents a notable synthetic challenge. The proposed route starting from the commercially available piperazine-2-carboxylic acid offers a logical and strategically sound approach. The key to achieving a cost-effective synthesis will lie in the optimization of each reaction step, particularly the crucial Dieckmann condensation for ring closure. Further research and development are required to establish a robust and scalable protocol. This guide provides a foundational framework for researchers and drug development professionals to embark on the synthesis of this valuable and versatile building block.
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A Comparative Guide to the Applications of 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Chiral Scaffold with Untapped Potential
1,4-Diazabicyclo[2.2.2]octane (DABCO) is a well-established, inexpensive, and versatile organocatalyst and base in organic synthesis.[1][2] Its rigid bicyclic structure and nucleophilic nitrogen atoms are key to its catalytic activity in a wide range of transformations, including the Baylis-Hillman reaction, cycloadditions, and coupling reactions.[2] The introduction of a carboxylic acid functionality at the C2 position, creating 1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid, imparts chirality and opens the door to its application in asymmetric synthesis. This guide will explore the synthesis, applications, and comparative performance of this intriguing molecule.
The structural rigidity of the quinuclidine nucleus, a core component of DABCO-2-COOH, is a critical attribute that pre-organizes the molecule into a specific conformation, which can be highly advantageous for binding to biological targets.[3]
Synthesis of this compound and its Derivatives
The synthesis of the ethyl ester of this compound has been reported, providing a key intermediate for accessing the free acid and other derivatives.[1] While detailed, step-by-step protocols for the enantioselective synthesis are not abundant in publicly accessible literature, a general synthetic strategy can be outlined based on available information.
A plausible synthetic route involves the reaction of ethyl 2,3-dibromopropanoate with a suitable piperazine derivative. This approach leverages the nucleophilicity of the piperazine nitrogens to form the bicyclic DABCO core. Subsequent hydrolysis of the ester yields the desired carboxylic acid. The synthesis of related chiral 2,3-disubstituted DABCO derivatives often involves the resolution of racemic mixtures using chiral acids or enzymatic methods, a strategy that could likely be adapted for the enantioselective preparation of DABCO-2-COOH.[4][5]
Conceptual Experimental Protocol: Synthesis of Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate
This conceptual protocol is based on the general principles of DABCO synthesis.
-
Step 1: Cyclization. React ethyl 2,3-dibromopropanoate with a protected piperazine derivative in a suitable solvent (e.g., acetonitrile) in the presence of a base (e.g., potassium carbonate) to facilitate the double N-alkylation and subsequent cyclization to form the DABCO framework.
-
Step 2: Deprotection. If a protected piperazine was used, remove the protecting group under appropriate conditions to yield the ethyl ester of DABCO-2-COOH.
-
Step 3: Purification. Purify the crude product using column chromatography on silica gel.
Applications in Asymmetric Catalysis: A Comparative Perspective
The primary application of chiral DABCO derivatives lies in the field of asymmetric catalysis, where they can act as chiral ligands or organocatalysts. The presence of both a Lewis basic nitrogen and a Brønsted acidic carboxylic acid (or its derivative) in DABCO-2-COOH allows for bifunctional catalysis, a powerful strategy for achieving high enantioselectivity.
The Baylis-Hillman Reaction
The Baylis-Hillman reaction, which forms a carbon-carbon bond between an aldehyde and an activated alkene, is a cornerstone of organic synthesis. While achiral DABCO is a standard catalyst for this reaction, the development of chiral versions is crucial for asymmetric variants. Chiral 2,3-disubstituted DABCO derivatives have been shown to catalyze asymmetric Baylis-Hillman reactions, achieving enantiomeric excesses (ee) of up to 47%.[5] It is highly probable that DABCO-2-COOH and its derivatives would also serve as effective catalysts in this transformation.
Performance Comparison:
| Catalyst/Ligand | Reaction | Enantioselectivity (ee) | Reference |
| Chiral 2,3-disubstituted DABCO | Asymmetric Baylis-Hillman | Up to 47% | [5] |
| Cinchona Alkaloid Derivatives | Asymmetric Baylis-Hillman | High to excellent | [6] |
| Proline | Asymmetric Baylis-Hillman | Variable | Not specified |
While cinchona alkaloids often provide higher enantioselectivities in the Baylis-Hillman reaction, the synthetic accessibility and tunability of DABCO-based catalysts make them an attractive alternative for further development.
Asymmetric Dihydroxylation of Olefins
Chiral ligands are essential for the osmium-catalyzed asymmetric dihydroxylation of olefins, a powerful method for creating chiral diols. Chiral 2,3-disubstituted DABCO derivatives have been successfully employed as ligands in this reaction, yielding optically active diols with enantiomeric excesses of up to 41%.[5] This demonstrates the potential of the DABCO scaffold to create a chiral environment around the metal center, effectively controlling the stereochemical outcome of the reaction.
Experimental Workflow: Asymmetric Dihydroxylation
Caption: Workflow for Osmium-Catalyzed Asymmetric Dihydroxylation.
Potential Applications in Medicinal Chemistry
The rigid, bicyclic core of this compound makes it an attractive scaffold for the design of novel therapeutic agents. The structural analog, quinuclidine-3-carboxylic acid, is a valuable building block in medicinal chemistry, with its derivatives showing potential as ligands for neurotransmitter receptors and possessing antimicrobial properties.[3][7] This suggests that DABCO-2-COOH could serve as a key intermediate for the synthesis of compounds with a range of biological activities.
Derivatives of 1,4-diazabicyclo[2.2.2]octane have been evaluated for their antibacterial and antiviral activities.[8] The introduction of a carboxylic acid functional group provides a handle for further chemical modification, allowing for the synthesis of a library of compounds for biological screening. The ability to synthesize enantiomerically pure versions of DABCO-2-COOH is particularly important in drug development, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.
Logical Relationship: From Scaffold to Drug Candidate
Caption: Drug discovery pathway utilizing the DABCO-2-COOH scaffold.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, chiral building block for both asymmetric catalysis and medicinal chemistry. Its rigid framework and the presence of versatile functional groups make it an ideal candidate for the development of novel organocatalysts and as a scaffold for drug discovery.
Future research should focus on the development of efficient and scalable enantioselective syntheses of this molecule. A thorough investigation of its catalytic activity in a broader range of asymmetric transformations, with direct comparison to existing catalyst systems, is warranted. Furthermore, the synthesis and biological evaluation of a diverse library of derivatives will be crucial in unlocking its full potential in the realm of medicinal chemistry. The insights provided in this guide aim to stimulate further exploration into the applications of this versatile chiral molecule.
References
- Biological evaluation of tetracationic compounds based on two 1,4-diazabicyclo[2.2.2]octane moieties connected by different linkers. PubMed. (2016-11-15).
- Quinuclidine-3-carboxylic acid | 75208-40-1. Benchchem.
- (1,4-diazabicyclo[2.2.2]octan-2-yl)methanol synthesis. Chemicalbook.
- US6057321A - 1,4-diazabicyclo [2.2.2] oct-2-ylmethyl derivatives...
- Synthesis of Chiral 2,3-Disubstituted 1,4-Diazabicyclo[2.2.2]octane Derivatives.
- ChemInform Abstract: Synthesis of Chiral 2,3-Disubstituted 1,4-Diazabicyclo[2.2.2]octane Derivatives. | Request PDF.
- (S)-Quinuclidine-3-carboxylic acid | 604803-79-4. Smolecule.
- DABCO as a Base and an Organocatalyst in Organic Synthesis: A Review.
- Chiral Lewis Acid-Catalyzed Asymmetric Baylis-Hillman Reactions.
Sources
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid
This guide provides essential safety and logistical information for the proper disposal of 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid (CAS 77645-98-2). As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the critical information needed for safe laboratory operations and chemical handling. This document synthesizes established regulatory frameworks with chemical-specific hazard analysis to provide a clear, actionable disposal protocol.
Core Principles: Hazard Identification and Regulatory Compliance
Proper disposal is not merely a logistical step; it is a critical component of a laboratory's Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA).[1][2][3][4] The procedures are governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), specifically 40 CFR Part 262 for generators of hazardous waste.[5][6]
Hazard Profile: Extrapolating from 1,4-Diazabicyclo[2.2.2]octane (DABCO)
The parent compound, DABCO (CAS 280-57-9), presents several significant hazards that must inform all handling and disposal procedures:
-
Flammable Solid (Category 1): DABCO is a flammable solid that can be ignited by heat, sparks, or open flames.[7][8][9][10] Dust from the material can form explosive mixtures with air.[8][9]
-
Health Hazards:
-
Harmful if Swallowed (Acute Toxicity, Oral, Category 4): Ingestion can lead to adverse health effects.[7][8][9][10]
-
Causes Skin Irritation (Category 2): Direct contact can cause skin irritation.[7][8][9][10]
-
Causes Serious Eye Damage (Category 1): Poses a high risk of severe eye injury upon contact.[7][9]
-
May Cause Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[8][10]
-
Based on this profile, this compound must be managed as a flammable, toxic, and corrosive hazardous waste .
Personal Protective Equipment (PPE): The First Line of Defense
Before handling the chemical for any purpose, including disposal, the following PPE is mandatory. The rationale is to create a complete barrier to all potential routes of exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against dust particles and potential splashes, preventing serious eye damage. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and irritation. |
| Body Protection | Flame-retardant lab coat. | Protects against skin contact and provides a layer of protection from flammability hazards. |
| Respiratory | Use in a well-ventilated area or chemical fume hood. | Minimizes the risk of inhaling irritating dust.[8][10] |
Step-by-Step Disposal Protocol
The disposal of this compound must follow a documented, compliant procedure from the point of generation to its final removal by a licensed waste vendor.
Step 1: Waste Characterization and Segregation
Causality: The first and most critical step is to correctly identify the waste stream. Improper segregation can lead to dangerous chemical reactions, invalid waste profiles for disposal vendors, and regulatory violations.
-
Designate as Hazardous Waste: At the point of generation, any unwanted this compound, including residues, contaminated materials (e.g., weigh boats, gloves, paper towels), and expired stock, must be declared as hazardous waste.
-
Segregate Incompatibles: This waste must be kept separate from incompatible materials. Based on the parent compound's reactivity, this includes:
-
Solid vs. Liquid: Keep solid waste (powder, contaminated wipes) separate from any liquid waste solutions containing the compound. Do not mix different waste streams.
Step 2: Container Selection and Labeling
Causality: Proper containment and labeling are mandated by the EPA to ensure safe storage, handling, and to provide clear hazard communication to all personnel and emergency responders.
-
Container: Use a clean, dry, chemically compatible container with a tightly sealing lid. For solid waste, a wide-mouth polyethylene or glass jar is suitable. The container must be in good condition with no leaks or residues on the exterior.
-
Labeling: The container must be labeled immediately upon the first addition of waste. The label must include:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound"
-
The associated hazards: "Flammable Solid, Toxic, Irritant"
-
The date accumulation started (the date the first waste was added).
-
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Causality: The SAA provides a designated, safe location for the short-term storage of hazardous waste in the laboratory, under the direct control of laboratory personnel, before it is moved to a central storage area.[5]
-
Location: The labeled waste container must be stored in a designated SAA, which must be at or near the point of generation and under the control of the operator.
-
Storage Conditions:
-
Store in a secondary containment bin to contain any potential spills.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Ensure the container is kept closed at all times except when adding waste.
-
Step 4: Arranging for Final Disposal
Causality: Final disposal must be handled by professionals equipped to manage and transport hazardous materials according to Department of Transportation (DOT) and EPA regulations, ensuring environmental protection.
-
Contact EHS: When the container is full or when waste needs to be removed, contact your institution's Environmental Health and Safety (EHS) department.
-
Professional Disposal: Your EHS office will arrange for pickup by a licensed hazardous waste disposal company. The standard and required method for this type of organic solid is high-temperature incineration.[9]
-
Do Not:
-
NEVER dispose of this chemical down the drain.
-
NEVER mix it with non-hazardous trash.
-
NEVER transport the waste off-site yourself.
-
Spill Management and Emergency Procedures
All laboratory personnel must be trained on the proper response to a chemical spill.
-
Alert Personnel: Immediately alert others in the area.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Remove Ignition Sources: If safe to do so, extinguish any open flames and turn off nearby equipment.
-
Assess and Act:
-
Small Spill (manageable by lab staff): Wearing appropriate PPE, gently cover the solid spill with an inert absorbent material (such as sand or vermiculite). Do not use combustible materials. Sweep the material into a designated hazardous waste container and label it appropriately.
-
Large Spill (or if you are unsure): Evacuate the area immediately. Contact your institution's EHS or emergency response team.
-
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and dispose of all cleaning materials as hazardous waste.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the disposal of this compound.
Caption: Decision and action flowchart for compliant chemical waste disposal.
References
- Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025, November 25). U.S. Environmental Protection Agency.
- Managing Hazardous Waste at Academic Laboratories Rulemaking | US EPA. (2008, December 31). U.S. Environmental Protection Agency.
- 29 CFR 1910.
- OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN.
- 40 CFR Part 262 -- Subpart K - Alternative Requirements for Hazardous Waste Determination and Accumulation of Unwanted Material for Laboratories Owned by Eligible Academic Entities. Law.Cornell.Edu.
- Chemical Hygiene Plan and Laboratory Safety Manual. University of South Carolina.
- OSHA Laboratory Standard 29 CFR 1910.1450.
- 40 CFR Part 262 Subpart K -- Alternative Requirements for Hazardous Waste Determination and Accumulation of Unwanted Material for Laboratories Owned by Eligible Academic Entities. eCFR.
- CHEMICAL HYGIENE PLAN OSHA 29CFR 1910.1450 TO INCREASE SAFE ACTIVITIES IN LABORATORIES. (2024, May). Western New England University.
- Standards Applicable to Generators of Hazardous Waste; Subpart K-Standards Applicable to Academic Laboratories. (2006, May 23). Federal Register.
- 1,4-Diazabicyclo[2.2.2]octane(280-57-9). ChemicalBook.
- SAFETY DATA SHEET - DABCO CRYSTALLINE. (2023, August 30). Evonik.
- Material Safety Data Sheet - 1,4-Diazabicyclo[2.2.2]octane, 97%. Cole-Parmer.
- 1,4 - DIAZABICYCLO (2.2.2) OCTANE For Synthesis. Alpha Chemika.
- 1,4-Diazabicyclo[2.2.2]octane | 280-57-9. TCI Chemicals.
- Safety Data Sheet - this compound. CymitQuimica.
- SAFETY DATA SHEET - 1,4-Diazabicyclo[2.2.2]octane. (2024, October 10). Sigma-Aldrich.
- 1,4 - DIAZABICYCLO (2.2.2) OCTANE FOR SYNTHESIS MSDS. (2016, May 25). Loba Chemie.
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- 6. 40 CFR Part 262 - Subpart K - Alternative Requirements for Hazardous Waste Determination and Accumulation of Unwanted Material for Laboratories Owned by Eligible Academic Entities | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 7. msds.evonik.com [msds.evonik.com]
- 8. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 9. sigmaaldrich.com [sigmaaldrich.com]
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A Researcher's Guide to the Safe Handling of 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid
Hazard Identification and Risk Assessment
The primary hazards associated with the parent compound, DABCO, are well-documented and should be assumed for its carboxylic acid derivative. These hazards include:
-
Irritation: It is known to cause skin and respiratory irritation.[1][2][3]
-
Eye Damage: There is a risk of serious eye irritation or damage.[1][2][3]
-
Environmental Hazard: The compound is harmful to aquatic life with long-lasting effects.[1]
The addition of a carboxylic acid functional group may introduce further corrosive properties. Therefore, a thorough risk assessment is imperative before commencing any experimental work.
Summary of GHS Hazard Statements for the Parent Compound (DABCO):
| Hazard Statement | Description |
| H228 | Flammable solid.[1][2][3] |
| H302 | Harmful if swallowed.[1][2][3] |
| H315 | Causes skin irritation.[1][2][3] |
| H319/H318 | Causes serious eye irritation/damage.[1][2][3] |
| H335 | May cause respiratory irritation.[1] |
| H412 | Harmful to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial for mitigating the risks associated with handling 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid. The following table outlines the recommended PPE, which should be worn at all times when handling the compound.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles or Face Shield | Conforming to EN 166 (EU) or NIOSH (US) standards.[5][6] A face shield is recommended when there is a splash hazard.[5][7][8] | Protects against chemical splashes that can cause severe eye damage.[2][3][9] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Gloves should be inspected before use and changed immediately upon contamination.[5] | Prevents skin contact, which may cause irritation or toxic effects upon absorption.[2][9] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that is fully buttoned is recommended.[5] | Provides a barrier against spills and splashes, protecting the skin and personal clothing. |
| Respiratory Protection | NIOSH-approved respirator | A dust respirator should be used when handling the solid form to prevent inhalation.[10] In case of inadequate ventilation, a respirator is necessary.[1] | Protects against respiratory irritation from inhaling dust particles.[1] |
PPE Donning and Doffing Workflow
Caption: Proper sequence for putting on and taking off PPE to minimize exposure.
Operational and Handling Protocols
Adherence to strict operational protocols is essential for maintaining a safe laboratory environment.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][6][9]
-
Ignition Sources: Keep the compound away from open flames, hot surfaces, and other sources of ignition.[1][2] Use spark-proof tools and explosion-proof equipment.[9]
-
Static Discharge: Take precautionary measures against static discharge.[1][2]
Safe Handling Practices
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][6]
-
Minimize Dust: Avoid generating dust when handling the solid.[6][9]
-
Personal Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][2]
-
Container Integrity: Keep containers tightly closed when not in use.[6][9]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][6]
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, give 2-4 cupfuls of milk or water.[6] Seek immediate medical attention.[1]
Spill Response
-
Evacuate: Evacuate unnecessary personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert solid, such as clay or diatomaceous earth, to absorb the spill.[1]
-
Collect: Carefully sweep or shovel the absorbed material into a suitable, labeled container for disposal.[1]
-
Clean: Clean the spill area thoroughly with soap and water.
Emergency Response Flowchart
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1,4-Diazabicyclo[2.2.2]octane(280-57-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. pppmag.com [pppmag.com]
- 8. hsa.ie [hsa.ie]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
